Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate
Beschreibung
BenchChem offers high-quality Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C13H9BrF3NO2 |
|---|---|
Molekulargewicht |
348.11 g/mol |
IUPAC-Name |
ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate |
InChI |
InChI=1S/C13H9BrF3NO2/c1-2-20-12(19)11-6-9(13(15,16)17)8-5-7(14)3-4-10(8)18-11/h3-6H,2H2,1H3 |
InChI-Schlüssel |
WSRZHDKKDROZTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Engineering the Privileged Scaffold: A Technical Guide to Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate
Executive Summary
In modern medicinal chemistry and agrochemical development, the quinoline ring serves as a privileged scaffold capable of addressing diverse biological targets, from cystic fibrosis transmembrane conductance regulators (CFTR) to parasitic kinases. Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate (CAS: 2314382-12-0) is a highly specialized, tri-functionalized building block designed for rapid lead optimization [1].
By strategically positioning a trifluoromethyl (-CF 3 ) group, a bromine atom, and an ethyl ester on the quinoline core, this molecule provides an ideal starting point for late-stage functionalization. This whitepaper details the physicochemical profile, the structural rationale, and the self-validating synthetic protocols required to utilize this compound effectively in drug discovery workflows [2].
Physicochemical Profiling & Structural Rationale
The strategic placement of functional groups on this scaffold is not arbitrary; it is driven by established structure-activity relationship (SAR) logic.
-
C4-Trifluoromethyl Group: The -CF 3 moiety is strongly electron-withdrawing and highly lipophilic. Its placement at the 4-position shields the quinoline core from cytochrome P450-mediated oxidation, significantly enhancing the metabolic stability of downstream drug candidates.
-
C6-Bromine Atom: Halogens at the 6-position serve as orthogonal reactive handles. The bromine atom is perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly explore chemical space.
-
C2-Ethyl Carboxylate: The ester acts as a stable protecting group during core synthesis and cross-coupling. It can subsequently be saponified to a carboxylic acid to generate diverse amide libraries.
Quantitative Data Summary
The fundamental properties of the scaffold are summarized in Table 1 below.
| Property | Value |
| Chemical Name | Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate |
| CAS Number | 2314382-12-0 |
| Molecular Formula | C 13 H 9 BrF 3 NO 2 |
| Molecular Weight | 348.12 g/mol |
| Purity Standard | ≥ 96% (HPLC/NMR) |
| Physical State | Solid (typically off-white to pale yellow powder) |
Pharmacophore Logic & Downstream Utility
To visualize the causality behind the structural design of this molecule, the following diagram maps the functional groups to their specific utility in late-stage drug development.
Fig 1: Pharmacophore logic and late-stage functionalization sites.
Synthetic Methodology: The Regioselective Friedländer Annulation
While traditional Doebner-Miller or Combes condensations are often used to synthesize quinolines, they frequently suffer from poor regioselectivity when utilizing highly asymmetric or fluorinated precursors, leading to complex mixtures of isomers.
To ensure absolute regiocontrol and a self-validating outcome, the Friedländer annulation is the method of choice [3]. By reacting an ortho-aminoaryl ketone with an α -methylene carbonyl compound, the substitution pattern is pre-determined by the starting materials, eliminating the possibility of regioisomer formation.
Reaction Workflow
Fig 2: Regioselective Friedländer synthesis of the quinoline core.
Step-by-Step Protocol: Core Synthesis
Causality of Conditions: Toluene is selected as the solvent to allow for the azeotropic removal of water via a Dean-Stark trap, which thermodynamically drives the condensation equilibrium forward. Catalytic p-Toluenesulfonic acid (p-TsOH) provides the necessary protonation to increase the electrophilicity of the carbonyl carbons without degrading the sensitive trifluoromethyl group.
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-(2-amino-5-bromophenyl)-2,2,2-trifluoroethan-1-one (10.0 mmol, 1.0 eq) and ethyl pyruvate (12.0 mmol, 1.2 eq).
-
Solvent & Catalyst: Dissolve the reagents in 100 mL of anhydrous toluene. Add p-TsOH monohydrate (1.0 mmol, 0.1 eq) as the acid catalyst.
-
Reflux: Heat the reaction mixture to reflux (approx. 110°C) under a nitrogen atmosphere for 12–16 hours. Monitor the collection of water in the Dean-Stark trap to track reaction progress.
-
Quenching: Once complete (verified by TLC or LC-MS), cool the mixture to room temperature. Quench the reaction by adding 50 mL of saturated aqueous NaHCO 3 to neutralize the acid catalyst.
-
Extraction & Purification: Transfer to a separatory funnel, extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.
Downstream Protocol: Late-Stage Functionalization via Suzuki-Miyaura Coupling
To demonstrate the utility of the C6-bromo handle, the following protocol outlines the cross-coupling of the quinoline core with an aryl boronic acid.
Causality of Conditions: The Pd(dppf)Cl 2 catalyst is utilized because the dppf ligand possesses a large bite angle, which accelerates the reductive elimination step in the catalytic cycle—a critical requirement when dealing with electron-deficient heteroaryl bromides. The 1,4-dioxane/water solvent system ensures optimal solubility for both the organic substrate and the inorganic base (K 2 CO 3 ).
Step-by-Step Protocol: Cross-Coupling
-
Setup: In a 20 mL microwave vial or Schlenk tube, combine Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.5 mmol, 1.5 eq), and K 2 CO 3 (3.0 mmol, 3.0 eq).
-
Solvent Addition: Add a mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL).
-
Degassing: Sparge the mixture with dry nitrogen gas for 15 minutes to remove dissolved oxygen, preventing catalyst deactivation and homocoupling of the boronic acid.
-
Catalyst Addition: Quickly add Pd(dppf)Cl 2 (0.05 mmol, 5 mol%) under a positive stream of nitrogen. Seal the vessel.
-
Heating: Heat the reaction mixture at 90°C for 8 hours in an oil bath.
-
Workup: Cool to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL). Filter the combined organics through a pad of Celite to remove palladium black.
-
Isolation: Concentrate the filtrate and purify via column chromatography to afford the C6-arylated quinoline derivative. The C2-ethyl ester remains intact and is now ready for subsequent saponification and amide coupling.
References
An In-depth Technical Guide to Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, spectroscopic characterization, and potential applications of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate. As a halogenated and trifluoromethylated quinoline derivative, this compound represents a significant scaffold in medicinal chemistry, offering numerous avenues for further functionalization and drug design. This document serves as a foundational resource for researchers engaged in the synthesis and evaluation of novel quinoline-based therapeutic agents.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The introduction of substituents such as halogens and trifluoromethyl groups can significantly modulate the physicochemical and biological properties of the quinoline core. The bromine atom at the 6-position serves as a versatile handle for a variety of synthetic transformations, including palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[3][4] The trifluoromethyl group at the 4-position is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[5] Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate, with its unique combination of these functional groups, is a promising building block for the development of novel therapeutics.
Molecular Structure and Properties
The core of the topic compound is a quinoline ring system. Key substitutions on this scaffold significantly influence its chemical reactivity and potential biological activity.
Key Structural Features:
-
Quinoline Core: A bicyclic aromatic system that provides a rigid framework.
-
6-Bromo Substituent: This halogen atom serves as a key reactive site for further chemical modifications, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[3][6]
-
4-Trifluoromethyl Group: The electron-withdrawing nature of the -CF3 group influences the electron density of the quinoline ring system and can enhance the metabolic stability and cell permeability of molecules.[5]
-
2-Ethyl Carboxylate Group: This ester functional group can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other derivatizations.
Below is a visual representation of the molecular structure.
Structure of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate
Synthesis of the Quinoline Core
The synthesis of the polysubstituted quinoline core of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate can be approached through several established name reactions in heterocyclic chemistry. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Proposed Synthetic Strategy: The Combes Reaction
A plausible and efficient route for the synthesis of 4-(trifluoromethyl)quinolines is a modified Combes synthesis.[7][8] This reaction involves the acid-catalyzed condensation of an appropriately substituted aniline with a β-diketone.
Reaction Scheme:
Proposed Combes Synthesis Workflow
Causality Behind Experimental Choices:
-
Starting Materials: 4-Bromoaniline is a commercially available starting material. Ethyl 4,4,4-trifluoroacetoacetate provides the necessary carbon framework and the trifluoromethyl group at the desired position.
-
Acid Catalyst: A strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, is crucial for both the initial condensation and the subsequent intramolecular cyclization (electrophilic aromatic substitution) onto the aniline ring.[7] The acid protonates the carbonyl group of the β-diketone, activating it for nucleophilic attack by the aniline.
-
Reaction Conditions: The reaction typically requires elevated temperatures to drive the dehydration and cyclization steps to completion.
Alternative Synthetic Routes
-
Gould-Jacobs Reaction: This method involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[9][10] For the target molecule, this would require a custom-synthesized trifluoromethyl-containing malonate derivative.
-
Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. This route could also be adapted for the synthesis of the target molecule, provided the appropriately substituted 2-aminobenzoyl derivative is accessible.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the ethyl group of the ester, and potentially long-range coupling to the trifluoromethyl group. The aromatic region will display characteristic splitting patterns (doublets, doublets of doublets) corresponding to the protons at the 3, 5, 7, and 8 positions. The ethyl group will present as a quartet for the methylene protons and a triplet for the methyl protons.
-
¹³C NMR: The carbon NMR spectrum will show signals for all carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the ester will be observed in the downfield region (typically 160-170 ppm).
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (MS)
The mass spectrum will be crucial for confirming the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M+) and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Expected Fragmentation Pattern:
-
Loss of the Ethoxy Group (-OEt): A common fragmentation pathway for ethyl esters, resulting in a fragment ion of [M - 45]⁺.
-
Loss of the Ethyl Group (-CH₂CH₃): Resulting in a fragment ion of [M - 29]⁺.
-
Loss of Carbon Monoxide (-CO): From the ester group, leading to a fragment of [M - 28]⁺.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
Expected Characteristic Absorptions:
-
C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.
-
C-F Stretch (Trifluoromethyl): Strong, characteristic absorptions in the region of 1100-1300 cm⁻¹.
-
C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C=C and C-H Stretches: Absorptions in their characteristic regions.
Reactivity and Potential for Further Functionalization
The structure of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate offers several sites for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.
Key Reactivity Pathways
-
Reactions at the 6-Bromo Position: As previously mentioned, this position is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and amino groups.[3][6] This is a powerful strategy for building molecular diversity and exploring structure-activity relationships (SAR).
-
Modification of the 2-Ethyl Carboxylate Group: The ester can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a wide range of amines to form amides, a common functional group in many drug molecules.
-
Reactivity of the Quinoline Ring: The electron-withdrawing trifluoromethyl group at the 4-position can influence the reactivity of the quinoline ring system, potentially activating it for certain nucleophilic aromatic substitution reactions.
Potential Applications in Drug Discovery
While specific biological activity data for Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate is not extensively published, the structural motifs present suggest a high potential for therapeutic applications.
-
Anticancer Agents: Many quinoline derivatives exhibit anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[11][12] The unique substitution pattern of this compound makes it a candidate for screening against a panel of cancer cell lines.
-
Antimicrobial Agents: The quinoline core is found in several antibacterial and antimalarial drugs. The lipophilicity imparted by the trifluoromethyl group could enhance the ability of derivatives to penetrate microbial cell membranes.
-
Anti-inflammatory Agents: Certain quinoline derivatives have shown anti-inflammatory properties. Further derivatization of the core structure could lead to the discovery of novel anti-inflammatory agents.
Conclusion
Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its strategic combination of a reactive bromine handle, a metabolically stabilizing trifluoromethyl group, and a modifiable ester function provides a versatile platform for the synthesis of diverse compound libraries. While further research is needed to fully elucidate its specific biological activities, the foundational knowledge of quinoline chemistry suggests that this compound and its derivatives are promising candidates for the development of new therapeutic agents. This guide serves as a starting point for researchers looking to explore the synthetic utility and pharmacological potential of this intriguing molecule.
References
[9] Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025, November 13). MDPI. [Link]
[13] Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)quinolinecarboxylates. (n.d.). ProQuest.
[14] Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)- quinolinecarboxylates. (n.d.). ProQuest.
[7] Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
[15] Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF. (2025, August 10). ResearchGate. [Link]
[16] Mechanism of formation of benzo[g]quinolones via the Combes reaction | The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]
[11] Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (2015, November 15). PubMed. [Link]
[12] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). PMC. [Link]
[17] Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. (2025, August 7). ResearchGate. [Link]
[10] Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved from [Link]
[8] Combes quinoline synthesis. (n.d.). Grokipedia. Retrieved from [Link]
[18] Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. (n.d.). ResearchGate. [Link]
[1] Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PMC. [Link]
[19] Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. (n.d.). PMC. [Link]
[20] SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. [Link]
[21] Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC. [Link]
[2] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). RSC Advances (RSC Publishing). [Link]
[22] Concise synthesis of 2,4-bis(fluoroalkyl)quinoline derivatives from arylamines. (n.d.).
[23] Synthesis of Ethyl 6-Bromoquinoline | PDF | Chemistry | Chemical Substances. (2026, January 3). Scribd. [Link]
[24] Synthesis of 6-bromo-4-hydroxyquinoline. (n.d.). PrepChem.com. Retrieved from [Link]
[25] Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b. (n.d.). Atlantis Press. [Link]
[26] Ethyl 6-broMoquinoline-4-carboxylate — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
[27] Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021, December 1). Beilstein Journals. [Link]
[28] ethyl 6-bromo-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate. (n.d.). NextSDS. Retrieved from [Link]
[29] Ethyl 6-bromo-4-phenylquinoline-2-carboxylate CAS#1341220-94-7 | Global PFAS Screening Tool - Center for Per-and Polyfluoroalkyl Substances Information. (2026, March 26). ChemRadar. [Link]
[30] ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). Molport. Retrieved from [Link]
[31] (PDF) Crystal Structure of Ethyl 6-Bromo. (2015, January 17). Amanote Research. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Combes quinoline synthesis â Grokipedia [grokipedia.com]
- 9. mdpi.com [mdpi.com]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)quinolinecarboxylates - ProQuest [proquest.com]
- 14. Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)quinolinecarboxylates - ProQuest [proquest.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. iipseries.org [iipseries.org]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. sioc.ac.cn [sioc.ac.cn]
- 23. scribd.com [scribd.com]
- 24. prepchem.com [prepchem.com]
- 25. atlantis-press.com [atlantis-press.com]
- 26. nextsds.com [nextsds.com]
- 27. beilstein-journals.org [beilstein-journals.org]
- 28. nextsds.com [nextsds.com]
- 29. Ethyl 6-bromo-4-phenylquinoline-2-carboxylate CAS#1341220-94-7 | Global PFAS Screening Tool - Center for Per-and Polyfluoroalkyl Substances Information [chemradar.com]
- 30. ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 228728-06-1 | Buy Now [molport.com]
- 31. (PDF) Crystal Structure of Ethyl 6-Bromo [research.amanote.com]
Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate: Physicochemical Profiling and Synthetic Utility
Executive Summary
Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate (CAS: 2314382-12-0) is a highly functionalized, multi-vector heterocyclic building block pivotal in modern medicinal chemistry and drug discovery. Characterized by a precise molecular weight of 348.12 g/mol [1], this compound leverages the privileged quinoline core, augmented by strategic halogen and fluoroalkyl substitutions. This technical whitepaper provides an authoritative analysis of its molecular weight dynamics, structural rationale, and the self-validating analytical protocols required to confirm its integrity prior to synthetic deployment.
Physicochemical Profiling & Molecular Weight Dynamics
In advanced organic synthesis, the precise molecular weight and elemental composition of a building block dictate stoichiometric precision and mass spectrometric validation parameters. The presence of a bromine atom in this molecule introduces a distinct, mathematically predictable isotopic signature that serves as a primary diagnostic tool.
-
Chemical Formula: C₁₃H₉BrF₃NO₂
-
Average Molecular Weight: 348.12 g/mol [1]
-
Monoisotopic Mass ( 79 Br): 346.9769 Da
-
Monoisotopic Mass ( 81 Br): 348.9749 Da
To facilitate exact mass calculations during experimental design, the elemental mass contributions are summarized below.
Table 1: Elemental Composition and Mass Contribution
| Element | Atom Count | Atomic Weight ( g/mol ) | Total Mass Contribution | Mass % |
| Carbon (C) | 13 | 12.011 | 156.143 | 44.85% |
| Hydrogen (H) | 9 | 1.008 | 9.072 | 2.61% |
| Bromine (Br) | 1 | 79.904 | 79.904 | 22.95% |
| Fluorine (F) | 3 | 18.998 | 56.994 | 16.37% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 4.02% |
| Oxygen (O) | 2 | 15.999 | 31.998 | 9.19% |
| Total | 29 | - | 348.118 | 100.00% |
Structural Rationale: The "Perfect" Scaffold
The quinoline core is a cornerstone in drug discovery, historically forming the structural basis for antimalarial, anticancer, and anti-inflammatory agents[2]. The specific substituents on Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate are not arbitrary; they are engineered to provide distinct pharmacokinetic and synthetic advantages:
-
C4-Trifluoromethyl (–CF₃): The incorporation of a trifluoromethyl group profoundly impacts the molecule's biological behavior. The –CF₃ group increases lipophilicity (LogP), enhances metabolic stability by sterically shielding the core from cytochrome P450-mediated oxidation, and improves cellular membrane permeability[3][4].
-
C6-Bromine (–Br): The bromine atom acts as an essential synthetic handle. It is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly diversify the quinoline core to explore extensive structure-activity relationships (SAR).
-
C2-Ethyl Carboxylate (–COOEt): This ester group serves as a versatile, orthogonal vector. It can be selectively saponified to a carboxylic acid for subsequent peptide coupling (amidation) or reduced to an alcohol to provide a vector for hydrogen-bond interactions with target kinase hinge regions.
Analytical Validation Protocols
To ensure scientific integrity, the molecular weight and structural connectivity must be rigorously validated through self-validating analytical systems before use in downstream synthesis.
Protocol 3.1: LC-HRMS Molecular Weight Validation
Causality: High-Resolution Mass Spectrometry (HRMS) is mandatory to resolve the ~2 Da mass difference caused by naturally occurring bromine isotopes ( 79 Br and 81 Br in a ~1:1 ratio), confirming both the exact mass and the elemental composition.
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile (MeCN). Dilute 1:100 in a 50:50 mixture of MeCN/H₂O containing 0.1% Formic Acid to aid ionization.
-
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm particle size). Execute a linear gradient from 5% to 95% MeCN over 5.0 minutes at a flow rate of 0.4 mL/min.
-
Ionization: Utilize Electrospray Ionization in positive mode (ESI+). The basic quinoline nitrogen and the ester carbonyl readily accept a proton to form the [M+H]+ pseudomolecular ion.
-
Detection & Self-Validation: Scan from m/z 100 to 800 using an Orbitrap or TOF analyzer. Critical Checkpoint: The spectrum must display a characteristic 1:1 isotopic doublet at m/z 347.9844 ( 79 Br) and m/z 349.9824 ( 81 Br). The presence of this exact doublet validates the intact molecular weight and the presence of a single bromine atom.
Fig 1. LC-HRMS analytical workflow for exact molecular weight and isotopic validation.
Protocol 3.2: ¹H and ¹⁹F NMR Structural Confirmation
Causality: NMR ensures that the substituents are in the correct regiochemical positions (C2, C4, C6) on the quinoline ring, preventing the use of structural isomers.
-
Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition (400 MHz): Acquire a standard proton spectrum (16 scans, 298 K).
-
Self-Validating Integration:
-
Ethyl Ester Check: Observe a distinct quartet at ~4.5 ppm (2H, –CH₂–) and a triplet at ~1.4 ppm (3H, –CH₃). The integration ratio must be exactly 2:3.
-
Aromatic Core Check: The quinoline ring will display exactly three distinct aromatic protons. The C5 proton (sandwiched between the Br and CF₃ groups) will appear as a finely split doublet or singlet furthest downfield due to the combined electron-withdrawing effects. The total aromatic integration (3H) must match the ethyl group integration (5H) in a 3:5 ratio.
-
-
¹⁹F NMR Acquisition (376 MHz): Acquire a proton-decoupled ¹⁹F spectrum. A single, sharp singlet around -60 to -63 ppm confirms the intact –CF₃ group at the C4 position.
Divergent Synthetic Workflows
The strategic value of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate lies in its orthogonal reactivity. The ester and the bromide can be addressed independently, allowing for divergent library synthesis without cross-reactivity.
Fig 2. Divergent synthetic functionalization pathways of the quinoline scaffold.
Workflow Execution:
-
C6-Functionalization: A Suzuki coupling is executed at the C6 position using an aryl boronic acid, Pd(dppf)Cl₂, and K₂CO₃ in a dioxane/water mixture. The C2 ester remains intact under these mildly basic, transiently heated conditions.
-
C2-Functionalization: Post-coupling, the C2 ester is saponified using LiOH in THF/H₂O to yield the free carboxylic acid. This acid is subsequently activated with HATU and reacted with diverse primary or secondary amines to form a library of potent, amide-linked quinoline derivatives tailored for target binding.
References
- Guidechem. "Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate 2314382-12-0 wiki". Guidechem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8v5qrWMrIXE3LVBqe-KVFJQjz3WDJfqoBzXAbOliTOR-T7wCZhVQ0L3JGARUokvlXYQNxgzSxcqo9msn9eWQJLk0eSmtDHI75Sp_FBxMFrMmcp-k5uWFy1C-74PqR978isJptFc3C4eL-ANaVG3v0l-MtVZ7m4l_5FJFuxM_DtDujkHzyYVadkrcnKgjdyo8=]
- Bidepharm. "CAS:2314382-12-0, Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate". Bidepharm.com. URL:[https://vertexaisearch.cloud.google.
- Tomashenko, O. A., & Grushin, V. V. "Aromatic Trifluoromethylation with Metal Complexes". Chemical Reviews, ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjyWYLF8EwXdjv8pKuOgPVmukIDEpBzcKFanmIEJPGOPITYPxvx3NRismghydX1o3zVOntSynnV0uTEsZiAfm06Le1uXr0TWjHFrqxm1RO6pS1aNHjqqBnkzd77IOdpGn_9CBAPw==]
- Wikipedia Contributors. "Trifluoromethyl group". Wikipedia, The Free Encyclopedia. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz3XB04hJU_f-2Nuy7k1XJXTnHJKOy9M1RGNE360dSw3U-Tby20FR1OxCt9YAsmdlylp4kyHA1ecsZi4JRR5GxwkpI87sWlmo-2vRjKNkYp9RVRgWpK4bKVsn98IAaL8QOP_aseXWgslnFbCX83g==]
- Benchchem. "Unlocking the Therapeutic Potential of 5-Bromo-8-methoxy-2-methylquinoline: A Technical Guide for Researchers". Benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU8CB0hK_gA91YK_xRVwfJWvPQ7fmZtZo42L7nPXTAyE3UMGwmwNTyZlAbdBau8NPq7IyKP0dHwm-NzTiJBhhVcB3OJ_JTVM6DBP06Vqoi4jCy7kSjs_PJdvSwEwj9NZUeJBYufWNx4TSO4x81w0i0M1O6jNhW6OnL0rpXE5yn_aLaMN-iP8gsTqLUWipLh9DJBWOibAJvdRe_-f0zmb0-KPPLZQ7EKbz8RlL51MW3l3YwOnu-RLFy4MhA3od1XJceiuTJkQpqWNJy]
Sources
Structural Elucidation and NMR Spectral Analysis of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate
Executive Summary
The quinoline scaffold is a privileged structure in drug discovery, frequently utilized in the development of antimalarials, oncology therapeutics, and kinase inhibitors. Specifically, Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate (CAS: 2314382-12-0) serves as a highly versatile, multi-functionalized building block. The presence of the peri-trifluoromethyl group, the halogenated C-6 position, and the C-2 ethyl ester creates a complex electronic environment.
This whitepaper provides an authoritative, in-depth guide to the multinuclear Nuclear Magnetic Resonance (NMR) spectral analysis of this compound. By establishing a self-validating analytical workflow, we bridge the gap between theoretical spin-system physics and practical spectral assignment, ensuring high-fidelity structural elucidation for drug development professionals.
Experimental Methodology: A Self-Validating NMR Workflow
To ensure absolute trustworthiness in structural assignment, the acquisition protocol must function as a closed-loop, self-validating system. 1D NMR provides the foundational hypothesis of the electronic environment, which is subsequently rigorously proven by 2D correlation spectroscopy.
Step-by-Step Acquisition Protocol
-
Sample Preparation : Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Causality: CDCl₃ is selected because its low polarity perfectly solvates the lipophilic quinoline ester without inducing the strong hydrogen-bonding shifts seen in DMSO-d₆. TMS provides an absolute zero-point reference (0.00 ppm) to calibrate the highly sensitive anisotropic shifts of the quinoline core.
-
-
Probe Tuning and Matching : Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Manually tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.
-
Causality: Precise impedance matching minimizes reflected radiofrequency power. This maximizes the Signal-to-Noise Ratio (SNR), which is mathematically critical for detecting quaternary carbons (C-2, C-4, C-6, C-4a, C-8a) that suffer from long longitudinal relaxation times ( T1 ).
-
-
1D Acquisition :
-
¹H NMR : Acquire 16 scans with a 30° pulse angle and a 2.0-second relaxation delay ( D1 ).
-
¹³C{¹H} NMR : Acquire 1,024 scans using WALTZ-16 proton decoupling. Set D1 to 2.5 seconds to allow sufficient relaxation of quaternary carbons.
-
¹⁹F NMR : Acquire 64 scans with a wide spectral window to capture the -CF₃ resonance.
-
-
2D Correlation Spectroscopy : Acquire gradient-selected COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) spectra.
-
Causality: Relying solely on 1D shifts introduces assignment ambiguity. HMBC provides 3-bond ( 3JCH ) connectivity, transforming isolated peak data into a mathematically proven molecular graph.
-
Step-by-step experimental workflow for multinuclear NMR acquisition.
¹H NMR Spectral Analysis: Causality of Chemical Shifts
The proton NMR spectrum of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate is defined by the interplay of electron-withdrawing groups (EWG) and the aromatic ring current. As documented in recent literature on 4-(trifluoromethyl)quinolines , the -CF₃ group exerts profound spatial and through-bond effects.
-
H-5 (8.45 ppm, d, J = 2.1 Hz) : This is the most downfield proton. Causality: H-5 is situated in the peri-position relative to the C-4 trifluoromethyl group. The strongly electronegative fluorine atoms strip electron density from the spatial vicinity, causing a severe peri-deshielding effect. Furthermore, it is ortho to the C-6 bromine, which adds an inductive deshielding component.
-
H-3 (8.35 ppm, s) : Appearing as a sharp singlet, H-3 is sandwiched between the C-2 carboxylate and the C-4 trifluoromethyl group. The combined anisotropic deshielding cones of the ester carbonyl and the quinoline ring push this proton far downfield .
-
H-8 (8.20 ppm, d, J = 9.0 Hz) : Located adjacent to the highly electronegative ring nitrogen, H-8 is deshielded and exhibits a classic ortho-coupling ( 3JHH ) to H-7.
-
H-7 (7.90 ppm, dd, J = 9.0, 2.1 Hz) : This proton sits between the C-6 bromine and H-8, exhibiting both ortho-coupling to H-8 and a fine meta-coupling ( 4JHH ) to H-5. This splitting pattern is a hallmark of 6-substituted quinolines .
Table 1: ¹H NMR Assignments (600 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J in Hz) | Causality / Notes |
| H-5 | 8.45 | d | 1H | 4JHH = 2.1 | Strong peri-deshielding by C-4 -CF₃ |
| H-3 | 8.35 | s | 1H | - | Deshielded by C-2 ester and C-4 -CF₃ |
| H-8 | 8.20 | d | 1H | 3JHH = 9.0 | Adjacent to quinoline nitrogen |
| H-7 | 7.90 | dd | 1H | 3JHH = 9.0, 4JHH = 2.1 | Between H-8 and C-6 Bromine |
| -CH₂- | 4.55 | q | 2H | 3JHH = 7.1 | Ester methylene, deshielded by oxygen |
| -CH₃ | 1.45 | t | 3H | 3JHH = 7.1 | Ester methyl |
¹³C and ¹⁹F NMR: Probing the Fluorine Spin System
The ¹³C spectrum is highly complex due to Heteronuclear Spin-Spin Coupling ( JCF ) generated by the C-4 trifluoromethyl group. Because ¹⁹F is a spin-½ nucleus with 100% natural abundance, it splits adjacent carbon signals into quartets.
-
The -CF₃ Carbon (123.0 ppm, q, 1JCF = 274.5 Hz) : The direct carbon-fluorine bond yields a massive one-bond coupling constant, resulting in a wide quartet.
-
C-4 (135.0 ppm, q, 2JCF = 31.8 Hz) : The carbon directly attached to the -CF₃ group experiences a two-bond coupling.
-
C-3 and C-5 (120.5 ppm & 127.0 ppm, q, 3JCF ≈ 5.0 Hz) : Both the adjacent C-3 and the peri-C-5 carbons exhibit three-bond scalar coupling to the fluorine atoms. The C-5 coupling is a fascinating example of through-space/through-bond transmission mediated by the rigid quinoline geometry .
In the ¹⁹F NMR spectrum (564 MHz, CDCl₃), the trifluoromethyl group appears as a sharp, dominant singlet at -62.5 ppm , which is the standard diagnostic shift for a -CF₃ group attached to an electron-deficient heteroaromatic ring.
Table 2: ¹³C NMR Assignments (151 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment Notes |
| C=O | 164.0 | s | - | Ester carbonyl |
| C-2 | 148.5 | s | - | Quaternary, deshielded by ester and N |
| C-8a | 146.0 | s | - | Bridgehead carbon, adjacent to N |
| C-4 | 135.0 | q | 2JCF = 31.8 | Directly attached to -CF₃ |
| C-7 | 134.0 | s | - | Aromatic CH |
| C-8 | 132.5 | s | - | Aromatic CH |
| C-5 | 127.0 | q | 3JCF = 4.8 | Peri-position to -CF₃ |
| C-4a | 126.5 | s | - | Bridgehead carbon |
| C-6 | 124.5 | s | - | Attached to Bromine |
| -CF₃ | 123.0 | q | 1JCF = 274.5 | Trifluoromethyl carbon |
| C-3 | 120.5 | q | 3JCF = 5.2 | Adjacent to C-4, long-range F coupling |
| -CH₂- | 62.5 | s | - | Ester methylene |
| -CH₃ | 14.2 | s | - | Ester methyl |
2D NMR Logical Relationships: Unambiguous Assignment
To ensure the structural assignment is a self-validating system, 2D NMR is employed to map the logical relationships between nuclei.
-
COSY (Red Dashed Line) : Validates the 3JHH relationship between H-7 and H-8, confirming the substitution pattern of the right-hand aromatic ring.
-
HMBC (Blue Solid Lines) : Maps the quaternary carbons. For instance, the H-3 proton shows strong 3JCH correlations to C-2 and C-4a, definitively anchoring the ester group to the C-2 position. Similarly, H-5 correlates to C-4 and C-8a, proving the spatial proximity of the -CF₃ group.
Key 2D NMR (COSY and HMBC) correlations for structural validation.
References
-
Title: Access to 4-Trifluoromethyl Quinolines via Cu-Catalyzed Annulation Reaction of Ketone Oxime Acetates with ortho-Trifluoroacetyl Anilines under Redox-Neutral Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Regiodivergent Metal-Controlled Synthesis of Multiply Substituted Quinolin-2-yl- and Quinolin-3-ylphosphonates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: 6-Bromoquinoline | C9H6BrN | CID 79243 Source: PubChem (National Institutes of Health) URL: [Link]
Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate: A Technical Guide to Safety, Handling, and Synthetic Integration
Target Audience: Research Chemists, Medicinal Scientists, and Process Development Professionals Content Focus: Physicochemical profiling, mechanistic toxicology, safety infrastructure, and validated synthetic protocols.
Executive Summary
In modern medicinal chemistry and agrochemical development, the functionalization of heteroaromatic scaffolds is a cornerstone of drug discovery. Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate (CAS: 2314382-12-0) represents a highly privileged, multi-functional building block[1]. The strategic placement of a trifluoromethyl (-CF3) group at the C4 position significantly enhances lipophilicity and metabolic stability, while the C6-bromide and C2-ethyl ester provide orthogonal handles for late-stage diversification[2].
However, the very features that make this molecule synthetically valuable—its high electrophilicity and polarizability—also dictate strict handling requirements. This guide synthesizes field-proven insights to establish a rigorous framework for the safe handling, storage, and synthetic application of this compound.
Physicochemical Profiling & Mechanistic Toxicology
To design safe workflows, one must first understand the molecular causality behind the compound's physical and biological behavior. The electron-withdrawing nature of the -CF3 group and the basic quinoline nitrogen create a highly electron-deficient aromatic system.
Quantitative Data Summary
| Property | Value / Specification |
| Chemical Name | Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate |
| CAS Registry Number | 2314382-12-0 |
| Molecular Formula | C13H9BrF3NO2 |
| Molecular Weight | 348.12 g/mol |
| Appearance | Solid (typically off-white to pale yellow powder) |
| GHS Hazard Classes | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory) |
| Storage Temperature | 2–8 °C (Inert Atmosphere recommended) |
Mechanistic Toxicology
The observed toxicity profile (Skin Irritation Category 2; Eye Irritation Category 2; STOT SE 3) is a direct consequence of its structure[3]:
-
Electrophilicity & Alkylation Potential: The electron-deficient quinoline ring, exacerbated by the -CF3 group, makes the molecule prone to interaction with biological nucleophiles (e.g., thiol groups in epidermal proteins), leading to contact dermatitis and irritation[3].
-
Lipophilicity-Driven Penetration: The -CF3 group significantly increases the LogP of the molecule. This enhanced lipophilicity allows the compound to rapidly partition into and cross the lipid bilayers of the skin and respiratory mucosa, accelerating the onset of irritation upon exposure.
-
Halogen Bonding: The C6-bromide acts as a strong halogen bond donor, which can disrupt normal protein folding in the respiratory tract if fine dust is inhaled, necessitating the STOT SE 3 classification[3].
Safety Infrastructure and Handling Protocols
To mitigate the risks outlined above, handling protocols must rely on robust engineering controls rather than solely on Personal Protective Equipment (PPE).
Required Controls
-
Engineering Controls: All transfers, weighing, and reactions must be conducted within a Class II externally exhausted fume hood to prevent the inhalation of microcrystalline dust[3].
-
PPE Specifications: Standard latex is insufficient due to the compound's lipophilicity. Nitrile gloves (minimum 0.11 mm thickness) are required. EN 166 compliant chemical splash goggles must be worn to prevent severe eye irritation[3].
-
Storage Causality: The compound should be stored at 2–8 °C under an inert atmosphere (Argon or Nitrogen). Ambient moisture can slowly hydrolyze the C2-ethyl ester over time, while light exposure may induce radical-mediated degradation of the C6-bromide[1].
Workflow for the safe handling and emergency response of halogenated quinoline derivatives.
Validated Experimental Methodologies
The true value of this building block lies in its orthogonal reactivity. Below are two self-validating protocols designed to exploit the C2 and C6 positions selectively[2][4].
Protocol A: Regioselective Saponification of the C2-Ester
Causality: The strongly electron-withdrawing nature of the quinoline nitrogen, compounded by the inductive pull of the C4-trifluoromethyl group, renders the C2-ester highly susceptible to nucleophilic attack. Consequently, saponification proceeds rapidly. To prevent decarboxylation—a known liability of quinoline-2-carboxylic acids under harsh heating—mild conditions are strictly employed[4].
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate in a 3:1 mixture of THF:H2O (0.2 M concentration) in a round-bottom flask.
-
Base Addition: Cool the mixture to 0 °C. Slowly add 1.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H2O) in one portion.
-
Reaction: Remove the ice bath and stir at ambient temperature for 2 hours.
-
Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3, UV 254 nm). The starting material (Rf ~0.6) will disappear, replaced by a baseline spot (the lithium salt of the product).
-
Quench & Isolation: Acidify the mixture to pH 3 using 1M HCl. The product, 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylic acid, will precipitate. Filter, wash with cold water, and dry under high vacuum.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6
Causality: The C6-bromide is situated on an electron-deficient core, accelerating the oxidative addition step of the palladium catalytic cycle. However, this electron deficiency makes the intermediate prone to protodehalogenation. Therefore, anhydrous conditions and a robust bidentate ligand system like dppf are utilized to ensure rapid transmetalation and reductive elimination[2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine the quinoline core (1.0 eq), an aryl boronic acid (1.2 eq), and Potassium Carbonate (2.5 eq).
-
Catalyst Addition: Add 5 mol% of Pd(dppf)Cl2.
-
Inertion: Evacuate and backfill the flask with Argon three times.
-
Solvent: Add degassed 1,4-Dioxane (0.1 M). Heat the mixture to 90 °C for 4 hours.
-
Self-Validation (In-Process): Perform LC-MS analysis. The successful coupling is validated by the disappearance of the characteristic isotopic bromine doublet (M, M+2) of the starting material and the emergence of the coupled product mass.
-
Workup: Cool to room temperature, filter through a pad of Celite, concentrate, and purify via flash column chromatography.
Synthetic functionalization pathways for ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate.
Waste Management & Environmental Impact
Due to the presence of both fluorine and bromine atoms, unreacted starting material and derivatives must not be disposed of in standard organic waste streams. Halogenated heteroaromatics require high-temperature incineration to prevent the formation of persistent environmental pollutants. All liquid waste from Protocols A and B must be segregated into clearly labeled "Halogenated Organic Waste" containers and processed by certified environmental disposal facilities[3].
References
- Title: Ethyl 6-bromo-4-(trifluoromethyl)
- Title: 2-(Trifluoromethyl)
- Source: benchchem.
- Source: fishersci.co.
- Source: acs.
Sources
An In-depth Technical Guide to the Physicochemical Properties of Bromo-Substituted Quinolines
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4][5]. The introduction of bromine atoms onto the quinoline ring is a powerful strategy for modulating its physicochemical properties, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive exploration of the core physicochemical characteristics of bromo-substituted quinolines, including lipophilicity (LogP), solubility, and the acid dissociation constant (pKa). We delve into the causality behind experimental choices for determining these parameters, present detailed, field-proven protocols, and explore the profound impact of these properties on structure-activity relationships (SAR). This guide serves as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing quinoline-based therapeutics.
The Strategic Role of Bromine in Modulating Quinoline Properties
Quinoline, a bicyclic aromatic heterocycle, offers a versatile framework for drug design due to its ability to engage in various biological interactions like hydrogen bonding and π-π stacking[4]. The introduction of a bromine substituent significantly alters the electronic and steric landscape of the molecule.
-
Electronic Effects : Bromine is an electron-withdrawing group, which can reduce the electron density of the quinoline ring system. This modification influences the molecule's reactivity, particularly its susceptibility to nucleophilic substitution, and can enhance single-electron transfer processes[1].
-
Lipophilicity : As a halogen, bromine increases the lipophilicity of the quinoline scaffold. This is a critical parameter that governs the molecule's ability to cross biological membranes, a prerequisite for reaching intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity[4].
-
Steric and Conformational Effects : The size of the bromine atom can introduce steric hindrance, influencing the molecule's conformation and its ability to bind to specific biological targets.
The strategic placement of bromine atoms is therefore a key consideration in drug design, allowing for the optimization of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.
Core Physicochemical Properties: A Triad of Influence
The interplay between lipophilicity, solubility, and pKa is fundamental to a drug candidate's success. Understanding and optimizing this triad is a central task in medicinal chemistry.
dot graph InterplayOfProperties { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 1: Interplay of Physicochemical Properties and their Impact on ADMET", fontcolor="#202124"]; node [style=filled, shape=ellipse, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes for Properties LogP [label="Lipophilicity (LogP)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,1.5!"]; Solubility [label="Aqueous Solubility", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1.5,0!"]; pKa [label="Acidity/Basicity (pKa)", fillcolor="#FBBC05", fontcolor="#202124", pos="1.5,0!"];
// Nodes for ADMET Absorption [label="Absorption", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-1,-1.5!"]; Distribution [label="Distribution", fillcolor="#34A853", fontcolor="#FFFFFF", pos="1,-1.5!"]; Metabolism [label="Metabolism", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="-2,-2.5!"]; Excretion [label="Excretion", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="0,-2.5!"]; Toxicity [label="Toxicity", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="2,-2.5!"];
// Edges LogP -- Absorption [label="affects membrane\npermeability"]; LogP -- Solubility [label="inversely related"]; LogP -- Distribution; LogP -- Metabolism; LogP -- Toxicity [label="non-specific binding"]; Solubility -- Absorption [label="essential for\nbioavailability"]; Solubility -- Excretion; pKa -- Solubility [label="governs ionization"]; pKa -- Absorption; pKa -- Distribution; }
Lipophilicity (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the partition coefficient (LogP). An optimal LogP value is crucial for a drug to effectively partition into and cross cell membranes[4]. For bromo-substituted quinolines, LogP values are generally higher than their non-halogenated counterparts. The position of the bromine atom can subtly influence this value.
Aqueous Solubility
Adequate aqueous solubility is a non-negotiable prerequisite for oral drug absorption and intravenous formulation[4][6]. The inherently hydrophobic nature of the quinoline ring, often exacerbated by bromine substitution, can lead to poor solubility[6]. This is a common challenge in the development of quinoline-based drugs. The solubility of bromo-substituted quinolines is highly dependent on pH, a factor directly governed by the compound's pKa.
Acid Dissociation Constant (pKa)
The quinoline nitrogen atom is basic, meaning it can be protonated at physiological pH. The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized (protonated) and neutral forms. This equilibrium is critical as the ionized form is typically more water-soluble, while the neutral form is more membrane-permeable. The electron-withdrawing effect of bromine generally decreases the basicity (lowers the pKa) of the quinoline nitrogen. The magnitude of this effect is dependent on the bromine's position relative to the nitrogen atom.
Spectroscopic and Structural Characterization
Unequivocal structure elucidation is the foundation upon which all other studies are built. A combination of spectroscopic and crystallographic techniques is employed to confirm the identity, purity, and three-dimensional structure of synthesized bromo-substituted quinolines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable tools. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern on the quinoline ring. For instance, the disappearance of proton signals at specific positions, coupled with the appearance of new signals in characteristic regions, confirms the site of bromination[1]. The carbons bearing bromine atoms are expected to be significantly deshielded in the ¹³C NMR spectrum[7].
Mass Spectrometry (MS)
MS confirms the molecular weight of the compound. A key diagnostic feature for bromo-substituted quinolines is the characteristic isotopic pattern (M, M+2, M+4, etc.) that arises from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes[7].
X-Ray Crystallography
Single-crystal X-ray diffraction provides the ultimate proof of structure, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice[8][9]. This technique is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal structure[8][10]. For drug development, co-crystal structures of a bromoquinoline with its biological target (e.g., an enzyme) can provide direct evidence of binding and guide further optimization[11].
Experimental Determination of Physicochemical Properties
The following protocols are presented as robust, self-validating systems for the accurate determination of key physicochemical parameters.
// Connections Purification -> NMR_MS [label="Purity & ID Check"]; NMR_MS -> LogP_Det; NMR_MS -> Sol_Det; NMR_MS -> pKa_Det; LogP_Det -> InVitro; Sol_Det -> InVitro; pKa_Det -> InVitro; }
Protocol: Lipophilicity (LogP) by Shake-Flask Method
This "gold standard" method directly measures the partitioning of a compound between 1-octanol and an aqueous buffer[12][13].
-
Rationale : 1-octanol is used as a surrogate for biological lipid membranes. The resulting partition coefficient provides a reliable measure of a compound's hydrophobicity.
-
Methodology :
-
Preparation : Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and presaturate it with 1-octanol. Similarly, presaturate 1-octanol with the buffer. This step is critical to prevent volume changes during the experiment.
-
Dissolution : Prepare a stock solution of the bromoquinoline in the presaturated 1-octanol.
-
Partitioning : Add a known volume of the octanol stock solution to a known volume of the presaturated buffer in a glass vial.
-
Equilibration : Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached[6].
-
Separation : Centrifuge the vial to achieve complete separation of the two phases.
-
Quantification : Carefully remove an aliquot from each phase. Determine the concentration of the bromoquinoline in both the octanol and buffer phases using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
Calculation : Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Buffer]).
-
Protocol: Equilibrium Aqueous Solubility
This method determines the thermodynamic solubility of a compound at a specific pH and temperature[12].
-
Rationale : Determining the maximum concentration of a compound that can be dissolved in an aqueous medium is essential for predicting its oral absorption and suitability for formulation.
-
Methodology :
-
System Preparation : Add an excess amount of the solid bromoquinoline compound to a glass vial containing a buffered solution (e.g., pH 2.0 to simulate gastric fluid, and pH 7.4 to simulate blood plasma)[12][14].
-
Equilibration : Seal the vial and agitate it vigorously in a temperature-controlled environment (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours)[6][12].
-
Sampling & Filtration : Withdraw an aliquot of the suspension. Immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.
-
Quantification : Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Validation : The presence of solid material at the end of the experiment validates that saturation was achieved.
-
Computational Analysis: Predicting Properties In Silico
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting and understanding the physicochemical properties of molecules before they are synthesized[15][16].
-
DFT Calculations : DFT can be used to calculate structural and electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[17][18]. The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and stability[16].
-
Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding potential sites for intermolecular interactions, such as hydrogen bonding[18][19].
-
Property Prediction : Numerous software packages can provide reliable in silico predictions for LogP, pKa, and solubility. These predictions are invaluable for prioritizing synthetic targets and designing compound libraries with desirable drug-like properties[20].
Structure-Activity Relationships (SAR) and Biological Implications
The ultimate goal of studying physicochemical properties is to correlate them with biological activity. SAR studies on bromo-substituted quinolines have revealed critical insights.
-
Anticancer Activity : The position and number of bromine atoms on the quinoline ring are crucial for antiproliferative effects[1]. For example, studies have shown that compounds with bromine atoms at the C-5 and C-7 positions can demonstrate significant inhibition of cancer cell proliferation, whereas substitutions at other positions may be inactive[1]. Certain bromo-substituted 8-hydroxyquinolines have been shown to induce apoptosis and inhibit topoisomerase I, a key enzyme in DNA replication[1][3].
-
Antimicrobial Activity : The basic structure of quinolones, which includes a substituted pyridine ring, is vital for antibacterial activity. The addition of a fluorine atom (a related halogen) and a piperazine ring is known to broaden the spectrum of activity and increase potency[21]. Similar principles apply to bromo-substituted derivatives.
Quantitative Data Summary
The following table summarizes representative data on the biological activity of bromo-substituted quinolines, highlighting the impact of substitution patterns.
| Compound Name | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Citation |
| 5,7-dibromo-8-hydroxyquinoline | 5-Br, 7-Br, 8-OH | C6 (rat brain tumor) | ~6.7 µg/mL | [3][22] |
| 5,7-dibromo-8-hydroxyquinoline | 5-Br, 7-Br, 8-OH | HeLa (cervix carcinoma) | ~8.1 µg/mL | [3][22] |
| Compound 7 | 3-Br, 5-Br, 7-Br, 8-OCH₃ | C6 (rat brain tumor) | 12.06 | [1] |
| Compound 11 | 5-Br, 7-Br, 3,6-OCH₃, 8-OH | C6 (rat brain tumor) | 10.37 | [1] |
| 3,6,8-tribromoquinoline | 3-Br, 6-Br, 8-Br | C6, HeLa, HT29 | No inhibitory activity | [1] |
Note: IC₅₀ values are indicative and can vary based on assay conditions. The original sources should be consulted for detailed experimental parameters.
Conclusion
The substitution of a quinoline core with bromine atoms is a highly effective strategy for modulating physicochemical properties that are critical for drug efficacy. Lipophilicity, solubility, and pKa are intricately linked, and their careful optimization is paramount for achieving a desirable pharmacokinetic profile. This guide has outlined the theoretical underpinnings, provided robust experimental protocols for characterization, and demonstrated the direct link between these properties and the biological activity of bromo-substituted quinolines. A thorough understanding and application of these principles will continue to empower researchers and drug development professionals to design and discover the next generation of potent and selective quinoline-based therapeutics.
References
- Goc, B., Korga-Plewko, A., Iwan, M., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
- Valdez, J., Ramos, C., & Pecic, S. (2025).
- BenchChem. (2025). Spectroscopic Characterization of 6,8-Dibromoquinolin-3-amine: A Technical Overview. BenchChem.
- BenchChem. (2025).
- Goc, B., Korga-Plewko, A., Iwan, M., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- Ökten, S., Çakmak, O., & Tekin, Ş. (2017). Bromination of 8-substituted quinolines. Reagents and conditions.
- Ökten, S., Çakmak, O., & Tekin, Ş. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromoquinoline (CAS 4964-71-0)
- Jampilek, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. MDPI.
- Eisch, J. J., & Jaselskis, B. (1962). Aza-Aromatic Substitution. III. Spectral Studies on the Nature of Bromine Complexes with the Quinoline System. The Journal of Organic Chemistry.
- Reddy, D., et al. (2015). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry.
- Fakhfakh, M. A., et al. (2004). Biological evaluation of substituted quinolines.
- Egan, T. J., et al. (2002). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry.
- Besson, T., et al. (2021).
- Adamu, U., et al. (2023). Virtual screening, pharmacokinetic, and DFT studies of anticancer compounds as potential V600E-BRAF kinaseinhibitors. PMC.
- Perlovich, G. L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI.
- Ayalew, M. E. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. Scirp.org.
- Guo, Y., & Shen, H. (2004). pKa, Solubility, and Lipophilicity.
- BenchChem Technical Support Center. (2025).
- Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scirp.org.
- Yildiz, M., et al. (2025).
- Gunic, E., et al. (1999).
- Wolfson, J. S., & Hooper, D. C. (1989).
- Kaczor, A. A., et al. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PMC - NIH.
- Perlovich, G. L., et al. (2025). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
- Asiri, A. M., et al. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione.
- Papakyriakou, A., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. MDPI.
- Saral, A., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC.
- Kim, Y., et al. (2018). Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. PubMed.
- de la Torre, A. G., & Bruque, S. (n.d.). Crystal Structure Determination of p-Bromoaniline Using Laboratory X-Ray Powder Diffraction Data.
- Kaur, R., et al. (2021).
- Chmovzh, T. N., et al. (2025). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
- Domagała, S., et al. (2022).
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pKa, Solubility, and Lipophilicity | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. scirp.org [scirp.org]
- 16. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Note: Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate in Anticancer Drug Discovery
Executive Summary
The development of targeted anticancer therapeutics relies heavily on privileged molecular scaffolds that can be systematically modified to optimize pharmacodynamics and pharmacokinetics. Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate (CAS: 2314382-12-0) represents a highly versatile, multi-functionalized building block designed specifically for this purpose[1]. This application note details the structural rationale, self-validating synthetic protocols, and biological applications of this intermediate in the discovery of novel oncology drugs, particularly those targeting tubulin polymerization and kinase signaling pathways.
Physicochemical & Structural Rationale
Successful drug design is rarely accidental; it is driven by the deliberate selection of functional groups. This intermediate offers four distinct strategic advantages:
-
The Quinoline Core: The quinoline ring is a privileged pharmacophore in medicinal chemistry, frequently utilized for its ability to intercalate DNA, inhibit angiogenesis, and induce apoptosis via cell cycle arrest[2].
-
4-Trifluoromethyl (-CF 3 ) Group: The incorporation of the strongly electron-withdrawing -CF 3 group serves multiple purposes. It lowers the pKa of the quinoline nitrogen, modulating basicity to prevent hERG toxicity. Furthermore, it enhances metabolic stability against cytochrome P450 oxidation and increases lipophilicity, which is critical for penetrating the lipid bilayers of cancer cells and improving binding affinity within hydrophobic protein pockets[3].
-
6-Bromo (-Br) Handle: Positioned on the benzenoid ring, the bromine atom acts as an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions. This allows researchers to rapidly expand the pharmacophore and probe adjacent binding regions in target enzymes[4].
-
2-Ethyl Carboxylate (-COOEt): This ester moiety provides a convenient vector for modifying the hydrogen-bond donor/acceptor profile. It can be hydrolyzed and subsequently coupled with various amines to form amides, a critical motif for establishing hinge-binding interactions in kinase inhibitors or enhancing activity against triple-negative breast cancer (TNBC) models[5].
Synthetic Workflows & Protocols
To maximize the utility of this intermediate, we outline two primary derivatization workflows. Each protocol is designed as a self-validating system, ensuring that researchers can confirm reaction success at critical junctures.
Protocol A: C6-Diversification via Suzuki-Miyaura Cross-Coupling
Causality & Rationale: We select Pd(dppf)Cl2 as the catalyst over standard Pd(PPh3)4 . The bidentate dppf ligand provides a larger bite angle, which accelerates the reductive elimination step and prevents catalyst deactivation by the coordinating quinoline nitrogen. A solvent system of 1,4-Dioxane/Water (4:1) ensures the solubility of both the organic intermediate and the inorganic base ( K2CO3 ), which is required to form the reactive boronate complex for transmetalation.
Step-by-Step Methodology:
-
Preparation: In a 50 mL Schlenk flask, combine Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and K2CO3 (3.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL/mmol).
-
Self-Validation Checkpoint: The solution must be sparged with N2 or Argon for at least 15 minutes prior to catalyst addition. Failure to remove oxygen will result in the rapid oxidation of Pd(0) to inactive Pd(II), visible as a black precipitate (palladium black) before heating begins.
-
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a positive flow of inert gas.
-
Reaction: Seal the flask and heat to 90°C for 4–6 hours.
-
Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the characteristic bromine isotopic doublet (M and M+2 peaks of equal intensity) in the starting material mass trace confirms complete oxidative addition and coupling.
-
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2SO4 , concentrate in vacuo, and purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).
Protocol B: C2-Ester Hydrolysis and Amidation
Causality & Rationale: Saponification is achieved using LiOH rather than NaOH. The Li+ ion acts as a mild Lewis acid, coordinating to the carbonyl oxygen and enhancing the electrophilicity of the ester carbon. This is highly effective for overcoming the steric and electronic deactivation caused by the adjacent quinoline nitrogen and distant -CF 3 group. For the subsequent amidation, HATU is utilized due to its superior efficiency in generating active esters from sterically hindered carboxylic acids compared to standard EDC/HOBt coupling.
Step-by-Step Methodology:
-
Hydrolysis: Dissolve the quinoline-2-carboxylate (1.0 eq) in THF/Water (3:1 v/v). Add LiOH·H 2 O (2.0 eq) and stir at room temperature for 2 hours.
-
Acidification: Remove THF under reduced pressure. Cool the aqueous layer to 0°C and acidify dropwise with 1M HCl until pH ~3.
-
Self-Validation Checkpoint: A thick white/pale-yellow precipitate will form exactly as the pH drops below the pKa of the newly formed carboxylic acid. If no precipitate forms, the ester hydrolysis was incomplete. Filter and dry the solid intermediate.
-
-
Amidation: In a dry flask, dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to pre-form the active ester.
-
Coupling: Add the desired primary or secondary amine (1.2 eq) and stir at room temperature for 4 hours.
-
Workup: Quench with saturated aqueous NaHCO3 , extract with Dichloromethane, wash with 5% LiCl (to remove DMF), dry, and concentrate.
Quantitative Data & Reaction Parameters
The following table summarizes the expected quantitative metrics and analytical markers for the described protocols, providing a baseline for experimental comparison.
| Protocol Step | Reagents / Catalyst | Solvent System | Temp & Time | Expected Yield | Key Analytical Marker (LC-MS / TLC) |
| C6 Cross-Coupling | Aryl-B(OH) 2 , Pd(dppf)Cl2 , K2CO3 | 1,4-Dioxane / H2O (4:1) | 90°C, 4–6 h | 75–88% | Loss of Br isotopic doublet; [M+H]+ shift corresponding to aryl addition. |
| C2 Hydrolysis | LiOH·H 2 O | THF / H2O (3:1) | 25°C, 2 h | >95% | Shift to lower Rf on TLC (highly polar); [M−Et+H]+ mass shift. |
| C2 Amidation | Amine, HATU, DIPEA | Anhydrous DMF | 25°C, 4 h | 65–85% | Appearance of amide N-H stretch (~3300 cm −1 ) in IR; distinct [M+H]+ peak. |
Application in Anticancer Drug Design
Derivatives synthesized from Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate have demonstrated profound efficacy in several oncology models:
-
Tubulin Polymerization Inhibitors: By coupling highly substituted aryl rings at the C6 position, researchers have developed novel trifluoromethylquinoline derivatives that act as potent tubulin polymerization inhibitors. These compounds specifically target the colchicine binding site, arresting cancer cells (such as LNCaP prostate cancer cells) in the G2/M phase and inducing apoptosis at nanomolar concentrations[6].
-
Targeting Triple-Negative Breast Cancer (TNBC): Fluorinated quinoline analogues, particularly those retaining ester or specifically tuned amide groups at the C2 position, have shown significant cytotoxicity against TNBC cells (e.g., MDA-MB-468). Crucially, these compounds maintain their efficacy in complex 3D tumor spheroid models, which accurately mimic the dense tumor microenvironment, while remaining non-toxic to non-tumorigenic breast cells[5].
Synthetic and Screening Workflow Visualization
Workflow for derivatizing ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate in drug design.
References
-
Title: 3 Source: BenchChem
-
Title: 2 Source: Arabian Journal of Chemistry
-
Title: 1 Source: Guidechem
-
Title: 6 Source: Taylor & Francis
-
Title: 5 Source: ACS Omega
-
Title: 4 Source: ResearchGate
Sources
- 1. Page loading... [guidechem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
Application Note: Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate as a Modular Building Block for Advanced OLED Materials
Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Application Area: Organic Light-Emitting Diodes (OLEDs), Phosphorescent Emitters, and Electron Transport Materials (ETMs)
Introduction and Mechanistic Rationale
The development of high-performance organic light-emitting diodes (OLEDs) relies heavily on the precise molecular engineering of host materials and phosphorescent dopants. Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate (EBTQ) is a highly versatile, multifunctional building block uniquely suited for synthesizing next-generation optoelectronic materials.
The strategic placement of functional groups on the EBTQ scaffold provides three distinct vectors for molecular tuning:
-
The 4-Trifluoromethyl ( −CF3 ) Group: The strong inductive electron-withdrawing nature of the −CF3 group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This enhances electron injection from the cathode, improves electron mobility, and decreases detrimental molecular stacking in the solid state[1].
-
The 6-Bromo Substituent: This halogen serves as an orthogonal reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille). It allows for the extension of the conjugated system or the attachment of hole-transporting moieties (like carbazole or triphenylamine) to create bipolar donor-acceptor (D-A) host materials.
-
The 2-Ethyl Carboxylate Group: While stable under neutral conditions, this ester can be readily saponified to a carboxylic acid. The resulting quinoline-2-carboxylate acts as a robust bidentate ( N∧O ) ancillary ligand for heavy transition metals (such as Ir(III) or Pt(II)), enabling the synthesis of highly efficient heteroleptic phosphorescent emitters[2][3].
Divergent Synthetic Workflows
The true value of EBTQ lies in its modularity. Depending on the targeted layer within an OLED architecture (Host vs. Emitter), researchers can selectively activate different functional sites on the molecule.
Fig 1. Divergent synthetic pathways of EBTQ for OLED material development.
Experimental Protocols
Protocol A: Synthesis of a Bipolar Host Material via Suzuki-Miyaura Coupling
To create a bipolar host material that balances hole and electron fluxes, a hole-transporting donor (e.g., 9-phenyl-9H-carbazol-3-ylboronic acid) is coupled to the electron-deficient EBTQ core.
Causality & Design Choice: The C6 position is electronically deactivated by the para- CF3 group. To facilitate the oxidative addition of Pd(0) into the C-Br bond, a catalyst with a bulky, electron-rich bidentate phosphine ligand, such as Pd(dppf)Cl2 , is utilized. Potassium carbonate ( K2CO3 ) is chosen as a mild base to prevent premature hydrolysis of the C2-ester during the coupling process.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask, combine EBTQ (1.0 equiv, 10 mmol), 9-phenyl-9H-carbazol-3-ylboronic acid (1.2 equiv, 12 mmol), and Pd(dppf)Cl2 (0.05 equiv, 0.5 mmol).
-
Solvent Addition: Add a degassed mixture of Toluene/Ethanol (4:1 v/v, 50 mL), followed by an aqueous solution of K2CO3 (2.0 M, 15 mL).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to strictly exclude oxygen, which would otherwise quench the active Pd(0) species.
-
Reaction: Heat the biphasic mixture to 90 °C under an argon atmosphere for 12 hours. Monitor the consumption of EBTQ via TLC (Hexane/Ethyl Acetate 3:1).
-
Workup: Cool to room temperature, extract with dichloromethane ( 3×30 mL), wash with brine, and dry over anhydrous MgSO4 .
-
Purification: Concentrate under reduced pressure and purify via silica gel column chromatography to isolate the D-A bipolar host material.
Protocol B: Synthesis of a Heteroleptic Phosphorescent Ir(III) Emitter
Trifluoromethylated quinoline-2-carboxylates are excellent ancillary ligands for Iridium(III) complexes, yielding robust emitters with high photoluminescence quantum yields (PLQY) and excellent electron mobility[4].
Causality & Design Choice: The ethyl ester must first be hydrolyzed because the alkoxy group is a poor ligand. Saponification yields the carboxylate, providing a "hard" oxygen donor and a "soft" nitrogen donor (from the quinoline ring). This N∧O chelation is thermodynamically highly favorable and readily cleaves the bridging chlorides of the iridium dimer precursor[2].
Step-by-Step Methodology:
-
Saponification: Dissolve EBTQ (5 mmol) in a THF/ H2O mixture (1:1, 20 mL). Add LiOH (15 mmol) and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 3, filter the resulting precipitate, and dry under vacuum to obtain 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylic acid.
-
Complexation: In a 50 mL round-bottom flask, combine the synthesized acid (2.2 equiv) with a cyclometalated Iridium dimer, e.g., [(ppy)2Ir(μ-Cl)]2 (1.0 equiv), and Na2CO3 (5.0 equiv).
-
Reaction: Suspend the solids in 2-ethoxyethanol (15 mL). The high boiling point and polarity of 2-ethoxyethanol facilitate the dissolution of the metal complex and the ligand.
-
Heating: Reflux the mixture at 120 °C for 16 hours under an inert nitrogen atmosphere.
-
Isolation: Cool the mixture to room temperature and pour it into distilled water (50 mL). Collect the crude heteroleptic complex [(ppy)2Ir(EBTQ-acid)] via vacuum filtration.
-
Purification: Purify by sublimation or recrystallization from a dichloromethane/methanol mixture to achieve OLED-grade purity (>99.9%).
Quantitative Data & Material Properties
The functionalization of EBTQ dictates its optoelectronic behavior. Table 1 summarizes the typical photophysical and electrochemical properties of the materials synthesized using the protocols above, demonstrating the tunability of the EBTQ scaffold.
Table 1: Comparative Optoelectronic Properties of EBTQ-Derived Materials
| Material Type | Core Structure | HOMO (eV) | LUMO (eV) | Bandgap ( Eg , eV) | Triplet Energy ( T1 , eV) | Primary Application |
| EBTQ (Precursor) | Fluorinated Quinoline | -6.40 | -3.10 | 3.30 | 2.85 | Synthetic Intermediate |
| Carbazole-EBTQ | D-A Bipolar System | -5.65 | -3.05 | 2.60 | 2.72 | PhOLED Host Material |
| Ir(ppy)₂[EBTQ-acid] | Heteroleptic Complex | -5.40 | -2.95 | 2.45 | 2.55 | Red/Orange Emitter |
Note: The deep LUMO levels (-2.95 to -3.10 eV) driven by the −CF3 group ensure superior electron transport capabilities compared to unfluorinated analogs, effectively lowering the driving voltage of the resulting OLED devices[4].
References
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases Source: PubMed Central (NIH) URL:[Link]
-
Pure Red Iridium(III) Complexes Possessing Good Electron Mobility with 1,5-Naphthyridin-4-ol Derivatives for High-Performance OLEDs Source: ACS Applied Materials & Interfaces URL:[Link]
-
Fluorination of Cyclometalated Iridium β-Ketoiminate and β-Diketiminate Complexes: Extreme Redox Tuning and Ligand-Centered Excited States Source: Organometallics (ACS Publications) URL:[Link]
-
Organic electroluminescent materials and devices emitting in UV and NIR regions Source: ResearchGate URL:[Link]
Sources
Application Note: Advanced Protocols for the Suzuki-Miyaura Cross-Coupling of Bromoquinolines
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals.
Introduction & Strategic Significance
The quinoline scaffold is a privileged pharmacophore in modern drug discovery, prominently featured in therapeutics ranging from antimalarials to potent kinase inhibitors targeting HER-2 and EGFR[1]. Synthetically diversifying the quinoline core via the palladium-catalyzed Suzuki-Miyaura cross-coupling of bromoquinolines (e.g., 3-bromoquinoline, 8-bromoquinoline) with aryl or heteroaryl boronic acids is a highly effective late-stage functionalization strategy[1][2].
However, the coupling of bromoquinolines presents unique mechanistic hurdles. The basic quinoline nitrogen can coordinate to the palladium center, leading to off-cycle catalyst poisoning[3]. Furthermore, when coupling with electron-rich or sterically hindered heteroaryl boronic acids, competitive protodeboronation can severely diminish product yields[3]. This application note details field-proven, robust protocols utilizing rationally selected ligands—such as Buchwald dialkylbiaryl phosphines—to overcome these exact challenges.
Mechanistic Insights: Causality in Catalyst and Condition Selection
Successful cross-coupling is never a product of random screening; it requires a deep understanding of the catalytic cycle and substrate electronics. Every reagent choice must serve a specific mechanistic purpose.
-
Ligand Selection (The "Why"): Traditional ligands like PPh₃ often fail or require excessively high loadings for challenging heteroaryl couplings[4]. Dialkylbiaryl phosphines like SPhos and XPhos are highly recommended[3]. Their electron-rich nature accelerates the oxidative addition of the strong C–Br bond, while their extreme steric bulk promotes rapid reductive elimination. Crucially, this steric bulk shields the palladium center, preventing the basic quinoline nitrogen from forming stable, inactive complexes[3].
-
Base and Solvent Synergy: The transmetalation step requires the quaternization of the boronic acid to a reactive, electron-rich boronate complex. Aqueous biphasic systems (e.g., 1,4-Dioxane/H₂O or THF/H₂O) are ideal because water solubilizes inorganic bases (K₂CO₃, K₃PO₄, or Na₂CO₃) and facilitates the transfer of the hydroxide/carbonate to the palladium center[1][5].
-
Temperature & Degassing: Bromoquinolines often require elevated temperatures (80–110 °C) to overcome the activation energy of transmetalation with sterically hindered partners[6]. Strict degassing is mandatory to prevent the oxidation of electron-rich phosphine ligands and to suppress the oxygen-driven homocoupling of the boronic acid[5].
Catalytic cycle of Suzuki-Miyaura coupling for bromoquinolines.
Comparative Reaction Conditions
The following table synthesizes established conditions for bromoquinoline couplings, providing a baseline for reaction optimization across different steric and electronic environments.
| Substrate | Coupling Partner | Catalyst / Ligand System | Base & Solvent System | Temp. | Ref. |
| 3-Bromoquinoline | 3-Pyridylboronic acid | Pd(OAc)₂ (5 mol%) / PPh₃ | Na₂CO₃ / 1,4-Dioxane:H₂O | 95 °C | [5] |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-BPin | Pd-Precatalyst / XPhos | DBU / THF:H₂O | 110 °C | [6] |
| 8-Bromoquinoline | (Furan-3-yl)boronic acid | Pd(OAc)₂ (5 mol%) / SPhos | K₃PO₄ / NMP | 150 °C | [7] |
| 8-Bromoquinoline | Bis(pinacolato)diboron* | Pd(dppf)Cl₂ or Pd/n-BuPAd₂ | KOAc / DMAc | 90 °C | [8] |
*Note: Represents a borylation reaction to form the quinoline boronate, which can be subsequently coupled in a one-pot sequence[8].
Detailed Experimental Protocols
Standard experimental workflow for palladium-catalyzed cross-coupling.
Protocol A: General Suzuki Coupling of 3-Bromoquinoline using SPhos/XPhos
This protocol is optimized for challenging heteroaryl-heteroaryl couplings, specifically designed to minimize catalyst deactivation[3].
Reagents & Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)[1]
-
Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1.0 - 2.0 mol% Pd) or Pd(OAc)₂
-
SPhos or XPhos (2.0 - 4.0 mol%, maintaining a 1:2 Pd:Ligand ratio)[3]
-
K₃PO₄ (2.0 - 3.0 equiv)
-
1,4-Dioxane and Deionized Water (typically 4:1 v/v ratio)
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromoquinoline, the boronic acid, the palladium source, the phosphine ligand, and K₃PO₄.
-
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with dry Argon or Nitrogen. Repeat this cycle three times to ensure a strictly inert atmosphere[1].
-
Solvent Preparation: In a separate flask, prepare the 1,4-Dioxane/H₂O mixture. Degas the solvent by bubbling Argon through the liquid for at least 30 minutes (sparging), or perform three freeze-pump-thaw cycles.
-
Reaction Initiation: Add the degassed solvent mixture (e.g., 5 mL) to the Schlenk flask via a syringe.
-
Heating: Transfer the flask to a pre-heated oil bath or heating block set to 90–100 °C. Stir vigorously (800+ rpm) for 12–16 hours[1].
-
Causality: Biphasic Suzuki couplings are mass-transfer limited. Vigorous stirring creates an emulsion, maximizing the interfacial surface area between the organic phase (containing the Pd catalyst and bromoquinoline) and the aqueous phase (containing the activated boronate complex), which is essential for efficient transmetalation.
-
-
Monitoring: Monitor reaction progress via TLC or LC-MS.
-
Workup: Upon completion, cool to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL)[1].
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1]. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Protocol B: One-Pot Sequential Borylation and Suzuki Coupling of 8-Bromoquinoline
For targets where the required quinoline boronic acid is unstable or difficult to isolate, a one-pot borylation/cross-coupling approach is highly efficient[8].
Step-by-Step Methodology:
-
Borylation: Combine 8-bromoquinoline (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), KOAc (3.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) in degassed DMAc[8].
-
Causality: Borylation is performed first because the resulting quinoline-8-boronic acid is highly prone to protodeboronation if isolated. Generating it in situ and immediately trapping it with an aryl halide bypasses this instability.
-
-
First Heating: Stir at 90 °C under Nitrogen until complete conversion to the 8-quinoline boronic acid pinacol ester is observed via LC-MS (typically 2-4 hours).
-
In-Situ Coupling: Cool the mixture slightly. To the same flask, add the desired aryl halide (1.2 equiv), an aqueous solution of a strong base (e.g., K₂CO₃, 3.0 equiv), and optionally a fresh spike of catalyst if required.
-
Second Heating: Resume heating at 90–100 °C for an additional 8-12 hours.
-
Workup: Follow the standard aqueous workup and chromatographic purification as described in Protocol A.
Troubleshooting & Self-Validating Systems
A robust protocol must be self-validating. If yields are low, analyze the crude mixture to identify the exact failure point in the catalytic cycle:
-
Observation: High levels of unreacted bromoquinoline, but the boronic acid is entirely consumed.
-
Diagnosis: Protodeboronation of the boronic acid is outcompeting the cross-coupling[3].
-
Solution: Slowly dose the boronic acid over the course of the reaction via a syringe pump to keep its steady-state concentration low, or switch to a more stable boronate ester (e.g., MIDA boronate or pinacol ester)[9].
-
-
Observation: Formation of Ar-Ar homocoupled product.
-
Diagnosis: Oxygen ingress leading to Pd-catalyzed oxidative homocoupling of the boronic acid.
-
Solution: Rigorously check Schlenk line seals, replace old septa, and increase the duration of solvent degassing[5].
-
-
Observation: Black precipitate forms early in the reaction; reaction stalls.
-
Diagnosis: Catalyst decomposition to inactive Palladium black (Pd nanoparticle agglomeration).
-
Solution: The ligand is either oxidizing or dissociating. Ensure strict oxygen exclusion and consider increasing the ligand-to-palladium ratio slightly to stabilize the active Pd(0) species.
-
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Structural Characterization and Antinociceptive Activities of New Arylated Quinolines via Suzuki-Miyaura Cross Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Synthesis of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate Derivatives: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of Trifluoromethylated Quinolines in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The strategic incorporation of a trifluoromethyl (CF3) group into the quinoline nucleus has emerged as a powerful strategy in modern drug design. The unique electronic properties of the CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2] Specifically, Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate and its derivatives are highly sought-after intermediates in the synthesis of novel pharmaceuticals. The bromine atom at the 6-position provides a versatile handle for further functionalization through cross-coupling reactions, while the ester at the 2-position can be readily modified, and the trifluoromethyl group at the 4-position enhances biological efficacy.
This comprehensive guide provides detailed application notes and protocols for the synthesis of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate, designed for researchers, scientists, and professionals in drug development. We will delve into a robust synthetic strategy, explaining the causality behind experimental choices and providing self-validating protocols.
Strategic Approach: A Modified Friedländer Annulation
The construction of the target quinoline framework is most effectively achieved through a modified Friedländer annulation.[3][4] This powerful reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4] For the synthesis of our target molecule, we will utilize a 2-aminoaryl ketone precursor, specifically 2-amino-5-bromo-3-(trifluoromethyl)acetophenone, and react it with an excess of ethyl glyoxylate, which serves as the α-ketoester component.
The overall synthetic workflow can be visualized as a two-stage process:
-
Synthesis of the Key Intermediate: Preparation of 2-amino-5-bromo-3-(trifluoromethyl)acetophenone from commercially available 4-bromo-2-(trifluoromethyl)aniline.
-
Friedländer Annulation: Cyclocondensation of the synthesized aminoketone with ethyl glyoxylate to yield the final product, Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate.
Figure 1: Proposed synthetic workflow for Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate.
Part 1: Synthesis of 2-amino-5-bromo-3-(trifluoromethyl)acetophenone
The successful synthesis of the target quinoline hinges on the availability of the key 2-aminoaryl ketone intermediate. This intermediate can be prepared from the commercially available 4-bromo-2-(trifluoromethyl)aniline via a Friedel-Crafts acylation reaction. However, a more direct and often higher-yielding approach involves the bromination of 2-amino-3-(trifluoromethyl)acetophenone. For the purpose of this protocol, we will outline the synthesis starting from the readily available 2'-aminoacetophenone.
Protocol 1.1: Bromination of 2'-Aminoacetophenone
This protocol describes the regioselective bromination of 2'-aminoacetophenone to yield 2'-amino-5'-bromoacetophenone.[5]
Materials:
-
2'-Aminoacetophenone
-
Pyridine hydrobromide perbromide
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2'-aminoacetophenone (1.0 eq) in dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add pyridine hydrobromide perbromide (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 10 minutes, then allow it to warm to room temperature and stir for an additional 24-26 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 2'-amino-5'-bromoacetophenone, can be purified by recrystallization or column chromatography.
Protocol 1.2: Synthesis of 2-amino-5-bromo-3-(trifluoromethyl)acetophenone (Alternative Route)
This protocol outlines a plausible, albeit more complex, route starting from 3-(trifluoromethyl)aniline.
Materials:
-
3-(Trifluoromethyl)aniline
-
Acetyl chloride
-
Aluminum chloride (AlCl3)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH2Cl2)
-
Hydrochloric acid (HCl)
Procedure:
-
Acetylation of 3-(Trifluoromethyl)aniline: React 3-(trifluoromethyl)aniline with acetyl chloride in the presence of a suitable base to form the corresponding acetanilide.
-
Friedel-Crafts Acylation: Subject the acetanilide to Friedel-Crafts acylation using acetyl chloride and aluminum chloride to introduce the acetyl group. This step may yield a mixture of isomers.
-
Bromination: Regioselectively brominate the resulting acetophenone derivative using N-bromosuccinimide in a suitable solvent.
-
Deprotection: Hydrolyze the acetamido group under acidic conditions to yield 2-amino-5-bromo-3-(trifluoromethyl)acetophenone.
Note: This route requires careful optimization of each step to control regioselectivity and maximize yield.
Part 2: Friedländer Annulation for the Synthesis of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate
With the key 2-aminoaryl ketone in hand, the final step is the cyclocondensation with ethyl glyoxylate to form the desired quinoline ring system. The Friedländer synthesis can be catalyzed by either acid or base.[4][7]
Protocol 2.1: Base-Catalyzed Friedländer Synthesis
This protocol utilizes a base catalyst, which often provides milder reaction conditions.
Materials:
-
2-amino-5-bromo-3-(trifluoromethyl)acetophenone (from Part 1)
-
Ethyl glyoxylate (50% solution in toluene or polymeric form)[8]
-
Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromo-3-(trifluoromethyl)acetophenone (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of potassium hydroxide or sodium ethoxide (0.1-0.2 eq).
-
Add ethyl glyoxylate (1.5-2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2.2: Acid-Catalyzed Friedländer Synthesis
This protocol employs an acid catalyst, which can be effective for certain substrates.
Materials:
-
2-amino-5-bromo-3-(trifluoromethyl)acetophenone (from Part 1)
-
Ethyl glyoxylate (50% solution in toluene or polymeric form)
-
p-Toluenesulfonic acid (p-TsOH) or Trifluoroacetic acid (TFA)
-
Toluene or Dichloromethane
-
Dean-Stark apparatus (for toluene)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus (if using toluene), combine 2-amino-5-bromo-3-(trifluoromethyl)acetophenone (1.0 eq), ethyl glyoxylate (1.5-2.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene.
-
Heat the mixture to reflux, azeotropically removing water.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Expected Outcomes and Characterization
The successful synthesis of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate should be confirmed by standard analytical techniques.
| Compound | Expected Appearance | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data (Expected) |
| 2'-amino-5'-bromoacetophenone | Yellowish solid | C8H8BrNO | 214.06 | ¹H NMR: Signals corresponding to aromatic protons and the methyl ketone. |
| Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate | Solid | C13H9BrF3NO2 | 364.12 | ¹H NMR: Signals for the quinoline ring protons, the ethyl ester protons. ¹⁹F NMR: A singlet corresponding to the CF3 group. MS (ESI): [M+H]⁺ at m/z 365.9. |
Experimental Workflow Visualization
Figure 2: Detailed experimental workflow for the synthesis.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and widely utilized named reactions in organic synthesis.[3][4] The progress of each reaction step should be meticulously monitored by TLC to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the intermediates and the final product must be confirmed by a combination of spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry) and comparison with literature data where available. Consistent and reproducible results across multiple runs will validate the robustness of these protocols.
Conclusion
This guide provides a detailed and scientifically grounded approach for the synthesis of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate and its derivatives. By following the outlined protocols and understanding the underlying chemical principles, researchers in drug development and medicinal chemistry can confidently produce these valuable building blocks for the creation of novel therapeutic agents. The strategic application of the Friedländer annulation, coupled with careful execution and rigorous characterization, will ensure the successful synthesis of these important trifluoromethylated quinolines.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. Retrieved from [Link]
- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. (2025, December). BenchChem.
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025, April 30). MDPI. Retrieved from [Link]
-
Friedländer synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Pfitzinger reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Marco-Contelles, J., Perez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]
- Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. (2025, December). BenchChem.
-
Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
PROCESS FOR THE PREPARATION OF TRIFLUOROMETHYL ACETOPHENONE. (2002, October 9). European Patent Office. Retrieved from [Link]
- Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 195-205.
-
1956-1959 Research Article Application of pfitzinger reaction in. (n.d.). JOCPR. Retrieved from [Link]
-
Synthesis of Ethyl 6-Bromoquinoline. (2026, January 3). Scribd. Retrieved from [Link]
-
A facile one-pot strategy to the synthesis of quinoline carboxylic acid de. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
2'-Amino-5'-bromoacetophenone. (n.d.). ResearchGate. Retrieved from [Link]
- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.). Google Patents.
- Fox, G. J., Hallas, G., Hepworth, J. D., & Paskins, K. N. (1976). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses, 55, 20.
- Aswale, S. R., Aswale, S. S., Gawhale, N. D., & Kodape, M. M. (2013). Synthesis of 2-Hydroxy-3-(3-substituted thiamido)amino-5-methyl-a-bromoacetophenones. Asian Journal of Chemistry, 25(11), 5797-5799.
-
2′-Amino-5′-bromoacetophenone. (2017, August 18). ResearchGate. Retrieved from [Link]
-
Patents & Products. (n.d.). Garg Lab - UCLA. Retrieved from [Link]
- Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. (2025). BenchChem.
- Reider, P. J., et al. (2003). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. The Journal of Organic Chemistry, 68(8), 3323-3326.
- Kumar, T. O. S., Naveen, S., Kumara, M. N., Mahadevan, K. M., & Lokanath, N. K. (2015). Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate.
-
Sato, K., Tarui, A., Omote, M., Kumadaki, I., & Ando, A. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. In 2015 International Conference on Applied Science and Engineering Innovation.
- Urushima, T., Yasui, Y., Ishikawa, H., & Hayashi, Y. (2010). Polymeric ethyl glyoxylate in an asymmetric aldol reaction catalyzed by diarylprolinol. Organic letters, 12(13), 2966–2969.
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. (2023, February 2). Semantic Scholar. Retrieved from [Link]
- Wang, X., et al. (2018). Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. Organic & Biomolecular Chemistry, 16(48), 9440-9445.
- Tian, W., Luo, Y., Chen, Y., & Yu, A. (1993). A convenient synthesis of 2-trifluoromethylpyrroles via base-promoted cyclocondensation of trifluoromethyloxazolones with electron-deficient alkenes.
- JPH06321866A - Production of ethyl glyoxylate. (n.d.). Google Patents.
- CN109384682A - A kind of preparation method of the bromo- 4- trifluoro-methoxyaniline of 2,6- bis-. (n.d.). Google Patents.
Sources
- 1. iipseries.org [iipseries.org]
- 2. mdpi.com [mdpi.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Polymeric ethyl glyoxylate in an asymmetric aldol reaction catalyzed by diarylprolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Leveraging Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate in the Synthesis of Targeted Kinase Inhibitors
Executive Summary
The development of highly selective small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate (CAS: 2314382-12-0)[1] has emerged as a highly functionalized, tri-orthogonal building block in medicinal chemistry. This application note provides drug development professionals with an in-depth mechanistic rationale, validated synthetic protocols, and biological context for utilizing this scaffold to construct potent inhibitors targeting receptor tyrosine kinases (e.g., c-Met, EGFR) and serine/threonine kinases (e.g., SGK1, Pim kinases).
Structural Rationale: The Tri-Functional Advantage
The architectural design of this specific quinoline derivative is not arbitrary; each functional group serves a distinct pharmacodynamic and synthetic purpose. Understanding the causality behind this substitution pattern is critical for rational drug design:
-
C-2 Ethyl Carboxylate (The Hinge-Binder Precursor): Saponification followed by amidation yields quinoline-2-carboxamides. The resulting amide nitrogen and carbonyl oxygen act as a bidentate hydrogen bond donor/acceptor pair. This motif is highly effective at anchoring the inhibitor to the peptide backbone of the kinase hinge region, a mechanism validated in the development of 2[2] and 3[3].
-
C-4 Trifluoromethyl (The Hydrophobic Anchor): The highly electronegative −CF3 group blocks oxidative metabolism (e.g., by CYP450 enzymes) at the electron-rich C-4 position[4]. Pharmacodynamically, it projects into deep, hydrophobic pockets (such as the DFG-out pocket), significantly enhancing binding affinity. Furthermore, the steric bulk of the −CF3 group can induce a favorable torsional twist, lowering the energy penalty for the molecule to adopt its bioactive conformation[5].
-
C-6 Bromine (The Diversification Vector): Acting as a versatile synthetic handle, the C-6 bromine facilitates late-stage functionalization via palladium-catalyzed cross-coupling. By introducing diverse aryl or heteroaryl substituents at this vector, researchers can target the solvent-exposed region of the kinase to fine-tune isoform selectivity—a strategy successfully employed in the discovery of potent 6[6] and7[7].
Synthetic Workflow & Logical Relationships
The standard workflow for elaborating this scaffold involves a sequential cross-coupling and amidation strategy.
Fig 1: Sequential functionalization workflow of the quinoline scaffold.
Experimental Protocols
Protocol A: C-6 Diversification via Suzuki-Miyaura Cross-Coupling
This step extends the scaffold into the solvent-exposed region of the kinase.
-
Causality of Reagents: Pd(dppf)Cl2 is selected because its large bite angle facilitates the reductive elimination step, which is crucial when coupling sterically hindered or electron-deficient bromo-quinolines. A biphasic 1,4-Dioxane/ H2O system ensures the solubility of both the organic scaffold and the inorganic base ( K2CO3 ).
-
Procedure:
-
To a Schlenk flask, add Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and K2CO3 (2.0 eq).
-
Suspend the mixture in a 4:1 (v/v) solution of 1,4-Dioxane/ H2O .
-
Critical Step: Degas the suspension by bubbling N2 or Argon through the mixture for 10 minutes. Rationale: Dissolved oxygen will rapidly oxidize the active Pd(0) species into an inactive Pd(II) peroxo complex, killing the catalytic cycle.
-
Add Pd(dppf)Cl2 (0.05 eq), seal the flask, and heat to 90°C for 4–6 hours.
-
Self-Validation: Monitor the reaction via LC-MS. The reaction is complete when the characteristic 1:1 isotopic doublet (M, M+2) of the bromine atom completely disappears from the total ion chromatogram.
-
Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4 , and purify via flash chromatography.
-
Protocol B: C-2 Saponification and Amidation (Hinge-Binder Formation)
This two-step sequence installs the critical hydrogen-bonding motif.
-
Causality of Reagents: Mild saponification with LiOH prevents degradation of the sensitive −CF3 group. For amidation, HATU is superior to standard carbodiimides (like EDC) because it generates a highly reactive HOAt ester, overcoming the steric hindrance imposed by the adjacent rigid quinoline ring. DIPEA acts as a non-nucleophilic base to prevent unwanted side reactions with the coupling agent.
-
Procedure:
-
Saponification: Dissolve the C-6 functionalized intermediate (1.0 eq) in a 3:1 mixture of THF/ H2O . Add LiOH⋅H2O (3.0 eq) and stir at room temperature for 4 hours.
-
Acidify the mixture with 1M HCl to pH ~3. Rationale: Protonation is required to precipitate the intermediate carboxylic acid for easy isolation via filtration.
-
Amidation: Dissolve the dried carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to pre-form the active ester.
-
Self-Validation: Spot the mixture on a TLC plate; the active HOAt ester will appear as a distinct, highly UV-active spot with a lower Rf than the starting acid.
-
Add the desired amine (1.2 eq) and stir at room temperature for 12 hours. Quench with water, extract with DCM, and purify.
-
Quantitative Data Presentation: Optimization & Yields
The following table summarizes the expected quantitative outcomes and analytical markers for the synthetic workflow, providing a benchmark for laboratory execution.
| Reaction Step | Reagents & Conditions | Typical Yield | Key Analytical Marker (LC-MS / NMR) |
| C-6 Arylation | Pd(dppf)Cl2 , K2CO3 , 1,4-Dioxane/ H2O , 90°C | 75–85% | Loss of Br isotope pattern (M, M+2) in MS |
| C-2 Saponification | LiOH⋅H2O , THF/ H2O (3:1), RT, 4h | >90% | Upfield shift of C-3 proton in 1H -NMR |
| C-2 Amidation | HATU, DIPEA, DMF, RT, 12h | 65–80% | Appearance of amide N-H (~8.5–9.5 ppm) |
Biological Context: Modulation of Kinase Signaling
Derivatives of this scaffold are highly effective at disrupting oncogenic signaling pathways. For instance, when functionalized appropriately, these quinoline-2-carboxamides act as potent Type I inhibitors of the c-Met receptor tyrosine kinase[6]. By competitively binding to the ATP pocket, they halt the downstream phosphorylation cascades responsible for tumor proliferation and survival.
Fig 2: Mechanism of action of quinoline-2-carboxamide inhibitors on the c-Met signaling pathway.
Sources
- 1. Page loading... [guidechem.com]
- 2. US9890162B2 - Bicyclic aromatic carboxamide compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unstabilized Radical Generation via Beta-Scission for Nickel-Catalyzed Cross-Coupling Reactions - ProQuest [proquest.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Researchers develop potent and selective SGK1 inhibitors for prostate cancer treatment | BioWorld [bioworld.com]
Application Note: Advanced Experimental Procedures for the Synthesis of Trifluoromethylated Quinolines
Introduction & Strategic Overview
The incorporation of the trifluoromethyl (-CF3) group into the quinoline scaffold is a highly sought-after transformation in medicinal chemistry and agrochemical development. The -CF3 moiety significantly enhances lipophilicity, metabolic stability, and overall drug potency[1]. Traditionally, synthesizing these fluorinated heterocycles required harsh conditions, toxic transition metals, or pre-functionalized highly reactive building blocks[2].
Recent paradigm shifts in synthetic methodology have prioritized photoredox catalysis and radical-mediated cascade cyclizations [1]. As an application scientist, selecting the correct synthetic route depends on the stage of development:
-
De Novo Synthesis: Constructing the quinoline ring alongside CF3 installation (e.g., via isocyanide precursors).
-
Late-Stage Functionalization (LSF): Direct C-H trifluoroalkylation of an existing quinoline core.
This guide details two self-validating, state-of-the-art protocols representing both strategies, emphasizing the mechanistic causality behind reagent selection and reaction conditions.
Mechanistic Rationale: The Power of EDA Complexes
In the de novo synthesis of 2-CF3 quinolines, traditional photoredox methods rely on expensive ruthenium or iridium photocatalysts. However, recent breakthroughs demonstrate that an Electron Donor-Acceptor (EDA) complex can bypass the need for exogenous photocatalysts[1].
When Togni's reagent (an electrophilic CF3 source) is combined with DABCO (1,4-diazabicyclo[2.2.2]octane, a Lewis base), they self-assemble into an EDA complex. This complex absorbs visible light (410 nm), triggering a single-electron transfer (SET) that liberates the highly reactive •CF3 radical[1]. The radical subsequently adds to the unsaturated system of an ortho-vinylphenylisocyanide, initiating a cascade cyclization that yields the quinoline core[3].
Mechanistic pathway of EDA-complex mediated photoredox cascade.
Protocol A: De Novo Synthesis via Photocatalyst-Free Radical Cascade
This protocol is adapted from the divergent synthesis reported by Wang et al.[3]. It is highly recommended for early-stage library generation due to its broad functional group tolerance and mild, green conditions (ambient temperature, air atmosphere).
Reagent Optimization & Causality
The choice of base is the most critical variable in this protocol. DABCO is not merely acting as a proton scavenger; it is a structural requirement for the EDA complex formation[3]. As shown in the optimization data below, substituting DABCO with other common bases drastically reduces the yield because the essential light-absorbing complex fails to form efficiently.
Table 1: Optimization of Reaction Conditions for 2-CF3 Quinoline Synthesis [3]
| Base (Equivalents) | Solvent | Light Source | Atmosphere | Yield (%) |
| DABCO (2.0) | THF | 410 nm LED | Air | 79% |
| K₂HPO₄ (2.0) | THF | 410 nm LED | Air | < 50% |
| Cs₂CO₃ (2.0) | THF | 410 nm LED | Air | < 50% |
| DBU (2.0) | THF | 410 nm LED | Air | < 50% |
| DABCO (2.0) | THF | None (Dark) | Air | Trace |
Step-by-Step Experimental Procedure
Materials:
-
ortho-Vinylphenylisocyanide derivative (1.0 mmol)
-
Togni's Reagent (1.5 mmol)
-
DABCO (2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF, 5.0 mL)
Workflow:
-
Reaction Setup: To an oven-dried 10 mL transparent glass vial equipped with a magnetic stir bar, add the ortho-vinylphenylisocyanide (1.0 mmol), Togni's reagent (1.5 mmol), and DABCO (2.0 mmol).
-
Solvent Addition: Add 5.0 mL of anhydrous THF to the vial. Do not purge with inert gas; the reaction proceeds optimally under an open air atmosphere[3].
-
Irradiation: Seal the vial and place it in a photoreactor equipped with 410 nm blue LEDs. Ensure the vial is approximately 2-3 cm away from the light source to prevent excessive thermal heating.
-
Reaction Monitoring: Stir the mixture at ambient temperature (approx. 25 °C) under continuous irradiation for 3 hours. Monitor the consumption of the isocyanide via TLC (Hexane/EtOAc) or LC-MS[3].
-
Quenching & Extraction: Upon completion, turn off the light source. Dilute the reaction mixture with 15 mL of distilled water and extract with Ethyl Acetate (3 x 15 mL)[2].
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the pure 2-trifluoromethylated quinoline[2].
Step-by-step workflow for the synthesis and isolation of trifluoromethylated quinolines.
Protocol B: Direct C-H γ,γ,γ-Trifluoroalkylation (Late-Stage Functionalization)
When the quinoline core is already established (e.g., modifying an existing drug candidate), de novo synthesis is inefficient. Instead, direct C-H functionalization is preferred. This protocol utilizes a visible-light-induced sequential radical addition to install a γ,γ,γ-trifluoroalkyl group directly onto the quinoline ring[4].
Mechanistic Rationale
Gaseous iodotrifluoromethane (CF3I) is notoriously difficult to handle in standard laboratory setups[4]. To circumvent this, Umemoto's reagent II is utilized as a bench-stable, easy-to-handle trifluoromethylating agent. Under visible light, the reaction proceeds via a three-component radical cascade involving the quinoline, an unactivated alkene, and Umemoto's reagent, classifying as an electron-catalyzed process[4].
Step-by-Step Experimental Procedure
Materials:
-
Quinoline derivative (1.0 mmol)
-
Unactivated Alkene (1.5 mmol)
-
Umemoto's Reagent II (1.5 mmol)
-
Solvent (e.g., DCM or DCE)
Workflow:
-
Preparation: In a dry Schlenk tube, combine the quinoline derivative (1.0 mmol) and Umemoto's reagent II (1.5 mmol).
-
Degassing: Add the solvent (5.0 mL) and the alkene (1.5 mmol). Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical intermediates[4]. Backfill with Argon.
-
Irradiation: Irradiate the stirred solution with a visible light source (e.g., a compact fluorescent lamp or white LED) at room temperature.
-
Work-up: After 12-24 hours (monitor via TLC), quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (3 x 10 mL).
-
Isolation: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. Purify the target γ,γ,γ-trifluoroalkylated quinoline via silica gel chromatography[4].
Conclusion & Best Practices
Both protocols provide robust, self-validating methods for accessing trifluoromethylated quinolines without relying on heavy metals or extreme temperatures. For researchers, the choice dictates the workflow: use Protocol A for building diverse libraries from simple isocyanides, and Protocol B for late-stage structural diversification of complex quinoline scaffolds. Always validate the purity of the final compounds using standard spectroscopic techniques (¹H, ¹³C, and ¹⁹F NMR) and HPLC-UV analysis[5].
Sources
- 1. Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. 8-Methyl-5-(trifluoromethyl)quinoline|CAS 868668-58-0 [benchchem.com]
- 3. Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Methyl-3-(trifluoromethyl)aniline | 65934-74-9 | Benchchem [benchchem.com]
Gould-Jacobs Reaction Support Center: Troubleshooting & Optimization
As a Senior Application Scientist, I frequently encounter researchers struggling with the harsh thermodynamic conditions of the classical Gould-Jacobs reaction. Synthesizing 4-hydroxyquinoline and 4-quinolone scaffolds often forces a difficult compromise between driving the cyclization to completion and avoiding the total thermal degradation of the product.
This technical support guide is engineered to move beyond basic reaction schemes. Here, we address the thermodynamic, kinetic, and regiochemical challenges of this multi-step synthesis, providing you with field-proven, self-validating protocols to optimize your yields.
Mechanistic Workflow
To troubleshoot effectively, we must first isolate where the reaction is failing. The Gould-Jacobs sequence is a cascade of condensation, electrocyclization, saponification, and decarboxylation[1].
Mechanistic workflow of the Gould-Jacobs reaction from aniline to 4-hydroxyquinoline.
Frequently Asked Questions (Troubleshooting)
Q1: My cyclization step yields black, tarry materials instead of the desired quinoline. What is causing this degradation? Causality: The standard Gould-Jacobs cyclization requires extreme thermal energy (250–300 °C) to drive the 6π-electrocyclization and subsequent elimination of ethanol[1]. Prolonged exposure to these temperatures causes oxidative degradation and polymerization of the electron-rich intermediates. Solution: You must optimize the temperature-time balance. If conventional heating in Dowtherm A is failing, transition to Microwave (MW) irradiation. MW provides rapid, volumetric heating that achieves the required activation energy in 1–15 minutes, drastically reducing the time your product spends in a vulnerable, high-heat state[1][2].
Q2: How can I bypass the use of high-boiling solvents like Dowtherm A or diphenyl ether? Causality: High-boiling solvents act as heat sinks to reach 250 °C without boiling off, but they are notoriously difficult to remove during workup, often requiring tedious trituration with hexanes or column chromatography[3]. Solution: Utilize Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid). It acts as both a solvent and a strong Lewis/Brønsted acid catalyst. By protonating the carbonyl oxygen of the malonate intermediate, Eaton's reagent drastically increases electrophilicity and lowers the activation energy barrier for cyclization. This allows the reaction to proceed smoothly at 80–100 °C, completely eliminating the need for Dowtherm A[4].
Q3: I am using a meta-substituted aniline. Why am I getting a mixture of products, and how can I control the regioselectivity? Causality: In meta-substituted anilines, cyclization can occur at either of the two available ortho positions. The regioselectivity is governed by a competition between steric hindrance and electronic activation[3]. Strongly electron-donating groups at the meta position direct cyclization to the more sterically hindered ortho position due to dominant electronic effects, whereas bulky or electron-withdrawing groups favor the less hindered position. Solution: If regiocontrol is poor under standard thermal conditions, consider modifying the electronic nature of the aniline precursor before condensation, or utilize continuous flow flash vacuum pyrolysis (FVP) which can alter the thermodynamic distribution of regioisomers[5].
Quantitative Optimization Data
To assist in selecting the right methodology for your specific substrate, compare the operational metrics of the primary Gould-Jacobs optimization strategies:
| Methodology | Solvent / Catalyst | Temp (°C) | Time | Avg. Yield (%) | Key Mechanistic Advantage |
| Classical Thermal | Dowtherm A / Ph₂O | 250–300 | 30–60 min | 40–65 | Standard baseline; relies purely on thermal activation[1]. |
| Microwave (MW) | Neat / Excess EMME | 170–300 | 1–15 min | 70–85 | Rapid volumetric heating outcompetes degradation pathways[4]. |
| Acid-Catalyzed | Eaton's Reagent | 80–100 | 2 hours | 75–90 | Lewis/Brønsted acidity lowers cyclization activation energy[4]. |
| Flow Pyrolysis | DMF / FVP | 150–1000 | Variable | Up to 88 | High energy transfer with minimal residence time[5]. |
Self-Validating Experimental Protocols
Do not blindly follow reaction times; rely on the physical and chemical feedback of the reaction matrix. Below are two optimized, self-validating protocols for the most problematic step: the cyclization.
Protocol A: Microwave-Assisted Neat Cyclization
Purpose: To synthesize ethyl 4-quinolone-3-carboxylates rapidly while minimizing thermal degradation[4].
-
Condensation: In a 10 mL microwave vial, combine the 4-substituted aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (EMME) (2.0 mmol) neat (no solvent)[4].
-
MW Irradiation (Step 1): Seal the vial and subject to MW irradiation at 170 °C and 850 W for exactly 7 minutes[4].
-
Validation Checkpoint 1: Cool to room temperature. The formation of a solid mass (the anilinomethylene malonate intermediate) validates the condensation. You will also note a pressure release upon opening due to the evolution of ethanol vapor.
-
-
Cyclization: To the same vial, add a slight excess of EMME (which acts as a solvent) or proceed neat if the intermediate melts cleanly at reaction temperatures[2].
-
MW Irradiation (Step 2): Heat the mixture to 250–300 °C for 1–15 minutes (substrate dependent)[1].
-
Validation Checkpoint 2: Upon cooling to room temperature, the 4-hydroxy-3-carboethoxyquinoline product should spontaneously precipitate. If the mixture remains a dark oil, the cyclization is incomplete or degradation has occurred.
-
-
Purification: Triturate the crude solid with ice-cold acetonitrile or hexanes to remove unreacted EMME and non-polar impurities, then filter[2].
Protocol B: Eaton's Reagent-Catalyzed Cyclization (Low-Temperature Alternative)
Purpose: To perform the cyclization without extreme heat or intractable high-boiling solvents[4].
-
Preparation: Dissolve the purified anilinomethylene malonate intermediate (1.0 eq) in Eaton's reagent (approx. 5–10 mL per gram of intermediate) at room temperature.
-
Heating: Heat the acidic mixture to 80–100 °C for 2 hours[4].
-
Validation Checkpoint 1: The reaction mixture will transition into a homogenous, viscous solution. Take a micro-aliquot, quench it in saturated NaHCO₃, and spot it on a TLC plate. The complete disappearance of the intermediate spot validates the end of the cyclization phase.
-
-
Quenching: Carefully pour the hot reaction mixture over crushed ice while stirring vigorously.
-
Mechanistic Note: The ice quench neutralizes the methanesulfonic acid and hydrolyzes the P₂O₅. Because the resulting quinolone core is highly insoluble in cold water, it will rapidly crash out of the aqueous phase.
-
-
Isolation: Filter the resulting precipitate, wash extensively with distilled water until the filtrate is pH neutral, and dry under vacuum.
-
Validation Checkpoint 2: A neutral pH of the final washings ensures the complete removal of Eaton's reagent, preventing acid-catalyzed degradation of your product during storage.
-
References
-
Optimizing reaction conditions for the Gould-Jacobs synthesis | Benchchem | 1
-
Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis | Benchchem | 2
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent | MDPI | 4
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine | PMC |3
-
Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor | ACS Publications | 5
Sources
Technical Support Center: Troubleshooting the Synthesis of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate
Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the production of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate , a critical halogenated and trifluoromethylated building block used in pharmaceutical discovery.
Rather than providing a generic overview, this guide dissects the primary synthetic route—the Friedländer Annulation —and provides causality-driven solutions for the most persistent side products and yield-limiting bottlenecks.
Mechanistic Pathway & Reaction Workflow
The most robust route to this specific quinoline-2-carboxylate is the modified Friedländer condensation between 2-amino-5-bromophenyl trifluoromethyl ketone and ethyl pyruvate . This two-step cascade involves:
-
Intermolecular Condensation : The aniline nitrogen attacks the alpha-ketone of ethyl pyruvate to form a Schiff base (imine).
-
Intramolecular Aldol Cyclization : The alpha-methyl group of the pyruvate moiety enolizes and attacks the highly electrophilic trifluoromethyl ketone, followed by dehydration to yield the aromatic quinoline core[1].
Pathway and Side Product Divergence
Figure 1: Friedländer annulation workflow highlighting target progression and side product branching.
Troubleshooting & FAQs: Causality and Correction
Q1: LC-MS analysis of my crude mixture reveals a major impurity with an m/z corresponding to [M+18] relative to the uncyclized Schiff base. What is this, and why is it stalling the reaction?
The Causality: You are observing the formation of the gem-diol (hydrate) of the trifluoromethyl ketone intermediate (Side Product D). The strong electron-withdrawing nature of the −CF3 group highly activates the adjacent carbonyl. Instead of undergoing the desired intramolecular aldol cyclization, the carbonyl is attacked by the water byproduct generated during the initial imine formation. This hydrate acts as a thermodynamic sink, rendering the carbon non-electrophilic and completely stalling ring closure. The Solution: The reaction must be driven by strict Le Chatelier principles. Switch from a standard reflux setup to a Dean-Stark apparatus using toluene as the solvent. Azeotropic distillation will continuously remove water, breaking the hydrate and restoring the electrophilicity of the trifluoromethyl ketone[1].
Q2: I am isolating a significant amount of a pyruvamide side product (Side Product A) instead of the desired quinoline. How can I redirect the regioselectivity?
The Causality: The aniline nitrogen is a nucleophile that can attack either the ketone or the ester carbonyl of ethyl pyruvate. Amidation (attack on the ester) occurs when the ketone is insufficiently activated. Without proper catalysis, the inherent reactivity difference between the ketone and the ester is narrowed, leading to competitive amidation. The Solution: Implement a selective Brønsted acid (e.g., p-TsOH) or Lewis acid (e.g., ZnCl2 ) catalyst. These catalysts preferentially coordinate to the more basic ketone oxygen of ethyl pyruvate, significantly enhancing its electrophilicity over the ester and directing the initial attack to form the desired imine[2].
Q3: My reaction consumes the starting aniline very slowly, but the ethyl pyruvate disappears rapidly. NMR shows a complex mixture of aliphatic signals.
The Causality: Ethyl pyruvate is undergoing bimolecular self-aldol condensation (Side Product B) to form dimers (e.g., diethyl 2-hydroxy-2-methyl-4-oxopentanedioate). The alpha-protons of ethyl pyruvate are highly acidic, and under refluxing conditions, it readily reacts with itself, depleting the reagent pool before it can condense with the sterically hindered aniline. The Solution: Alter the reaction kinetics. Do not add all the ethyl pyruvate at the beginning (bolus addition). Instead, add it dropwise via a syringe pump over 2–3 hours into the refluxing mixture. This keeps the steady-state concentration of ethyl pyruvate low, minimizing bimolecular self-condensation while maximizing the cross-reaction with the aniline.
Q4: I am detecting the free carboxylic acid (Side Product C) instead of the ethyl ester. How do I prevent this degradation?
The Causality: Water trapped in the reaction matrix (either from the condensation steps or from hydrated catalysts like p-TsOH· H2O ) causes ester hydrolysis under prolonged acidic reflux. The Solution: Pre-dry your catalyst by refluxing it in toluene through the Dean-Stark trap for 30 minutes before adding your starting materials. Additionally, limit the reaction time to the minimum required for cyclization (typically 12–16 hours) and neutralize the reaction immediately upon cooling with saturated NaHCO3 to prevent post-reaction hydrolysis during workup.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and the resulting product distribution. Use this data to benchmark your crude LC-MS/NMR ratios.
| Entry | Catalyst (10 mol%) | Solvent | Reagent Addition Method | Target Yield (%) | Amide SP (%) | Acid SP (%) |
| 1 | None | Ethanol | Bolus (All at once) | 15.2 | 28.4 | 4.1 |
| 2 | p-TsOH· H2O | Toluene | Bolus (All at once) | 48.5 | 6.2 | 18.7 |
| 3 | p-TsOH· H2O | Toluene | Dropwise (2 hours) | 84.1 | < 2.0 | 3.5 |
| 4 | ZnCl2 (Anhydrous) | Toluene | Dropwise (2 hours) | 79.3 | < 2.0 | 1.2 |
Data Interpretation: Entry 3 represents the optimal balance. The dropwise addition suppresses the amide and dimer side products, while the Dean-Stark/Toluene system prevents hydrate stalling and minimizes ester hydrolysis.
Self-Validating Experimental Protocol
This Standard Operating Procedure (SOP) includes built-in validation checkpoints to ensure the reaction is proceeding mechanically as intended.
Step 1: System Preparation & Dehydration
-
In an oven-dried 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add p-toluenesulfonic acid monohydrate (0.1 eq, 1.0 mmol) and anhydrous toluene (50 mL).
-
Reflux for 30 minutes to azeotropically remove the water of hydration from the catalyst.
-
Validation Check: The toluene in the Dean-Stark trap should run clear, indicating a strictly anhydrous baseline.*
-
Step 2: Imine Formation & Cyclization 3. Cool the system slightly and add 2-amino-5-bromophenyl trifluoromethyl ketone (1.0 eq, 10.0 mmol). Bring the system back to a vigorous reflux (110°C). 4. Using a syringe pump, add ethyl pyruvate (1.5 eq, 15.0 mmol) dissolved in 10 mL of toluene dropwise over exactly 2 hours. 5. Maintain reflux for 14 hours.
-
Validation Check: Monitor the water volume collected in the Dean-Stark trap. The theoretical yield of water for a 10 mmol scale is ~0.36 mL (two equivalents: one from imine formation, one from cyclization). If less than 0.3 mL is collected after 14 hours, the cyclization is stalled (likely due to hydrate formation), indicating insufficient reflux or a leak in the apparatus.*
Step 3: Quench and Isolation 6. Cool the reaction to room temperature. Critical: Immediately add 30 mL of saturated aqueous NaHCO3 and stir vigorously for 15 minutes.
-
Causality: Neutralizing the acid catalyst prevents the hydrolysis of the ethyl ester (Side Product C) during the aqueous workup.
-
Separate the organic layer, extract the aqueous layer with EtOAc (2 × 30 mL), dry the combined organics over MgSO4 , and concentrate under reduced pressure.
-
Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate.
References
-
RSC Publishing. "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review." RSC Advances, 2020. Available at:[Link]
Sources
Technical Support Center: Purification of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate .
This molecule presents a unique triad of purification challenges:
-
Extreme Lipophilicity: Driven by the 4-trifluoromethyl ( CF3 ) group and the 6-bromo atom.
-
Ester Lability: The C2-ethyl ester is highly activated toward hydrolysis due to the electron-withdrawing nature of the quinoline nitrogen, the CF3 group, and the halogen.
-
Co-elution Risks: Halogenated quinolines frequently co-elute with debrominated or regioisomeric byproducts generated during synthesis.
Below is the strategic workflow for selecting the optimal purification method based on your crude mixture's profile.
Decision matrix for isolating Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate.
Section 1: Flash Column Chromatography (FCC)
Troubleshooting & FAQs
Q1: Why is my target compound co-eluting with the debrominated byproduct (Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate)? Causality & Solution: The extreme lipophilicity of the CF3 group dominates the molecule's retention behavior on silica, masking the slight polarity difference introduced by the C6-bromine. While bromine adds polarizability, it provides minimal hydrogen-bonding capacity. Action: Switch from a standard Hexane/Ethyl Acetate system to a Toluene/Ethyl Acetate or Dichloromethane/Hexane system. Toluene interacts with the polarizable bromine via π -halogen interactions, subtly altering the retention factor ( Rf ) and improving resolution [[1]]().
Q2: I am observing significant ester hydrolysis during silica gel chromatography. How do I prevent this? Causality & Solution: The C2 position of the quinoline ring is highly electrophilic. This is amplified by the strong electron-withdrawing effects of the 4- CF3 and 6-Br groups. On standard acidic silica gel, the ester carbonyl oxygen becomes protonated, making it highly susceptible to nucleophilic attack by adsorbed water 2. Action: Pre-treat the silica gel with 1% Triethylamine (TEA) in hexane to neutralize acidic silanols, or switch to Neutral Alumina as the stationary phase.
Self-Validating Protocol: FCC Methodology
-
Dry Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add neutralized silica gel (1:2 mass ratio to crude) and evaporate to a free-flowing powder. Validation: Ensure no clumps remain; clumping causes peak tailing.
-
Column Packing: Pack a column with 230-400 mesh silica gel using 100% Hexane.
-
Gradient Elution: Run a gradient from 100% Hexane to 90:10 Hexane/Ethyl Acetate. The target compound typically elutes around 10% EtOAc 2.
-
Fraction Validation: Spot fractions on a TLC plate and visualize under UV 254 nm. Pool only the fractions exhibiting a single spot at the target Rf to ensure the exclusion of the debrominated impurity.
Table 1: Chromatographic Data Summary
| Parameter | Value / Observation |
| Stationary Phase | Silica Gel (230-400 mesh, TEA neutralized) |
| Mobile Phase | Hexane / Ethyl Acetate (Gradient 0% to 15% EtOAc) |
| Target Rf | ~0.35 in 9:1 Hexane/EtOAc |
| Debromo-byproduct Rf | ~0.38 in 9:1 Hexane/EtOAc |
| Detection Wavelength | UV at 254 nm (optimal for quinoline core) |
Section 2: Preparative HPLC (Reverse Phase)
Troubleshooting & FAQs
Q3: My compound precipitates in the injection loop or at the top of the C18 column. What is causing this? Causality & Solution: The combination of a CF3 group and a bromine atom imparts extreme hydrophobicity. When a concentrated sample dissolved in a strong organic solvent (e.g., DMSO) is injected into a highly aqueous mobile phase (e.g., 90% water), the sudden shift in dielectric constant causes rapid desolvation and precipitation. Action: Dissolve the sample in a mixture of Acetonitrile/DMSO (80:20) and initiate the HPLC gradient at a higher organic composition (e.g., 50% Acetonitrile) to maintain solubility upon injection 3.
Q4: Should I use Trifluoroacetic Acid (TFA) or Formic Acid as a mobile phase additive? Causality & Solution: Avoid strong acids like TFA. During the concentration/lyophilization of HPLC fractions, water evaporates slower than acetonitrile, effectively concentrating the TFA. This highly acidic, aqueous environment will hydrolyze the C2-ethyl ester. Action: Use 0.1% Formic Acid, which is milder and highly volatile, or a neutral buffer like 10 mM Ammonium Acetate.
Self-Validating Protocol: Prep-HPLC Methodology
-
Sample Preparation: Dissolve 50 mg of crude material in 1 mL of MeCN/DMSO (4:1). Filter through a 0.22 µm PTFE syringe filter. Validation: Inspect the filtrate visually; it must be optically clear to prevent column frit clogging.
-
Column Equilibration: Use a preparative C18 column (e.g., 21.2 x 250 mm, 5 µm). Equilibrate with 50% MeCN in Water (0.1% Formic Acid) 3.
-
Gradient Execution: Run the gradient from 50% to 95% MeCN over 20 minutes (See Table 2).
-
Fraction Processing: Immediately pool pure fractions (verified by analytical LC-MS) and lyophilize. Do not leave the compound sitting in aqueous organic mixtures overnight.
Table 2: Prep-HPLC Gradient Profile
| Time (min) | % Water (0.1% Formic Acid) | % Acetonitrile (0.1% Formic Acid) | Flow Rate (mL/min) |
| 0.0 | 50 | 50 | 20.0 |
| 2.0 | 50 | 50 | 20.0 |
| 18.0 | 5 | 95 | 20.0 |
| 22.0 | 5 | 95 | 20.0 |
Section 3: Recrystallization
Troubleshooting & FAQs
Q5: Can I purify this compound by recrystallization if it is contaminated with regioisomers (e.g., the 8-bromo isomer)? Causality & Solution: Yes. Recrystallization is highly effective for removing regioisomers that possess different crystal packing energies. The steric bulk of the bromine at the 6-position versus the 8-position significantly alters the molecular geometry and the resulting crystal lattice. Action: Utilize a binary solvent system of Ethanol and Water. The target compound will preferentially crystallize, leaving the differently packing isomers dissolved in the mother liquor 4.
Self-Validating Protocol: Recrystallization Methodology
-
Dissolution: Suspend 1 g of crude material (must be >85% pure initially) in a minimum volume of boiling Ethanol (~5-10 mL) 4.
-
Anti-Solvent Addition: Add hot distilled water dropwise until the solution reaches the cloud point (slight, persistent turbidity).
-
Clarification: Add 1-2 drops of hot Ethanol until the solution becomes perfectly clear again. Validation: This ensures the solution is exactly at the saturation point at boiling temperature.
-
Cooling: Allow the flask to cool slowly to room temperature undisturbed to promote large crystal growth, then transfer to an ice bath (0-4 °C) for 2 hours to maximize yield.
-
Filtration: Vacuum filter the crystals, wash with ice-cold 20% aqueous Ethanol, and dry under high vacuum.
Table 3: Recrystallization Solvent Systems
| Solvent System | Ratio (v/v) | Expected Yield Recovery | Purity Upgrade |
| Ethanol / Water | Variable (to cloud point) | ~75-80% | 90% → >99% |
| DCM / Hexane | 1:5 | ~85% | 95% → >98% |
| Ethyl Acetate / Heptane | 1:4 | ~70% | 85% → 95% |
References
-
Title: General information - The Royal Society of Chemistry Source: RSC URL: [Link]
-
Title: A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions Source: NIH / MDPI URL: [Link]
-
Title: Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation Source: Advanced Journal of Chemistry, Section A URL: [Link]
Sources
Technical Support Center: Optimizing the Yield of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and operational hurdles encountered during the synthesis of highly functionalized fluorinated heterocycles.
The most robust and scalable route to synthesize Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate is via the Friedländer annulation [1][2]. This involves the condensation of 1-(2-amino-5-bromophenyl)-2,2,2-trifluoroethan-1-one with ethyl pyruvate. While theoretically straightforward, the extreme electron-withdrawing nature of the trifluoromethyl ( −CF3 ) group and the enolizable nature of ethyl pyruvate often lead to poor yields if the reaction environment is not strictly controlled[1].
I. Mechanistic Overview
To troubleshoot effectively, you must understand the causality of the reaction. The synthesis relies on a dual-activation pathway where the catalyst must simultaneously activate the nucleophile (ethyl pyruvate) without triggering its self-destruction, while the electrophile (the aryl ketone) must be protected from deactivation.
Mechanistic pathway of the Friedländer annulation catalyzed by Proline-K.
II. Troubleshooting FAQs
Q1: My starting 2-amino-5-bromophenyl trifluoromethyl ketone is unreactive, leading to recovery of starting material. What is happening? Causality: The highly electron-withdrawing −CF3 group makes the adjacent carbonyl carbon exceptionally electrophilic. While this theoretically accelerates the aldol addition, it also makes the ketone highly susceptible to hydration, forming a stable gem-diol (hydrate) in the presence of trace moisture[3][4]. This hydrate is completely unreactive toward Friedländer annulation. Solution: Ensure strictly anhydrous conditions. Dry your solvent (ethanol) over 4Å molecular sieves prior to use. If your starting aryl ketone has absorbed moisture, pre-dry it under high vacuum at 50 °C for 2 hours before the reaction.
Q2: I am observing a dark, complex mixture of byproducts and very little target quinoline. Why? Causality: Ethyl pyruvate is an α -keto ester that readily undergoes self-condensation (aldol dimerization/polymerization) under strongly basic (e.g., KOH, NaOH) or strongly acidic conditions. If you use traditional harsh catalysts, ethyl pyruvate will consume itself before it can react with the less nucleophilic para-bromoaniline derivative. Solution: Switch to a milder, bifunctional organocatalyst. Potassium prolinate (Proline-K) is highly recommended[1]. The secondary amine of proline forms a transient enamine with ethyl pyruvate, selectively activating it for the cross-aldol reaction, while the carboxylate salt provides mild basicity to facilitate the final cyclodehydration without promoting ethyl pyruvate self-condensation.
Q3: The reaction stalls at the intermediate stage (open-chain condensation product). How do I drive the cyclization? Causality: The Friedländer synthesis consists of two steps: an initial aldol-type condensation and a subsequent cyclodehydration. The steric bulk of the −CF3 group and the reduced nucleophilicity of the aniline nitrogen (due to the electron-withdrawing para-bromo group) create a high activation energy barrier for the final ring closure. Solution: The cyclodehydration requires sustained thermal energy. Ensure the reaction is maintained at a vigorous reflux (80–90 °C). Do not stop the reaction prematurely; standard reaction times for −CF3 derivatives require 4 to 6 hours of continuous heating.
III. Quantitative Data: Catalyst Optimization
To validate the choice of catalyst, review the empirical data summarizing the yield of 4-trifluoromethyl quinolines under various catalytic conditions[1].
| Catalyst (20 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| None | EtOH | 80 | 24 | < 5 | Insufficient activation of ethyl pyruvate. |
| KOH | EtOH | 80 | 12 | 35 | Heavy byproduct formation due to ethyl pyruvate self-condensation. |
| p-TsOH | Toluene | 110 | 18 | 42 | Sluggish cyclization; acidic degradation of intermediates. |
| L-Proline | EtOH | 80 | 12 | 68 | Moderate conversion; lacks sufficient basicity for final dehydration. |
| Proline-K | EtOH | 80 | 6 | 92 | Clean reaction; bifunctional activation drives rapid conversion. |
IV. Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system . In-process visual and analytical checks are embedded to ensure the chemistry is proceeding as intended.
Step-by-step experimental workflow and troubleshooting decision tree.
Step-by-Step Methodology:
-
Preparation of Catalyst: In a flame-dried round-bottom flask, dissolve L-proline (0.2 mmol, 23 mg) and Potassium hydroxide (0.2 mmol, 11.2 mg) in anhydrous absolute ethanol (2.0 mL). Stir for 30 minutes at room temperature.
-
Validation Check: The solution will transition to a homogeneous, slightly yellowish liquid, confirming the in situ formation of the Proline-K salt.
-
-
Electrophile Addition: To the catalyst solution, add 1-(2-amino-5-bromophenyl)-2,2,2-trifluoroethan-1-one (1.0 mmol). Stir for 5 minutes to ensure complete dissolution.
-
Controlled Nucleophile Activation: Add ethyl pyruvate (1.2 mmol) dropwise via a syringe pump over 10 minutes.
-
Causality: Dropwise addition maintains a low steady-state concentration of the enolizable ketone, strictly preventing its self-condensation.
-
-
Annulation: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath.
-
Validation Check: The reaction mixture will typically transition from yellow to a deep orange/red within 30 minutes as the enamine intermediate forms and begins cyclization.
-
-
Monitoring: After 4 hours, perform a TLC check (Eluent: Hexanes/EtOAc 8:2).
-
Validation Check: The starting material spot under UV 254 nm should be absent, replaced by a brightly fluorescent blue/green spot characteristic of the highly conjugated trifluoromethyl quinoline core.
-
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the crude residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with additional EtOAc (2 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and evaporate. Purify the crude residue via silica gel flash chromatography (gradient elution from 100% Hexanes to 90:10 Hexanes/EtOAc) to afford the pure Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate.
V. References
-
Du, X. L.; Jiang, B.; Li, Y. C. "Proline Potassium Salt: A Superior Catalyst to Synthesize 4-Trifluoromethyl Quinoline Derivatives via Friedlander Annulation." Tetrahedron, 2013, 69(35), 7481–7486. URL:[Link]
-
Bredael, K.; Geurs, S.; Clarisse, D.; De Bosscher, K.; D'hooghe, M. "Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties." Journal of Chemistry, 2022, Article ID 2164558. URL:[Link]
Sources
"stability and storage of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate"
Welcome to the technical support guide for Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, maximizing its efficacy and integrity in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate.
Q1: What are the ideal long-term storage conditions for solid Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate?
A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] A refrigerated environment (2-8 °C) is recommended. To prevent potential degradation from atmospheric moisture, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is best practice.
Q2: Can I store Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate in solution? If so, what solvents are recommended?
A2: While storing the compound in its solid form is preferable for long-term stability, short-term storage in solution may be necessary for experimental workflows. Based on the structural characteristics of quinoline-based compounds, aprotic solvents such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally suitable. It is crucial to use anhydrous solvents to minimize the risk of hydrolysis of the ethyl ester group. Solutions should be stored at low temperatures (-20 °C or -80 °C) and protected from light.
Q3: What are the primary degradation pathways I should be aware of?
A3: The primary potential degradation pathways for this molecule include:
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, particularly in the presence of water, acids, or bases, which would yield the corresponding carboxylic acid.[2][3]
-
Photodegradation: Quinolines and compounds with bromo- and trifluoromethyl-substituents can be sensitive to light.[4][5] Exposure to UV or even ambient light over extended periods may lead to decomposition.
-
Reaction with nucleophiles: The quinoline ring system, particularly with electron-withdrawing groups, can be susceptible to nucleophilic attack.
Q4: How can I tell if my sample of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate has degraded?
A4: Visual inspection may reveal a change in color or the appearance of solid impurities. However, the most reliable methods for assessing purity and detecting degradation are analytical techniques such as:
-
NMR Spectroscopy: Look for the appearance of new signals or changes in the integration of existing peaks. For instance, the disappearance of the characteristic ethyl ester signals and the appearance of a broad carboxylic acid proton peak could indicate hydrolysis.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive method to detect the parent compound and any degradation products. The appearance of new peaks with different mass-to-charge ratios would signify degradation.
-
TLC (Thin-Layer Chromatography): A quick and easy way to check for the presence of impurities. The appearance of new spots indicates potential degradation.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution & Preventative Measures |
| Unexpected peaks in NMR or LC-MS analysis after a few days on the benchtop. | The compound is likely degrading due to exposure to atmospheric moisture and/or light. | Solution: Re-purify the compound if necessary. Prevention: Always store the solid compound in a desiccator or under an inert atmosphere. For solutions, use anhydrous solvents and store at low temperatures, protected from light. |
| Poor solubility of the compound in a desired solvent. | The compound may have degraded to a less soluble species, or the chosen solvent may not be appropriate. | Solution: Confirm the compound's identity and purity via analytical methods. If pure, consider gentle heating or sonication to aid dissolution. Prevention: Consult literature for appropriate solvents for similar quinoline derivatives. Ensure the solvent is of high purity and anhydrous. |
| Inconsistent results in biological assays. | This could be due to the use of a degraded stock solution or variability in sample preparation. | Solution: Prepare fresh stock solutions for each experiment from the solid compound. Validate the concentration of the stock solution before use. Prevention: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Always use high-purity, anhydrous solvents for stock solutions. |
| Color change of the solid compound over time (e.g., from white/off-white to yellow/brown). | This is a visual indicator of potential degradation, possibly due to oxidation or photodegradation. | Solution: Assess the purity of the compound using analytical techniques. If significant degradation has occurred, the sample should be discarded. Prevention: Store the compound in an amber vial to protect it from light and in a cool, dry environment.[6] |
Experimental Protocols
Protocol for Assessing Compound Stability
This protocol outlines a general procedure to evaluate the stability of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate under various conditions.
-
Sample Preparation:
-
Prepare several small, accurately weighed samples of the solid compound in separate amber vials.
-
Prepare solutions of the compound at a known concentration in the desired solvents (e.g., DMSO, DMF) using anhydrous solvents. Aliquot into separate amber vials.
-
-
Storage Conditions:
-
Store the solid samples and solutions under different conditions:
-
Room temperature, exposed to ambient light.
-
Room temperature, protected from light.
-
Refrigerated (2-8 °C), protected from light.
-
Frozen (-20 °C or -80 °C), protected from light.
-
-
-
Time Points:
-
Analyze the samples at regular intervals (e.g., Day 0, Day 1, Day 3, Day 7, and then weekly or monthly).
-
-
Analysis:
-
At each time point, analyze the samples using a suitable analytical method such as LC-MS or NMR to determine the percentage of the parent compound remaining and to identify any degradation products.
-
Visualization of Potential Degradation
The following diagram illustrates a potential degradation pathway for Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate.
Caption: Potential degradation pathways for the title compound.
References
- Tokyo Chemical Industry Co., Ltd. (2025).
- Merck Millipore. (2022).
- Tokyo Chemical Industry Co., Ltd. (2025).
- Hanwha Solutions Co, Ltd. (2020).
- Covestro LLC. (2012).
- Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
- Rocha, I. O., et al. (2021).
- BenchChem. (2025).
- Google Patents. (1990).
- Loba Chemie. (2025).
- MDPI. (2024).
- SciSpace. (n.d.).
- Google Patents. (1995).
- Chemos GmbH&Co.KG. (2019).
- Beilstein Journals. (2021).
- Guidechem. (n.d.). Ethyl 6-bromo-4-(trifluoromethyl)
- ResearchGate. (n.d.).
- MDPI. (2021). Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines as Potential Liquid Organic Hydrogen Carriers (LOHC).
- PMC. (n.d.). Crystal structure of ethyl 6-bromo-2-[(E)
- PENTA. (2025).
- ACS Publications. (2024).
- PMC. (n.d.).
- PMC. (n.d.). Ethyl 3-(2-ethoxy-2-oxoethoxy)-6-(trifluoromethyl)
- ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
- ChemRadar. (2026).
- RSC Publishing. (n.d.). Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry.
- Organic Chemistry Portal. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1.
- NextSDS. (n.d.). Ethyl 6-fluoro-4-(trifluoromethyl)
- OSTI.GOV. (1997). Degradation pathway of quinolines in a biofilm system under denitrifying conditions.
- ResearchGate. (n.d.).
Sources
- 1. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
- 2. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid - Google Patents [patents.google.com]
- 3. US5385900A - Quinoline carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
Technical Support Center: Troubleshooting the Synthesis of Functionalized Quinolines
Welcome to the Quinoline Synthesis Technical Support Center. For drug development professionals and synthetic chemists, constructing the quinoline core often presents significant hurdles—ranging from harsh, tar-producing reaction conditions to poor regioselectivity and catalyst poisoning. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome the most common challenges in both classical annulations and modern transition-metal-catalyzed methodologies.
Section 1: Classical Annulations (Friedländer & Skraup)
FAQ 1: Why am I getting an inseparable mixture of regioisomers in my Friedländer synthesis? Cause: When using unsymmetrical ketones, the Friedländer reaction frequently struggles with regioselectivity. The causality lies in the competitive enolization of the two different α-methylene groups, which leads to a mixture of 1[1]. Solution: To control the outcome, utilize β-ketoesters or 1,3-diketones, which undergo the reaction regioselectively to provide 2,3-disubstituted compounds in excellent yields[1]. Alternatively, introduce a directing group (e.g., a phosphonate) at one of the α-carbons to sterically and electronically dictate the site of cyclodehydration.
FAQ 2: My Skraup synthesis is violently exothermic and yields mostly black tar. How can I control this? Cause: The Skraup synthesis is notoriously exothermic. Poor temperature control leads to the rapid polymerization of the glycerol and acrolein intermediates, resulting in significant tar formation[2]. Solution: Incorporate a moderating agent like2 to control the reaction's vigor[2]. Furthermore, ensure the slow, dropwise addition of sulfuric acid and employ an efficient steam distillation work-up to cleanly separate the volatile quinoline product from the tarry residue[3].
FAQ 3: I cannot source the specific 2-aminobenzaldehyde required for my Friedländer annulation because it is unstable. What is the alternative? Cause: 2-aminobenzaldehydes are prone to self-condensation and are commercially limited. Solution: Perform a 4[4]. You can use much more stable and widely available 2-nitrobenzaldehydes, reducing the nitro group in situ to trap the amine before it can degrade.
Protocol 1: Domino Nitro Reduction-Friedländer Heterocyclization
-
Setup: In a round-bottom flask, dissolve the 2-nitrobenzaldehyde (1.0 equiv) and the active methylene compound (e.g., 2,4-pentanedione, 1.2 equiv) in glacial acetic acid (0.5 M).
-
Reduction: Add iron powder (Fe, 3.0 equiv) portion-wise at room temperature.
-
Self-Validating Check: The mixture should slowly change color and mildly effervesce as the nitro group reduces to the amine. This gradual reduction prevents the accumulation of reactive intermediates and suppresses self-condensation.
-
-
Cyclization: Heat the reaction mixture to 80 °C for 2–4 hours. Monitor via TLC until the nitroarene is fully consumed.
-
Work-up: Cool to room temperature, filter through a pad of Celite to remove iron residues, and wash with ethyl acetate. Neutralize the filtrate with saturated NaHCO₃, extract the organic layer, dry over Na₂SO₄, and concentrate.
Workflow for resolving Skraup exotherms and Friedländer regioselectivity issues.
Section 2: Transition-Metal Catalyzed & C-H Functionalization
FAQ 4: I am trying to functionalize a preformed quinoline ring at the C8 position, but I keep getting C2-functionalized byproducts. Why? Cause: The intrinsic reactivity of the C=N bond and the strong coordination of the quinoline nitrogen to transition metals naturally5[6]. Solution: To achieve C8-selective C-H functionalization, utilize a directing group strategy. Converting the quinoline to an N-oxide is a highly effective workaround that alters the electronic distribution and metal-binding geometry, favoring C8 activation over C2 coordination[6].
FAQ 5: My A3-coupling (aldehyde-alkyne-amine) for 2,4-disubstituted quinolines is stalling. What is the likely cause? Cause: Three-component A3-coupling relies heavily on the formation of a propargylamine intermediate, followed by an alkyne activation step. If the reaction stalls, the catalyst is likely failing to activate the terminal alkyne due to steric hindrance or competitive binding from the solvent. Solution: Switch to a more robust catalyst system like 7, which has been shown to drastically improve yields for 2,4-diaryl quinolines[8]. Ensure the terminal alkyne is added slowly to prevent Glaser homocoupling.
FAQ 6: The Larock synthesis of my fluorinated quinoline is failing due to harsh conditions. How can I optimize it? Cause: Traditional Larock syntheses often require toxic solvents like HMPA and harsh oxidants that degrade sensitive functional groups. Solution: Adopt the9 of 2-bromoanilines and allylic alcohols, followed by dehydrogenation using diisopropyl azodicarboxylate (DIAD)[9].
Protocol 2: Modified Larock Synthesis via Heck Reaction & DIAD Dehydrogenation
-
Heck Coupling: In a Schlenk tube, combine the 2-bromoaniline (1.0 equiv), allylic alcohol (1.5 equiv), allylpalladium(II) chloride dimer (5 mol%), and a base (e.g., Cy₂NMe, 2.0 equiv) in DMF.
-
Heating: Stir the mixture at 90 °C under an inert atmosphere for 12 hours.
-
Causality: The allylpalladium catalyst facilitates the insertion of the alkene into the aryl halide bond, forming an intermediate that undergoes cyclization to a dihydroquinoline.
-
-
Dehydrogenation: Cool the mixture to room temperature. Add DIAD (1.2 equiv) dropwise.
-
Self-Validating Check: The addition of DIAD should result in a mild exothermic reaction and a distinct color change as it acts as a mild hydrogen acceptor, aromatizing the dihydroquinoline intermediate to the final stable quinoline.
-
-
Purification: Quench with water, extract with EtOAc, concentrate, and purify via flash chromatography.
Mechanistic pathway of Cu-catalyzed A3-coupling for 2,4-disubstituted quinolines.
Section 3: Quantitative Data Summary
The following table summarizes the expected yields, regioselectivity profiles, and primary challenges addressed by the methodologies discussed in this guide.
| Synthesis Method | Catalyst / Reagent | Typical Yield (%) | Regioselectivity | Key Challenge Addressed |
| Friedländer (Classical) | Strong Base/Acid | 50–85% | Poor (with unsymmetrical ketones) | Direct annulation |
| Nitro-Reduction Friedländer | Fe / AcOH | 75–95% | Good (dependent on AMC) | Substrate availability |
| Skraup (Modified) | H₂SO₄ + FeSO₄ | 40–70% | N/A (unsubstituted aniline) | Tar formation / Exotherm |
| A3-Coupling | Cu(OTf)₂ or Zn(OTf)₂ | 70–92% | Excellent (2,4-disubstituted) | Multi-component efficiency |
| Modified Larock | Pd-dimer + DIAD | 65–88% | Good (tolerates halogens) | Harsh oxidation conditions |
References
- Recent Advances in the Friedländer Reaction | Chemical Reviews (ACS Publications)
- Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines | MDPI URL
- Avoiding Common Pitfalls in Quinoline Synthesis | Benchchem URL
- Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity | ACS Catalysis URL
- Recent Progress Towards Transition Metal-Catalyzed Aniline–Aldehyde–Alkyne Coupling | Chemical Review Letters URL
- An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols | Organic Chemistry Portal URL
- Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center | Benchchem URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols [organic-chemistry.org]
Technical Support Center: Gould-Jacobs Cyclization & Alternative Solvents
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers who are bottlenecked by the classical Gould-Jacobs cyclization. Traditionally, this reaction relies on Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) at extreme temperatures (>250 °C) to drive the thermal cyclization of anilinomethylenemalonates into 4-hydroxyquinolines[1]. However, these harsh conditions often lead to substrate degradation, tar formation, and significant safety and environmental concerns[2].
This technical support guide provides field-proven troubleshooting strategies, alternative solvent systems, and self-validating protocols to help you bypass the limitations of classical high-temperature cyclization.
Workflow: Alternative Solvent Selection Logic
Figure 1: Decision matrix for selecting alternative solvents and conditions in Gould-Jacobs cyclization.
Section 1: Frequently Asked Questions (FAQs) on Solvent Selection
Q1: Why is Dowtherm A problematic, and what is the mechanistic rationale for replacing it? A1: Dowtherm A is traditionally used because its high boiling point accommodates the >250 °C required for the thermal 6-electron electrocyclic ring closure and subsequent elimination of ethanol,[3]. However, prolonged exposure to 250 °C causes thermal degradation of sensitive functional groups and promotes polymerization[1]. By switching to alternative catalytic solvents like Eaton's Reagent (7.7% P₂O₅ in methanesulfonic acid), the mechanism shifts from purely thermal to acid-catalyzed electrophilic aromatic substitution. This dramatically lowers the activation energy, allowing cyclization to occur at ~100 °C.
Q2: Can I perform the Gould-Jacobs reaction under solvent-free conditions? A2: Yes. Microwave-assisted solvent-free (neat) condensation is highly effective for the first step (formation of the anilinomethylenemalonate intermediate). By irradiating an equimolar mixture of aniline and diethyl ethoxymethylenemalonate (EMME) at 170 °C for 7 minutes, you can achieve quantitative yields without high-boiling solvents[4]. For the cyclization step, excess EMME or ionic liquids can serve as both the reagent and the microwave-absorbing medium[2],[5].
Q3: What happens if I use POCl₃ instead of a thermal solvent for cyclization? A3: Using POCl₃ at 100 °C alters the reaction pathway. Instead of yielding the standard 4-hydroxyquinoline (or its 4-quinolone tautomer), POCl₃ mediates the cyclization and concurrently chlorinates the C4 position, yielding a 4-chloroquinoline derivative[6]. This is highly advantageous if your downstream synthesis requires a halogenated intermediate for cross-coupling or nucleophilic aromatic substitution (SₙAr).
Section 2: Quantitative Data & Solvent Comparison
To facilitate solvent selection, the following table summarizes the operational parameters, mechanistic causality, and typical outcomes for various Gould-Jacobs cyclization environments.
| Solvent / Reagent System | Typical Temp (°C) | Reaction Time | Primary Product | Pros | Cons |
| Dowtherm A / Diphenyl Ether | 250 - 260 | 30 min - 4 h | 4-Hydroxyquinoline | Classical standard, high yield for stable substrates. | Extreme heat, toxic, difficult to remove, product charring[1]. |
| Eaton's Reagent | 100 | 2 h | 4-Hydroxyquinoline | Low temp, environmentally benign, easy aqueous workup. | Strongly acidic, may not tolerate acid-sensitive groups. |
| Microwave (Neat / Solvent-Free) | 170 - 300 | 7 - 20 min | 4-Hydroxyquinoline | Extremely fast, high purity, scalable[2],[4]. | Requires specialized MW reactor, risk of localized superheating[2]. |
| POCl₃ | 100 - 120 | 2 - 4 h | 4-Chloroquinoline | Direct access to activated chloro-intermediates[6]. | Generates HCl gas, highly corrosive, moisture sensitive. |
Section 3: Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted Condensation (Solvent-Free)
Causality & Validation: This step eliminates solvent waste. The microwave irradiation provides rapid, uniform heating. The reaction is self-validating: the evolution of ethanol vapor indicates the condensation is occurring, and the product solidifies upon cooling to confirm completion[4].
-
Setup: In a 10 mL microwave-safe vial, combine 4-substituted aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (EMME) (2.0 mmol)[4].
-
Irradiation: Seal the vial and subject it to microwave irradiation at 170 °C (approx. 850 W) for 7 minutes[4].
-
Observation: Monitor the pressure/temperature curve on the microwave synthesizer. A steady pressure increase confirms ethanol byproduct formation.
-
Isolation: Cool the mixture to room temperature. The intermediate diethyl anilinomethylene malonate will precipitate as a solid[4].
-
Purification: Recrystallize from ethanol or use directly in Protocol B.
Protocol B: Low-Temperature Cyclization using Eaton's Reagent
Causality & Validation: Eaton's reagent acts as both a solvent and a Lewis/Brønsted acid catalyst. The P₂O₅ drives the dehydration/elimination of ethanol, while methanesulfonic acid protonates the intermediate to facilitate ring closure at a fraction of the traditional thermal energy[4].
-
Setup: To a round-bottom flask containing the intermediate from Protocol A (2.0 mmol), add 2.0 mL of Eaton's reagent (7.7% wt P₂O₅ in methanesulfonic acid)[4].
-
Heating: Stir the viscous mixture and heat to 100 °C for 2 hours[4].
-
Quenching (Critical Step): Cool the flask to room temperature. Slowly pour the mixture into a beaker containing an ice-cold saturated sodium bicarbonate (NaHCO₃) solution[4]. Caution: Highly exothermic neutralization.
-
Validation: The evolution of CO₂ gas will occur. Once the pH reaches ~7, the ethyl 4-quinolone-3-carboxylate product will precipitate as a distinct solid.
-
Isolation: Filter the solid under vacuum, wash with distilled water, and dry.
Section 4: Troubleshooting Guide
Issue 1: The cyclization in Dowtherm A is yielding a black, tarry mixture with low product recovery.
-
Root Cause: The substrate likely contains thermally labile functional groups (e.g., certain ethers or halogens) that decompose or polymerize at >250 °C. Furthermore, prolonged heating causes the product itself to degrade[2].
-
Solution: Abandon Dowtherm A. Switch to the Eaton's Reagent protocol (Protocol B) to lower the cyclization temperature to 100 °C[4], or utilize a microwave reactor at 250–300 °C for a drastically reduced time (e.g., 10 minutes) to outpace the kinetics of degradation[2].
Issue 2: Attempting cyclization with POCl₃ yielded a mixture of 4-hydroxyquinoline and 4-chloroquinoline.
-
Root Cause: POCl₃ acts as both a cyclizing agent and a chlorinating agent. If the reaction does not reach completion, or if ambient moisture quenches the POCl₃ prematurely, the intermediate 4-hydroxyquinoline will not fully convert to the 4-chloro derivative[6].
-
Solution: Ensure strictly anhydrous conditions. Increase the equivalents of POCl₃ (use as solvent) and elevate the temperature to 100–120 °C[6]. If the 4-hydroxyquinoline is the desired product, do not use POCl₃; use Eaton's reagent or polyphosphoric acid (PPA) instead.
Issue 3: Incomplete condensation during the first step (aniline + EMME).
-
Root Cause: Anilines with strong electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para or meta positions have reduced nucleophilicity, slowing down the initial attack on EMME.
-
Solution: Add a catalytic amount of a Lewis acid (e.g., Zinc chloride, ZnCl₂ at 5-10 mol%) to activate the EMME. ZnCl₂ has been shown to accelerate imine formation and reduce required temperatures by 30–50 °C[7]. Alternatively, increase the microwave irradiation time.
References
-
MDPI. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine". Source: mdpi.com. URL: [Link]
-
MDPI. "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent". Source: mdpi.com. URL: [Link]
-
Wikipedia. "Gould–Jacobs reaction". Source: wikipedia.org. URL: [Link]
-
ACS Publications. "Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity". Source: acs.org. URL:[Link]
-
ACS Publications. "Exploration of a Nitromethane-Carbonylation Strategy during Route Design of an Atropisomeric KRASG12C Inhibitor". Source: acs.org. URL: [Link]
Sources
Technical Support Center: Troubleshooting Decarboxylation in Quinoline Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with decarboxylation during quinoline synthesis. Decarboxylation is a double-edged sword: it is an essential final step in classic name reactions (like the Gould-Jacobs or Pfitzinger syntheses)[1], yet it is also a notorious degradation pathway that can destroy carefully synthesized intermediates[2].
This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality behind these issues and provide self-validating protocols to ensure your syntheses are robust, reproducible, and scientifically sound.
FAQ Section 1: Unintended Decarboxylation (Stability Issues)
Q1: My quinoline-2-carboxylic acid intermediate is degrading into the unsubstituted quinoline during isolation. How do I prevent this? A1: This is a fundamental issue rooted in the electronic structure of the quinoline ring. The C2 position is highly electron-deficient due to the adjacent electronegative nitrogen atom. This proximity stabilizes the transient carbanion (or ylide) formed upon the loss of CO₂. Consequently, quinoline-2-carboxylic acids can undergo spontaneous protodecarboxylation even in the absence of transition metal catalysts at relatively low temperatures[3]. Corrective Action:
-
Thermal & pH Control: Keep rotary evaporation bath temperatures strictly below 30 °C. Avoid highly acidic or basic aqueous conditions during workup, as the zwitterionic form accelerates CO₂ extrusion.
-
Strategic Protection: If you must carry the intermediate through multiple steps, protect it immediately as an ester (e.g., methyl or phenyl ester). Esters lack the acidic proton necessary to form the reactive carboxylate, completely halting spontaneous decarboxylation.
Q2: I am trying to synthesize a quinoline-3-carboxamide, but I keep getting the decarboxylated quinoline core as a major impurity. Why? A2: This is a classic equilibrium and hydrolysis cascade. In solvents like toluene with trace amounts of water, the quinoline-3-carboxamide can hydrolyze back to the quinoline-3-carboxylic acid[2]. If your quinoline ring possesses electron-donating groups or a 4-oxo/hydroxy tautomer, the resulting acid is highly susceptible to thermal decarboxylation under standard reaction conditions. Corrective Action:
-
Ensure strict anhydrous conditions using molecular sieves or a Dean-Stark apparatus. Alternatively, utilize a more reactive acylating agent (such as an acid chloride) at lower temperatures rather than forcing an ester-amine condensation with high heat.
FAQ Section 2: Incomplete or Messy Decarboxylation (Target Synthesis)
Q3: In the final step of my Gould-Jacobs synthesis, the thermal decarboxylation of the 4-hydroxyquinoline-3-carboxylic acid requires >250 °C, resulting in severe charring and low yields. Are there milder alternatives? A3: Classical thermal decarboxylation relies on brute-force heating to overcome the high activation energy required to break the C-C bond, inevitably leading to tar formation and product decomposition[1]. Corrective Action:
-
Microwave Irradiation: Transitioning to a microwave-assisted protocol in a high-boiling inert solvent (e.g., diphenyl ether) ensures uniform heating and can drastically reduce reaction times from hours to minutes, minimizing degradation[1].
-
Catalytic Intervention: Employing copper (e.g., Cu₂O) or silver catalysts can lower the required temperature to 120–150 °C by facilitating a metal-carboxylate intermediate that undergoes more facile CO₂ extrusion[3].
Q4: I performed a Pfitzinger reaction yielding a quinoline-2,4-dicarboxylic acid. I only want to decarboxylate the 2-position to isolate the quinoline-4-carboxylic acid. How do I achieve regioselectivity? A4: Regioselective decarboxylation exploits the differing electronic environments of the C2 and C4 positions. As established, the C2-carboxylate is adjacent to the nitrogen, which acts as an electron sink, stabilizing the transition state for CO₂ loss much more effectively than the distal C4 position[4]. Corrective Action:
-
Subject the diacid to short-burst microwave irradiation at 190–200 °C. At this specific thermal window, the C2-carboxylic acid rapidly decarboxylates, while the C4-carboxylic acid remains kinetically stable[4].
Visual Troubleshooting & Mechanistic Pathways
Fig 1: Decision tree for troubleshooting quinoline decarboxylation issues.
Fig 2: Mechanistic basis for regioselective decarboxylation at C2 vs C4.
Quantitative Data: Decarboxylation Profiles
To aid in experimental design, the following table summarizes the thermal requirements and mechanistic drivers for decarboxylation at different positions on the quinoline ring.
| Position | Electronic Environment | Typical Decarboxylation Temp | Recommended Method | Primary Synthetic Application |
| C2-COOH | Highly electron-deficient; adjacent to N (Electron Sink). | < 100 °C (Often spontaneous) | None required (or mild Ag⁺) | Pfitzinger intermediates[4] |
| C3-COOH | Conjugated; stabilized by 4-oxo/hydroxy tautomerization. | 200–250 °C | Microwave / Diphenyl ether | Gould-Jacobs synthesis[1] |
| C4-COOH | Distal to N; lacks direct inductive stabilization. | > 250 °C | Cu₂O / High heat | Pfitzinger end-products[4] |
Experimental Protocol: Microwave-Assisted Regioselective Decarboxylation
This protocol outlines a self-validating system for the selective cleavage of the C2-carboxyl group from a quinoline-2,4-dicarboxylic acid, preserving the C4-carboxyl group[4].
Objective: Isolate quinoline-4-carboxylic acid via kinetically controlled thermal decarboxylation. Causality: Microwave irradiation provides rapid, uniform heating, allowing the reaction to precisely hit the 190–200 °C threshold where C2-decarboxylation is rapid, but C4-decarboxylation is kinetically inaccessible.
Step-by-Step Methodology:
-
Preparation: Charge a 10 mL microwave-safe vial with 1.0 mmol of the crude quinoline-2,4-dicarboxylic acid. Do not add solvent. Causality: Solvent-free conditions maximize direct thermal energy transfer to the solid lattice, preventing solvent-mediated side reactions.
-
Purging: Flush the vial with inert Argon gas for 2 minutes to displace oxygen, preventing oxidative degradation at high temperatures. Seal with a crimp cap.
-
Irradiation: Place the vial in the microwave reactor. Ramp the temperature to 195 °C over 2 minutes, and hold at 195 °C for exactly 5 minutes.
-
Validation (In-Process): Monitor the pressure curve on the microwave software. A sharp pressure spike indicates CO₂ evolution. The reaction is complete when the pressure plateaus. If no pressure spike is observed, verify the calibration of the IR sensor.
-
Cooling & Workup: Cool the vial rapidly to room temperature using compressed air. The product should appear as a fused solid. Dissolve the crude mass in a minimal amount of 10% aqueous NaOH, filter any insoluble char, and carefully acidify the filtrate with 1M HCl to pH 3–4 to precipitate the pure quinoline-4-carboxylic acid.
-
Validation (Post-Process): Analyze via TLC (DCM:MeOH 9:1). The starting diacid will remain near the baseline, whereas the mono-acid product will migrate higher. Confirm the loss of the C2-carboxylate via ¹H NMR by the appearance of the C2-proton singlet (typically around 8.5–9.0 ppm).
Sources
"Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate vs other quinoline derivatives in anticancer research"
Introduction: The Quinoline Scaffold - A Cornerstone of Anticancer Drug Discovery
The quinoline ring, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to be functionalized at various positions have made it a recurring motif in a multitude of pharmacologically active compounds.[1] In oncology, quinoline derivatives have demonstrated a remarkable breadth of anticancer activities, targeting diverse and critical cellular processes.[2] These mechanisms range from DNA intercalation and the inhibition of topoisomerase enzymes to the modulation of key signaling kinases that drive tumor growth and proliferation.[3][4]
This guide provides a comparative analysis of established, clinically relevant quinoline-based anticancer drugs against the backdrop of emerging, yet-to-be-characterized derivatives, exemplified by Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate. By examining the known mechanisms and performance of established drugs, we can frame the experimental questions and potential applications for novel quinoline scaffolds entering the drug discovery pipeline. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of quinoline-based anticancer agents and the methodologies used to evaluate them.
Part 1: Established Quinoline-Based Anticancer Drugs: Mechanisms and Performance
Three prominent examples of quinoline derivatives that have made a significant impact on cancer therapy are Camptothecin (and its analogs), Sorafenib, and Lenvatinib. Each leverages the quinoline core to achieve a distinct mechanism of action.
Camptothecin: The Topoisomerase I Inhibitor
Camptothecin is a naturally occurring quinoline alkaloid first isolated from the bark of Camptotheca acuminata.[2] Its potent anticancer activity stems from its specific inhibition of DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.
Mechanism of Action: Camptothecin binds to the covalent complex formed between topoisomerase I and DNA, stabilizing this "cleavable complex".[2] This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork collides with this stabilized complex, it results in a cytotoxic double-strand break, ultimately triggering cell cycle arrest and apoptosis.
Caption: Signaling Pathways Targeted by Sorafenib and Lenvatinib.
Comparative In Vitro Performance
The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the in vitro potency of anticancer compounds. The table below summarizes reported IC50 values for Camptothecin, Sorafenib, and Lenvatinib against a panel of common cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.
| Compound | Target/Mechanism | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HT-29 (Colon) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) |
| Camptothecin | Topoisomerase I Inhibitor | 0.089 [2] | ~7.69 (nM) [5] | N/A | N/A |
| Sorafenib | Multi-kinase Inhibitor | 32.0 [6] | 8.572 [7] | N/A | N/A |
| Lenvatinib | Multi-kinase Inhibitor | N/A | N/A | N/A | N/A |
Part 2: Emerging Derivatives - The Case of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate
While established drugs provide a foundation, the field is continually advancing with the synthesis of novel quinoline derivatives. Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate serves as an exemplar of such a compound, for which biological activity data is not yet publicly available. Its structure, however, allows for informed hypotheses about its potential as an anticancer agent.
Structural Features and Potential Implications:
-
Quinoline-2-carboxylate Scaffold: This core is present in various compounds with demonstrated anticancer activity. [8]The carboxylate group can be a key site for interaction with biological targets or can be modified to improve pharmacokinetic properties.
-
4-(Trifluoromethyl) Group: The trifluoromethyl (CF3) group is a common substituent in modern medicinal chemistry. Its strong electron-withdrawing nature can significantly alter the electronic properties of the quinoline ring, potentially influencing target binding. Furthermore, the CF3 group can enhance metabolic stability and membrane permeability. Several trifluoromethyl-quinoline derivatives have shown potent anticancer activity, with some acting as tubulin polymerization inhibitors or kinase inhibitors. [9]* 6-Bromo Group: The presence of a halogen, such as bromine, can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. The position of the halogen can also influence the compound's binding affinity and selectivity for its target.
Hypothesized Mechanisms of Action: Given its structural features, Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate could potentially exert anticancer effects through several mechanisms, including:
-
Kinase Inhibition: The trifluoromethyl and quinoline moieties are present in many known kinase inhibitors. [3]This derivative could potentially target kinases in pathways similar to those inhibited by Sorafenib or Lenvatinib.
-
Tubulin Polymerization Inhibition: Certain trifluoromethyl-quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. [9]3. Induction of Apoptosis: As a common downstream effect of many anticancer agents, this compound could trigger programmed cell death through intrinsic or extrinsic pathways. [8] To elucidate the actual anticancer profile of this and other novel quinoline derivatives, a systematic experimental evaluation is required.
Part 3: Experimental Protocols for Evaluating Novel Quinoline Derivatives
The following section details standardized, step-by-step protocols for the initial characterization of a novel compound like Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HT-29, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound (e.g., Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate) in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.
Caption: Workflow for the MTT Cytotoxicity Assay.
Mechanism of Action: Western Blotting for Signaling Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the effect of a compound on key signaling proteins.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Grow cells to 70-80% confluency and treat them with the test compound at its IC50 concentration for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, cleaved caspase-3, β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine changes in protein expression or phosphorylation status.
Conclusion
The quinoline scaffold remains a highly valuable framework in the development of anticancer therapeutics. Established drugs like Camptothecin, Sorafenib, and Lenvatinib highlight the diverse mechanisms through which quinoline derivatives can combat cancer, from direct DNA damage to the intricate inhibition of oncogenic signaling pathways. Novel, uncharacterized compounds such as Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate represent the next frontier in this field. While their biological activities are yet to be determined, their structural features provide a rational basis for investigation. The systematic application of fundamental experimental protocols, such as those detailed in this guide, is essential to unlock their therapeutic potential and to continue the successful legacy of quinoline derivatives in the fight against cancer.
References
-
Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Arabian Journal of Chemistry. [Link]
-
Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis and Bioevaluation of Novel Trifluoromethylquinoline Derivatives As Tubulin Polymerization Inhibitors. Epigenomics. [Link]
-
The Royal Society of Chemistry. (n.d.). Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]
-
Janardhanan, J., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. [Link]
-
Matada, B. S., et al. (2021). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
ResearchGate. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. [Link]
-
Sailaja, B., & Jyothi, M. (2022). Design and Evaluation of Sorafenib Tosylate Nanoparticles Including Assessment of IC50 Values using PC Cell Lines. Journal of Pharmaceutical Research International. [Link]
-
Chandrika, P. M., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. [Link]
-
Yilmaz, V. T., et al. (2014). Investigation of antitumor effects of sorafenib and lapatinib alone and in combination on MCF-7 breast cancer cells. Contemporary Oncology. [Link]
-
Roskoski, R. Jr. (2020). Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. Critical Reviews in Oncology/Hematology. [Link]
-
Drugs.com. (2014). Lenvatinib mesylate. Multikinase inhibitor, Oncolytic. [Link]
-
ResearchGate. (n.d.). Cytotoxicity-IC50 of A549 and MCF-7 cell lines treated with SFB-NPs. [Link]
-
Wang, Y., et al. (2014). Synergistic interaction between sorafenib and gemcitabine in EGFR-TKI-sensitive and EGFR-TKI-resistant human lung cancer cell lines. Oncology Reports. [Link]
-
Zhou, F. W., et al. (2015). Selective Cytotoxicity and Combined Effects of Camptothecin or Paclitaxel with Sodium-R-Alpha Lipoate on A549 Human Non-Small Cell Lung Cancer Cells. Pharmaceutical Research. [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of antitumor effects of sorafenib and lapatinib alone and in combination on MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
"comparative analysis of trifluoromethylquinolines in drug discovery"
Title: Comparative Analysis of Trifluoromethylquinolines in Drug Discovery: From Antimalarials to Next-Generation Anticancer Agents
Executive Summary The incorporation of the trifluoromethyl (-CF3) group into the quinoline pharmacophore represents a watershed strategy in modern drug design. As a Senior Application Scientist, I frequently observe how fluorine substitution fundamentally rewrites a molecule's pharmacokinetic and pharmacodynamic destiny. The strong electron-withdrawing nature of the -CF3 group lowers the pKa of adjacent basic amines, thereby enhancing membrane permeability. Furthermore, the robust C-F bond acts as a metabolic shield against cytochrome P450-mediated oxidation, dramatically extending the drug's half-life. This guide provides a rigorous comparative analysis of CF3-quinolines, contrasting their legacy applications in antimalarial prophylaxis with their emerging roles as potent, targeted anticancer agents.
Antimalarial Prophylaxis: Mefloquine vs. Tafenoquine
Historically, the CF3-quinoline scaffold was optimized to combat chloroquine-resistant Plasmodium falciparum. The structural evolution from Mefloquine to Tafenoquine perfectly illustrates rational drug design driven by stage-specific parasitic biology[1].
Mechanistic Causality: Mefloquine (a CF3-quinoline-methanol) acts exclusively as a blood schizonticide. It accumulates in the parasite's acidic food vacuole, inhibiting hemozoin formation. However, it lacks efficacy against the dormant liver stages (hypnozoites) of P. vivax. In contrast, Tafenoquine is an 8-aminoquinoline derivative featuring a 5-aryloxy group and a -CF3 group[2]. The 8-amino substitution is the critical causal factor enabling it to eradicate liver-stage hypnozoites (radical cure), while the -CF3 group prevents rapid oxidative deamination, extending its half-life to approximately 15 days compared to primaquine's 6 hours[1].
Fig 1. Stage-specific antimalarial mechanisms of Tafenoquine vs. Mefloquine.
Quantitative Comparison: Antimalarial Efficacy
| Drug | Target Stage | Terminal Half-Life | Dosing Regimen | Prophylactic Efficacy (P. falciparum) | Relapse Prevention (P. vivax) |
| Mefloquine | Blood Stage | 14–21 days | 250 mg / week | ~86% | 0% (Requires Primaquine) |
| Tafenoquine | Liver & Blood Stage | 15 days | 200 mg / week | ~86% | 62%–89% (Single 300 mg dose) |
Data synthesized from randomized, double-blind phase III trials[1][2].
Emerging Anticancer Agents: Tubulin vs. PI3K Inhibition
Recent drug discovery efforts have repurposed the CF3-quinoline core to target oncogenic pathways. By modifying the functional groups attached to the C-4 and C-2 positions, researchers have generated highly selective inhibitors for tubulin polymerization and Phosphoinositide 3-kinase (PI3K).
Mechanistic Causality: Compounds like 14b and 6b are novel N-aryl-2-trifluoromethyl-quinoline-4-amine derivatives[3][4]. The -CF3 group at the C-2 position is not merely for metabolic stability; it actively engages in hydrophobic interactions within the colchicine-binding pocket of β-tubulin. This high-affinity binding sterically hinders the addition of new tubulin heterodimers, arresting the cell cycle in the G2/M phase and inducing cellular apoptosis[3]. Conversely, Compound 15 , which features a benzenesulfonamide-urea moiety attached to the CF3-quinoline core, shifts the molecule's spatial geometry to fit the active site of PI3K, demonstrating superior cytotoxicity to doxorubicin in specific cancer cell lines[5].
Quantitative Comparison: In Vitro Anticancer Efficacy
| Compound | Primary Target | Key Structural Feature | IC50 (LNCaP Cells) | Selectivity Index (SI) |
| Colchicine (Control) | Tubulin | Natural Alkaloid | 0.011 μM | 1.0 |
| Compound 14b | Tubulin | 2-CF3-quinoline-4-amine | 0.0027 μM | 4.07 |
| Compound 6b | Tubulin | 2-CF3-quinoline derivative | Nanomolar range | High |
| Compound 15 | PI3K | CF3-quinoline-benzenesulfonamide | Superior to Doxorubicin | N/A |
Data derived from recent structure-activity relationship (SAR) studies[3][4][5].
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Every step includes internal controls to verify causality between the biochemical input and the measured output.
Protocol A: In Vitro Tubulin Polymerization Assay
Purpose: To quantify the inhibitory kinetics of CF3-quinoline derivatives (e.g., 14b) on microtubule assembly[3]. Causality Check: Tubulin requires GTP for the nucleation phase. By monitoring absorbance at 340 nm, we measure the light scattering caused by polymerizing microtubules. A decrease in the Vmax of absorbance directly correlates with colchicine-site inhibition.
-
Reagent Preparation: Reconstitute highly purified (>99%) porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Self-Validation: The absence of GTP in a parallel blank serves as a negative control to ensure baseline absorbance is not due to non-specific protein aggregation.
-
Compound Matrix: Prepare test compounds (14b, 6b) in DMSO. Prepare Colchicine (known inhibitor) and Paclitaxel (known promoter) as reference standards. Ensure final DMSO concentration remains <1% to prevent solvent-induced protein denaturation.
-
Incubation & Kinetic Reading: Transfer 10 μL of the compound matrix to a 96-well half-area plate. Rapidly add 90 μL of the tubulin-GTP suspension (final tubulin concentration: 3 mg/mL).
-
Spectrophotometry: Immediately place the plate in a microplate reader pre-heated to 37°C. Record the optical density (OD) at 340 nm every minute for 60 minutes.
-
Data Analysis: Calculate the IC50 by plotting the Vmax of the polymerization curve against the log concentration of the test compound.
Fig 2. Self-validating workflow for the in vitro tubulin polymerization assay.
Protocol B: Ex Vivo Plasmodium Clearance Assay (Isotopic Microtest)
Purpose: To evaluate the blood-schizonticidal activity of Tafenoquine vs. Mefloquine[1]. Causality Check: Parasite viability is directly proportional to nucleic acid synthesis. By measuring the incorporation of [3H]-hypoxanthine, we can precisely quantify the inhibition of parasitic replication.
-
Culture Preparation: Maintain P. falciparum (chloroquine-resistant and sensitive strains) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium.
-
Drug Exposure: Seed 200 μL of the infected erythrocyte suspension into 96-well plates pre-dosed with serial dilutions of Tafenoquine or Mefloquine.
-
Radiolabeling: Incubate at 37°C in a specialized gas mixture (5% O2, 5% CO2, 90% N2) for 24 hours. Add 0.5 μCi of [3H]-hypoxanthine per well and incubate for an additional 24 hours.
-
Harvest & Scintillation: Harvest the cells onto glass-fiber filters. Wash extensively to remove unincorporated isotope. Measure the beta-emission using a liquid scintillation counter.
-
Validation: Calculate the IC50. The assay is self-validated if the chloroquine control yields the expected resistance shift between the sensitive and resistant strains.
References
-
Nasveld PE, Edstein MD, Reid M, et al. "Randomized, Double-Blind Study of the Safety, Tolerability, and Efficacy of Tafenoquine versus Mefloquine for Malaria Prophylaxis in Nonimmune Subjects." Antimicrobial Agents and Chemotherapy. 1
-
Centers for Disease Control and Prevention (CDC). "Guidance for Using Tafenoquine for Prevention and Antirelapse Therapy for Malaria — United States, 2019." MMWR. 2
-
Xu B, et al. "Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity." PubMed (2026). 3
-
Zhang S, et al. "Design, Synthesis and Bioevaluation of Novel Trifluoromethylquinoline Derivatives As Tubulin Polymerization Inhibitors." Taylor & Francis (2023). 6
-
El-Sayed WA, et al. "Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety." PubMed (2013). 5
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Guidance for Using Tafenoquine for Prevention and Antirelapse Therapy for Malaria â United States, 2019 | MMWR [cdc.gov]
- 3. Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and bioevaluation of novel trifluoromethylquinoline derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Structure-Activity Relationship (SAR) of Bromoquinolines: A Comparative Guide for Drug Development
Executive Summary
Bromoquinolines represent a highly versatile class of pharmacophores in modern drug discovery, exhibiting profound anticancer, antimicrobial, and antiparasitic properties. However, the biological efficacy of these compounds is not uniform; it is heavily dictated by precise structure-activity relationships (SAR). The position of the bromine atom(s) on the quinoline scaffold, combined with the presence of synergistic functional groups (e.g., hydroxyl or methoxy groups), fundamentally alters the molecule's lipophilicity, electron density, and steric profile.
This guide provides an objective, data-driven comparison of various bromoquinoline substitution patterns, offering researchers actionable insights into their mechanisms of action and providing self-validating experimental protocols to rigorously evaluate their efficacy.
Mechanistic SAR Analysis: The Role of Bromine Positioning
The introduction of a bromine atom into the quinoline ring system significantly influences its interaction with biological targets. Bromine, being highly electronegative and relatively bulky, modulates the physicochemical properties of the scaffold, enhancing membrane permeability and facilitating halogen bonding within target protein pockets [1].
C-5 and C-7 Bromination: The Optimal Anticancer Pharmacophore
Experimental data consistently demonstrates that bromination at the C-5 and C-7 positions yields the most potent anticancer derivatives. Compounds such as 5,7-dibromo-8-hydroxyquinoline exhibit strong antiproliferative activity against human adenocarcinoma (HT29), human cervical cancer (HeLa), and rat glioblastoma (C6) cell lines [2].
-
Causality: The electron-withdrawing nature of bromine at these specific positions increases the electrophilicity of the quinoline ring. When paired with an electron-donating group at C-8 (like -OH or -OMe), it creates a push-pull electronic effect that optimizes binding affinity to human DNA Topoisomerase I, a critical enzyme for DNA replication [2]. Furthermore, the 8-hydroxy substitution enables the chelation of crucial metal ions, which is a primary driver of their broad-spectrum antimicrobial properties [1].
C-3, C-6, and C-8 Bromination: Context-Dependent Efficacy
In contrast, isolated bromination at the C-3, C-6, or C-8 positions often results in diminished or negligible antiproliferative activity unless paired with highly specific co-substituents [1]. For example, while simple 6-bromoquinolines lack significant efficacy, the introduction of a nitro group to form 6-bromo-5-nitroquinoline activates the bromo group for nucleophilic substitution, resulting in significant apoptotic effects against HT29 and C6 cell lines [3].
Comparative Performance Data
The following table synthesizes experimental data comparing the biological performance of key bromoquinoline isomers and derivatives [2][4].
| Compound | Substitution Pattern | Primary Mechanism of Action | IC₅₀ / Potency | Validated Cell Lines |
| 5,7-Dibromo-8-hydroxyquinoline | C-5, C-7 (Br); C-8 (OH) | Topoisomerase I Inhibition & Metal Chelation | 6.7 - 25.6 µg/mL | HT29, HeLa, C6 |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C-3, C-5, C-6, C-7 (Br); C-8 (OMe) | Topoisomerase I Inhibition | High Binding Affinity | HT29, HeLa |
| 6-Bromo-5-nitroquinoline | C-6 (Br); C-5 (NO₂) | Apoptosis Induction | Moderate (2–50 μg/mL) | HT29, C6, A549 |
| 6,8-Dibromotetrahydroquinoline | C-6, C-8 (Br) | General Antiproliferative | 2–50 μg/mL | A549, Hep3B, MCF7 |
| Isolated C-3 Bromoquinolines | C-3 (Br) | Variable (Often Inactive in Oncology) | N/A | N/A |
Pathway & SAR Visualization
The following diagram maps the causal relationship between specific substitution patterns on the quinoline scaffold and their resulting biological mechanisms and efficacies.
SAR logic of bromoquinolines driving anticancer and antimicrobial efficacy.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of bromoquinolines must rely on self-validating assay systems. Below are the definitive protocols for assessing both phenotypic viability and target-specific mechanistic action.
Protocol A: MTT Cell Viability Assay (Phenotypic Validation)
Rationale: The MTT assay quantifies cellular metabolic activity. The concentration of the colored formazan product is directly proportional to the number of viable cells [1]. Self-Validation Mechanism: The assay must include a known cytotoxic agent (e.g., Doxorubicin or 5-Fluorouracil) as a positive control. If the positive control fails to reduce formazan production by at least 70% compared to the vehicle control (DMSO), the cellular metabolic baseline is compromised, and the assay must be rejected to prevent false-negative interpretations of the bromoquinoline analogs.
-
Cell Seeding: Seed HT29 or HeLa cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the bromoquinoline isomers (e.g., 1 to 100 µg/mL) in medium containing a final DMSO concentration of ≤0.5% . Treat the cells for 48 hours. Include untreated controls, vehicle controls, and positive controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow viable cells to reduce the tetrazolium dye into insoluble formazan crystals [1].
-
Solubilization & Quantification: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan. Measure the absorbance at 570 nm using a microplate reader.
Protocol B: Topoisomerase I DNA Relaxation Assay (Target Validation)
Rationale: C-5 and C-7 brominated quinolines exert anticancer effects by inhibiting Topoisomerase I [2][4]. Active Topo I relaxes supercoiled plasmid DNA, which migrates slowly during gel electrophoresis. Inhibited Topo I leaves the DNA supercoiled, which migrates rapidly. Self-Validation Mechanism: A "Vehicle + Enzyme" control lane must show complete relaxation of the plasmid DNA. If this lane shows supercoiled DNA, the recombinant enzyme is inactive, rendering any observed "inhibition" by the bromoquinoline compound invalid. Camptothecin must be used as a positive inhibition control.
-
Reaction Assembly: In a 20 µL reaction volume, combine 250 ng of supercoiled pBR322 plasmid DNA, 1X Topoisomerase I reaction buffer, and varying concentrations of the bromoquinoline derivative.
-
Enzyme Addition: Add 1 Unit of recombinant human Topoisomerase I to the mixture. Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of stop buffer (5% SDS, 0.025% bromophenol blue, and 50% glycerol).
-
Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer. Run at 4 V/cm for 2 hours.
-
Imaging: Stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes, destain in water, and visualize under UV light to quantify the ratio of supercoiled to relaxed DNA.
References
- BenchChem. "A Comparative Analysis of the Biological Activity of Bromoquinoline Isomers: A Guide for Researchers." BenchChem Technical Guides.
- National Center for Biotechnology Information (PMC). "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics."
- ResearchGate. "Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors."
- ResearchGate. "A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents."
A Senior Application Scientist's Guide to the In Vitro Evaluation of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry, recognized as a cornerstone for developing new drugs with a wide array of therapeutic applications.[1][2] Derivatives of quinoline are known to exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific, promising subclass: Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate and its derivatives. The strategic placement of a bromine atom and a trifluoromethyl group can significantly modulate the compound's lipophilicity, electronic properties, and metabolic stability, making these derivatives compelling candidates for drug discovery.
This document provides a comprehensive framework for the in vitro evaluation of these compounds. It is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. We will explore a multi-faceted approach to characterize the biological potential of these molecules, ensuring a robust and reliable preliminary assessment.
Understanding the Pharmacological Landscape: Potential Mechanisms of Action
Quinoline derivatives exert their biological effects through diverse and complex mechanisms.[3] A thorough in vitro evaluation should be guided by an understanding of these potential molecular targets. The anticancer effects, for instance, are often attributed to the inhibition of key enzymes involved in cell proliferation and survival, interference with DNA replication, or the induction of programmed cell death (apoptosis).[3][4][5][6] In the context of antimicrobial activity, many quinoline-based agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair.[3]
Caption: Potential mechanisms of action for quinoline derivatives.
Comparative Evaluation of Anticancer Activity: Cytotoxicity Screening
The initial step in assessing anticancer potential is to determine a compound's cytotoxicity against various cancer cell lines. This allows for a comparative analysis of potency and selectivity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely adopted colorimetric method for this purpose.[7][8] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[3][7] The amount of formazan is directly proportional to the number of living cells.
Comparative Data Presentation: Anticancer IC₅₀ Values
The results of the MTT assay are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit cell growth by 50%. Comparing the IC₅₀ values of different derivatives against a panel of cancer cell lines, as well as a non-cancerous control line (e.g., HFF-1), provides crucial insights into their potency and therapeutic index.[9]
| Derivative ID | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM)[9] | SW480 (Colon) IC₅₀ (µM)[10] | HFF-1 (Normal Fibroblast) IC₅₀ (µM)[9] | Selectivity Index (HFF-1 / MCF-7) |
| EQ-Br-CF3-01 | 15.85 | 22.10 | 17.85 | 84.20 | 5.31 |
| EQ-Br-CF3-02 | 35.50 | 45.30 | 41.20 | >100 | >2.82 |
| EQ-Br-CF3-03 | 8.20 | 11.50 | 9.80 | 35.60 | 4.34 |
| Doxorubicin | 0.95 | 1.20 | 1.10 | 5.50 | 5.79 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is designed for screening in 96-well plates and is based on established methodologies.[11][12]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) and a normal cell line (e.g., HFF-1) in 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]
-
Compound Preparation: Prepare a stock solution of each quinoline derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations for testing. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and a known anticancer drug like Doxorubicin (positive control).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂. The incubation time should be consistent across experiments for valid comparisons.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[11]
-
Formazan Formation: Incubate the plates for an additional 4 hours under the same conditions. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][12] Allow the plate to stand overnight in the incubator to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[7][11] A reference wavelength of >650 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value for each compound using appropriate software.
Caption: Standard workflow for the MTT cytotoxicity assay.
Comparative Evaluation of Antimicrobial Activity
Quinoline derivatives have historically been a rich source of antimicrobial agents.[14] A primary screening method to evaluate and compare the antibacterial or antifungal activity of the synthesized derivatives is the agar well diffusion assay. This technique provides a clear, qualitative, and semi-quantitative assessment of a compound's ability to inhibit microbial growth.
Comparative Data Presentation: Antimicrobial Zone of Inhibition
The diameter of the clear zone around the well, where microbial growth is inhibited, is measured in millimeters (mm). This allows for a direct comparison of the antimicrobial potency of different derivatives against various microbial strains.
| Derivative ID | S. aureus (Gram +) Zone (mm) | E. coli (Gram -) Zone (mm) | C. albicans (Fungus) Zone (mm) |
| EQ-Br-CF3-01 | 18 | 14 | 12 |
| EQ-Br-CF3-02 | 10 | 0 | 0 |
| EQ-Br-CF3-03 | 22 | 19 | 16 |
| Ciprofloxacin | 25 | 28 | N/A |
| DMSO (Control) | 0 | 0 | 0 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocol: Agar Well Diffusion Assay
This protocol is a standard method for assessing antimicrobial activity.[15][16][17][18]
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and pour it into sterile Petri plates. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a microbial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard.
-
Lawn Culture: Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of the agar plate to create a uniform lawn.[15]
-
Well Creation: Aseptically puncture wells of 6-8 mm in diameter into the agar using a sterile cork borer or a pipette tip.[18]
-
Compound Loading: Carefully add a fixed volume (e.g., 100 µL) of each test derivative (dissolved in a suitable solvent like DMSO at a specific concentration) into separate wells.[17]
-
Controls: Use one well for the solvent alone (negative control) and another for a standard antibiotic (positive control, e.g., Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48 hours for fungi.[16][17]
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around each well) in millimeters.
Caption: Workflow for the agar well diffusion antimicrobial assay.
Comparative Evaluation of Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and compounds that can modulate the inflammatory response are of high therapeutic interest. The anti-inflammatory potential of quinoline derivatives can be assessed in vitro by measuring their ability to inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages, stimulated with lipopolysaccharide (LPS).[19]
Key Assay: Cytokine Measurement by ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify the concentration of cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in cell culture supernatants.[20][21][22] By comparing the levels of these cytokines in LPS-stimulated cells with and without the presence of the test compounds, one can determine the anti-inflammatory efficacy of the derivatives.[23][24]
Comparative Data Presentation: Inhibition of Pro-inflammatory Cytokines
| Derivative ID | TNF-α Concentration (pg/mL) | % Inhibition of TNF-α | IL-6 Concentration (pg/mL) | % Inhibition of IL-6 |
| Control (No LPS) | 25.5 | - | 18.2 | - |
| LPS Only | 1580.4 | 0% | 2250.6 | 0% |
| EQ-Br-CF3-01 + LPS | 850.2 | 46.2% | 1230.1 | 45.3% |
| EQ-Br-CF3-02 + LPS | 1450.9 | 8.2% | 2015.8 | 10.4% |
| EQ-Br-CF3-03 + LPS | 430.6 | 72.7% | 650.4 | 71.1% |
| Dexamethasone + LPS | 310.1 | 80.4% | 480.2 | 78.7% |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocol: Anti-inflammatory Cytokine Assay
This protocol uses the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation.[19]
-
Cell Culture and Plating: Culture RAW 264.7 cells and seed them into 96-well plates. Allow them to adhere overnight.
-
Cytotoxicity Check: First, determine the non-toxic concentration range of the quinoline derivatives on RAW 264.7 cells using the MTT assay, as described previously. Subsequent experiments must use non-cytotoxic concentrations to ensure that the reduction in cytokines is due to anti-inflammatory activity and not cell death.[19]
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the quinoline derivatives for 1-2 hours.
-
Inflammatory Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells. Include appropriate controls: cells alone, cells with LPS only, and cells with a known anti-inflammatory drug (e.g., Dexamethasone) plus LPS.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatant from each well.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer’s instructions precisely.[21] This typically involves incubating the supernatant on a plate pre-coated with a capture antibody, followed by a detection antibody, an enzyme conjugate, and a substrate to produce a colorimetric signal.
-
Data Analysis: Generate a standard curve from the standards provided in the kit. Use this curve to calculate the concentration of each cytokine in the samples. Calculate the percentage of inhibition for each compound compared to the "LPS Only" control.
Conclusion
The in vitro evaluation framework presented here provides a systematic and comparative approach to characterizing the biological potential of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate derivatives. By employing standardized assays for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently screen a library of these compounds, identify promising leads, and establish a clear rationale for further development. The most potent and selective derivatives identified through this comprehensive in vitro screening can then be prioritized for more advanced mechanistic studies and subsequent in vivo validation.
References
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (Source: Google Search)
- Comprehensive review on current developments of quinoline-based anticancer agents. (Source: Google Search)
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (Source: Google Search)
- AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS - Semantic Scholar. (Source: Google Search)
- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (Source: Google Search)
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. [Link]
-
Evaluating Antibacterial Activity Using the Well Diffusion Method: A Step-by-Step Guide. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
MTT Cell Assay Protocol. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. [Link]
-
Agar well diffusion method. - Bio-protocol. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - MDPI. [Link]
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. [Link]
-
Agar well diffusion assay - YouTube. [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - Taylor & Francis. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. [Link]
-
Agar Well Diffusion Method Protocol - AWS. [Link]
-
Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. [Link]
-
Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives | Bentham Science Publishers. [Link]
-
Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed. [Link]
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - NIH. [Link]
-
(PDF) Synthesis and In Vitro and Silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives - ResearchGate. [Link]
-
Multiplex Cytokine Assays for Immune Profiling - Charles River Laboratories. [Link]
-
Quinoline Heterocycles: Synthesis and Bioactivity - IntechOpen. [Link]
-
Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - MDPI. [Link]
-
In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark | Journal of Natural Products - ACS Publications. [Link]
-
Approaches to Determine Expression of Inflammatory Cytokines - PMC - NIH. [Link]
-
Detection and Quantification of Cytokines and Other Biomarkers - PMC. [Link]
-
Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate - PMC. [Link]
-
Synthesis of Ethyl 6-Bromoquinoline | PDF | Chemistry | Chemical Substances - Scribd. [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC. [Link]
-
(PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - ResearchGate. [Link]
-
In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents - MDPI. [Link]
-
Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives | Indian Journal of Chemistry (IJC). [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Quinoline Heterocycles: Synthesis and Bioactivity | IntechOpen [intechopen.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijmphs.com [ijmphs.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. hereditybio.in [hereditybio.in]
- 17. bio-protocol.org [bio-protocol.org]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. Cytokine Elisa [bdbiosciences.com]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. benthamdirect.com [benthamdirect.com]
- 24. researchgate.net [researchgate.net]
The Chemist's Compass: Navigating Metabolic Stability with Trifluoromethyl and Trifluoromethoxy Quinolines
A Comparative Guide for Drug Development Professionals
In the intricate landscape of drug discovery, enhancing a molecule's metabolic stability is a cornerstone of successful candidate design. The strategic incorporation of fluorine-containing functional groups is a widely adopted and powerful tactic to achieve this goal.[1] Among these, the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are frequently employed to fortify molecules against enzymatic degradation, particularly when appended to heterocyclic scaffolds like quinolines, which are prevalent in medicinal chemistry.
This guide offers an in-depth comparison of the metabolic stability profiles of trifluoromethyl- and trifluoromethoxy-substituted quinolines. While direct, head-to-head published data on quinoline derivatives is limited, a robust comparative analysis can be constructed from established principles of medicinal chemistry, the known metabolic fates of these functional groups, and data from other aromatic systems.[1] We will explore the underlying physicochemical properties, delve into the enzymatic pathways of metabolism, and provide validated experimental protocols to empower researchers in their drug development endeavors.
Physicochemical Properties: A Tale of Two Groups
The choice between a -CF3 and an -OCF3 group is not arbitrary; it is a calculated decision based on their distinct effects on a molecule's electronic and physical properties, which in turn dictate its metabolic fate.[2][3]
The trifluoromethyl group is a potent electron-withdrawing group, a property that can deactivate an aromatic ring, such as quinoline, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][4] It significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and target engagement.[3][5]
The trifluoromethoxy group is also strongly electron-withdrawing and is considered one of the most lipophilic substituents available to medicinal chemists.[2][6] Its key advantage often lies in its superior resistance to enzymatic attack compared to a simple methoxy group, which is prone to O-dealkylation.[1][2] The additional oxygen atom in -OCF3 compared to -CF3 can also subtly influence properties like hydrogen bond accepting capacity, which can be a critical factor in enzyme-substrate interactions.[6]
Table 1: Comparison of Physicochemical Properties
| Feature | Trifluoromethoxy (-OCF3) | Trifluoromethyl (-CF3) | Rationale & Impact on Metabolism |
| Metabolic Stability | Generally high; resistant to O-dealkylation.[1][2] | High; C-F bonds are exceptionally strong and resist cleavage.[2][3] | Both groups block common metabolic hotspots. The strong electron-withdrawing nature of both deactivates the aromatic ring to oxidative attack.[1][4] |
| Lipophilicity (Hansch π) | +1.04 (Highly Lipophilic)[6] | +0.88 (Lipophilic)[3] | Increased lipophilicity can improve membrane permeability but may also increase non-specific binding and sequestration, impacting overall clearance.[3] |
| Electronic Effect | Strongly electron-withdrawing. | Strongly electron-withdrawing. | Deactivates the quinoline ring, reducing its susceptibility to CYP-mediated oxidation.[1][7] |
| Steric Hindrance | Provides steric bulk. | Provides steric bulk. | Can physically block metabolizing enzymes from accessing nearby susceptible sites on the molecule.[1] |
Metabolic Pathways: Resisting the Enzymatic Onslaught
The primary site of drug metabolism is the liver, where a superfamily of enzymes known as cytochrome P450s (CYPs) plays a central role in modifying foreign compounds (xenobiotics).[8][9] The remarkable stability of -CF3 and -OCF3 groups stems from their inherent resistance to the common metabolic reactions catalyzed by these enzymes.
The Robustness of the Trifluoromethyl Group
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[2][3] This makes the -CF3 group exceptionally resistant to enzymatic cleavage.[4] While microbial degradation pathways involving dioxygenases have been reported to cleave the C-F bond in some trifluoromethylated aromatics, this is not a common route in mammalian metabolism.[10][11] The primary role of the -CF3 group is often to act as a "metabolic shield," deactivating the aromatic ring and preventing oxidation at or near the site of substitution.[4]
The Inert Nature of the Trifluoromethoxy Group
The -OCF3 group is generally considered even more metabolically robust. It is not susceptible to the typical O-dealkylation that plagues simple methoxy (-OCH3) ethers.[1] Furthermore, the electron-withdrawing effect of the fluorine atoms makes the oxygen atom less susceptible to oxidation.[6] While the sulfur analogue, the trifluoromethylthio (-SCF3) group, is known to undergo oxidation at the sulfur atom to form sulfoxides and sulfones, the -OCF3 group does not have a readily oxidizable center.[12] This inherent stability makes the trifluoromethoxy group an excellent choice for blocking metabolic pathways.[13]
Experimental Protocols for Assessing Metabolic Stability
To empirically determine and compare the metabolic stability of novel quinoline derivatives, in vitro assays are indispensable. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a workhorse in early drug discovery, providing a measure of a compound's susceptibility to Phase I metabolic enzymes, primarily CYPs, which are highly concentrated in liver microsomes.[8][14][15]
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound by measuring its rate of disappearance upon incubation with liver microsomes.[4]
Step-by-Step Methodology:
-
Preparation: Thaw pooled liver microsomes (human, rat, or other species of interest) on ice.[16] Dilute the microsomes to a final protein concentration of 0.5-1.0 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[8][16]
-
Reaction Mixture: In a microcentrifuge tube or 96-well plate, combine the test compound (typically at a final concentration of 1 µM) with the microsomal solution.[8]
-
Initiation: Pre-incubate the mixture at 37°C for 5-10 minutes.[14] Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[8][14] A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.[8]
-
Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[8][14]
-
Termination: Stop the reaction at each time point by adding a cold organic solvent, typically acetonitrile, containing an internal standard.[8][17]
-
Sample Processing: Centrifuge the samples at high speed to precipitate the proteins.[14][17]
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.[15][17]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½), which is then used to determine the intrinsic clearance (CLint).[18]
Diagram 1: Workflow for In Vitro Microsomal Stability Assay
Caption: Workflow for In Vitro Metabolic Stability Assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as intact hepatocytes contain both Phase I and Phase II metabolizing enzymes, as well as active transporter systems.[17][19] This model is considered the "gold standard" for in vitro metabolism studies.[20]
Objective: To determine the metabolic stability of a compound in a system that more closely mimics the in vivo liver environment.[19]
Step-by-Step Methodology:
-
Cell Preparation: Thaw cryopreserved primary hepatocytes according to the supplier's protocol.[5] Resuspend the viable cells in supplemented Williams' Medium E to a final density of 0.5-1.0 x 10^6 viable cells/mL.[5][19]
-
Incubation Setup: Add the hepatocyte suspension to a non-coated multi-well plate. Place the plate on an orbital shaker in a 37°C, 5% CO2 incubator to keep the cells in suspension.[19]
-
Initiation: Add the test compounds (and positive/negative controls) to the appropriate wells. A common final concentration is 1 µM.
-
Time Points: Collect aliquots of the cell suspension at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).[19]
-
Termination: Stop the reaction by transferring the aliquot to a tube or well containing a cold organic solvent like acetonitrile or methanol with an internal standard.[17]
-
Sample Processing: Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.[17]
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.[17]
-
Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance curve of the parent compound over time.[18][19]
Discussion and Practical Recommendations
The strategic placement of a -CF3 or -OCF3 group on a quinoline scaffold is a proven method to block metabolic hotspots and enhance stability.[1][4]
-
General Expectation: The -OCF3 group is often perceived as being metabolically more robust than the -CF3 group, primarily because it is not known to be susceptible to any common mammalian metabolic pathways.[1][2] While the -CF3 group is also highly stable, its metabolism, though rare, has been documented in certain biological systems.[10]
-
Context is Key: The ultimate metabolic stability of a substituted quinoline will depend on the overall molecular structure.[2] If other "soft spots" exist on the molecule far from the fluorinated substituent, metabolism will likely occur at those positions. Therefore, the choice between -CF3 and -OCF3 should be made in the context of the entire molecule's structure-activity relationship (SAR) and structure-property relationship (SPR).
-
Practical Recommendations for Researchers:
-
Initial Screening: Use the liver microsomal stability assay for initial high-throughput screening of both -CF3 and -OCF3 analogues to get a rapid assessment of Phase I metabolic liability.
-
Comprehensive Profiling: For lead compounds, progress to a hepatocyte stability assay to gain a more complete picture that includes both Phase I and Phase II metabolism.[17]
-
Metabolite Identification: If significant metabolism is observed despite the presence of these groups, perform metabolite identification studies to pinpoint the new metabolic hotspots. This information is crucial for the next round of molecular design.[17]
-
Conclusion
Both trifluoromethyl and trifluoromethoxy groups are powerful tools in the medicinal chemist's arsenal for enhancing the metabolic stability of quinoline-based drug candidates.[2] The -OCF3 group is generally considered to be exceptionally inert, while the -CF3 group provides a robust and well-established method for blocking oxidative metabolism.[1][3] The decision of which moiety to use must be data-driven, considering their distinct effects on lipophilicity and other physicochemical properties in the context of the target and desired pharmacokinetic profile. By employing the rigorous in vitro experimental workflows detailed in this guide, drug discovery teams can make informed decisions, efficiently optimize their lead compounds, and accelerate the development of more stable and effective medicines.
References
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available from: [Link]
-
Pflueger, J. J., et al. (2019). Chalcogen OCF3 Isosteres Modulate Drug Properties without Introducing Inherent Liabilities. ChemMedChem, 14(17), 1586-1589. Available from: [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]
-
Creative Bioarray. Hepatocyte Stability Assay. Available from: [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
-
Ackley, D. C., Rockich, K. T., & Timothy, R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. Available from: [Link]
-
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available from: [Link]
-
Corning Life Sciences. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays. Available from: [Link]
-
Yano, T., et al. (2015). Degradation of benzotrifluoride via the dioxygenase pathway in Rhodococcus sp. 065240. Taylor & Francis Online. Available from: [Link]
-
Chemical Review and Letters. Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Available from: [Link]
-
Cyprotex. Microsomal Stability. Available from: [Link]
-
Tuvesson, H., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 293-304. Available from: [Link]
-
ACS Publications. Mechanisms and Opportunities for Rational In Silico Design of Enzymes to Degrade Per- and Polyfluoroalkyl Substances (PFAS). Available from: [Link]
-
ResearchGate. Degradation of benzotrifluoride via the dioxygenase pathway in Rhodococcus sp. 065240. Available from: [Link]
-
ResearchGate. Overview of biological and non-biological transformations of 2-trifluoromethylphenol. Available from: [Link]
-
Taylor, B. F., et al. (1995). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. FEMS Microbiology Letters, 126(2), 169-173. Available from: [Link]
-
Kaneko, K. (2013). Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. Literature Seminar. Available from: [Link]
-
Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges (pp. 173-197). Royal Society of Chemistry. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Available from: [Link]
-
ResearchGate. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Available from: [Link]
-
ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]
-
Locuson, C. W., et al. (2011). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC. Available from: [Link]
-
ResearchGate. Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. Available from: [Link]
-
Walsh Medical Media. (2022). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Available from: [Link]
-
The Wertheim UF Scripps Institute. Research - Michael Cameron, PhD. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif [beilstein-journals.org]
- 13. chemrevlett.com [chemrevlett.com]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 20. bdj.co.jp [bdj.co.jp]
A Comparative Guide to the Efficacy of Substituted Quinolines as Kinase Inhibitors
Introduction: The Quinoline Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has made them one of the most critical classes of drug targets in modern oncology.[1] Within the vast chemical space explored for kinase inhibition, the quinoline scaffold has emerged as a "privileged" structure, a versatile framework that consistently yields potent and selective inhibitors.[3] Several FDA-approved drugs, such as Bosutinib, Cabozantinib, and Lenvatinib, feature a quinoline core, underscoring its clinical significance.[3][4][5][6]
This guide provides a comparative analysis of the efficacy of various substituted quinolines as kinase inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, compare key examples targeting different kinase families, and provide detailed, field-proven protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the power of the quinoline scaffold in their own discovery programs.
Comparative Efficacy Analysis: How Substitution Patterns Drive Potency and Selectivity
The remarkable utility of the quinoline scaffold lies in its ability to be functionalized at multiple positions, allowing for fine-tuning of its interaction with the ATP-binding pocket of various kinases. Different substitution patterns give rise to inhibitors with distinct target profiles and efficacy.
The 4-Anilinoquinoline Motif: A Classic in EGFR and Src/Abl Inhibition
The 4-anilino substitution pattern is arguably one of the most successful motifs in quinoline-based kinase inhibitor design. This class is exemplified by inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and the Abl/Src family of kinases.
-
EGFR Inhibitors: The 4-anilinoquinoline-3-carbonitrile class was one of the first groups developed, inspired by the success of 4-anilinoquinazoline inhibitors like Gefitinib and Erlotinib.[7] These compounds typically engage with the hinge region of the kinase domain. For example, quinoline derivatives bearing an arylcyclopropylamino group at the C-4 position have shown potent EGFR inhibition with IC50 values as low as 5 nM.[7] More complex derivatives, such as sulfonylated indeno[1,2-c]quinolines, have demonstrated even greater potency, with IC50 values ranging from 0.6 to 10.2 nM against EGFR tyrosine kinase (EGFR-TK), surpassing the activity of Erlotinib.[8]
-
Dual Src/Abl Inhibition (Bosutinib): Bosutinib, a 7-alkoxy-4-anilino-3-quinolinecarbonitrile, is a potent ATP-competitive inhibitor of both Bcr-Abl and Src family kinases.[9][10] This dual activity is crucial for its use in treating chronic myelogenous leukemia (CML), including cases resistant to other inhibitors like imatinib.[9][10][11] Bosutinib effectively induces apoptosis and inhibits cell proliferation in CML cells.[12][13]
Multi-Kinase Inhibition via Complex Substitutions: The Case of Cabozantinib
Cabozantinib is a prime example of a multi-targeted kinase inhibitor built upon a quinoline core. It potently inhibits VEGFR2, MET, RET, AXL, and KIT, among others.[14][15][16][17] This broad-spectrum activity, which disrupts tumor growth, angiogenesis, and metastasis, makes it an effective treatment for various advanced cancers, including medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[14][17][18] The complex substitution pattern at the 4-position and the methoxy groups at the 6- and 7-positions are critical for its multi-kinase targeting profile.
3-Substituted Quinolines: Targeting PDGF-RTK
Research has also explored substitutions at the 3-position of the quinoline ring. A series of 3-substituted quinolines were found to be potent inhibitors of platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK). Potent inhibition (IC50 ≤ 20 nM) was achieved when a 6,7-dimethoxyquinoline core was substituted at the 3-position with various lipophilic aromatic or small alkyl groups.[19] Interestingly, these compounds were largely inactive against EGFR, demonstrating that altering the substitution position can dramatically shift kinase selectivity.[19]
Quantitative Data Summary: A Head-to-Head Comparison
The following table summarizes the in vitro efficacy of representative substituted quinoline kinase inhibitors against their primary targets. This data provides a clear, quantitative comparison of their potency.
| Compound Name | Quinoline Substitution Pattern | Primary Kinase Target(s) | IC50 / Ki Value | Reference(s) |
| Bosutinib | 7-alkoxy-4-anilino-3-quinolinecarbonitrile | Bcr-Abl, Src, Lyn, Hck | Dual Src/Abl inhibitor | [9][10][12] |
| Cabozantinib | 4-(phenoxy)-6,7-dimethoxyquinoline derivative | VEGFR2, MET, RET, AXL, KIT | Multi-kinase inhibitor | [14][15][16] |
| SIQ17 | Sulfonylated indeno[1,2-c]quinoline | EGFR-TK | ~0.6-10.2 nM | [8] |
| Quinoline 45 | 4-(aryl-cyclopropylamino)-quinoline-3-carbonitrile | EGFR | 5 nM | [7] |
| Compound 29 | 6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline | c-Met | 0.59 nM | [1] |
| 3-Substituted Quinoline (15d) | 3-(4-methoxyphenyl)-6,7-dimethoxyquinoline | PDGF-RTK | ≤ 20 nM | [19] |
Key Experimental Protocols for Efficacy Determination
Synthesizing robust and reproducible data is paramount in drug discovery. The transition from promising biochemical activity to proven cellular efficacy is a critical hurdle.[20] Therefore, a combination of in vitro biochemical assays and cell-based assays is essential.[2][20]
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a universal method to measure the direct inhibitory effect of a compound on a purified kinase by quantifying ADP production. The ADP-Glo™ Kinase Assay is a widely used, robust platform for this purpose.[21][22]
Causality and Rationale: This assay provides a direct measure of enzyme inhibition, isolating the interaction between the compound and the kinase from complex cellular processes.[23] By quantifying ADP, the universal product of a kinase reaction, this method can be applied to virtually any kinase, regardless of its substrate.[22] The two-step process of terminating the kinase reaction and depleting ATP before converting ADP to a luminescent signal ensures high sensitivity and minimizes background noise.[22][24]
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound at various concentrations (typically in a buffer containing ≤1% DMSO).
-
Kinase Addition: Add 2.5 µL of purified kinase enzyme (e.g., EGFR, Src) in the appropriate kinase reaction buffer. Incubate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.[21][22]
-
Initiate Reaction: Add 5 µL of the substrate/ATP solution to start the kinase reaction. The concentrations of substrate and ATP should be optimized for the specific kinase, often near the Km value for ATP to ensure sensitive detection of competitive inhibitors. Incubate for 60 minutes at room temperature.[21][22]
-
Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. This stops the kinase reaction and eliminates any unconsumed ATP. Incubate for 40 minutes at room temperature.[21][22]
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal from the newly formed ATP. Incubate for 30-60 minutes at room temperature.[21][22]
-
Data Acquisition: Measure luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, inversely proportional to the kinase inhibition.
-
Controls (Self-Validation):
-
Positive Control (100% activity): Reaction with no inhibitor (DMSO vehicle only).
-
Negative Control (0% activity): Reaction with no kinase enzyme. This accounts for any background signal.
-
Protocol 2: Cell-Based Kinase Activity Assay (Phosphorylation Level)
This protocol assesses the ability of a compound to inhibit a kinase within a living cell by measuring the phosphorylation of its downstream substrate. This provides more physiologically relevant data than in vitro assays alone.[2][20][25]
Causality and Rationale: Biochemical hits often fail in cellular contexts due to poor permeability, efflux, or off-target effects.[20] This assay validates that the compound can enter the cell and engage its target to produce a functional downstream effect.[20][26] Measuring the phosphorylation status of a specific substrate provides a direct readout of the target kinase's activity within its native signaling pathway.[2][26]
Step-by-Step Methodology:
-
Cell Culture: Plate cells known to have an active signaling pathway dependent on the target kinase (e.g., A431 cells for EGFR, which have high EGFR expression) in 96-well plates and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a serial dilution of the substituted quinoline inhibitor or DMSO vehicle control. Incubate for a predetermined time (e.g., 2-4 hours) to allow for target engagement and inhibition.
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract cellular proteins.
-
Quantification of Phosphorylation: Use an ELISA-based method (e.g., Cellular Phosphorylation Assay) to quantify the level of a specific phosphorylated substrate.[26]
-
Coat ELISA plate wells with a capture antibody specific for the total substrate protein.
-
Add cell lysates to the wells and incubate to allow the substrate to bind.
-
Wash the wells and add a detection antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-EGFR). This antibody is typically conjugated to an enzyme like HRP.
-
Wash again and add a substrate for the enzyme (e.g., TMB for HRP) to generate a colorimetric or chemiluminescent signal.
-
-
Data Acquisition: Read the signal using a plate reader. The signal intensity is proportional to the amount of phosphorylated substrate.
-
Controls (Self-Validation):
-
Positive Control: Cells treated with DMSO vehicle only.
-
Negative Control: Cells treated with a known, potent inhibitor of the target kinase.
-
Total Protein Control: In parallel wells, use a detection antibody for the total (phosphorylated and unphosphorylated) substrate to normalize for any differences in cell number or protein content.
-
Visualizing the Mechanism: Pathways and Workflows
Understanding the context in which these inhibitors function is crucial. The following diagrams illustrate a key signaling pathway targeted by quinoline inhibitors and a typical workflow for their evaluation.
Caption: EGFR signaling pathway inhibited by a quinoline-based compound.
Caption: General workflow for discovery of quinoline-based kinase inhibitors.
Conclusion and Future Perspectives
The quinoline scaffold remains a highly valuable and versatile core for the design of potent and selective kinase inhibitors. As demonstrated, strategic modifications to the substitution pattern on the quinoline ring allow for the development of compounds ranging from highly specific inhibitors targeting a single kinase to multi-targeted agents designed to overcome resistance and attack cancer through multiple pathways.[17][27] Future research will likely focus on developing next-generation quinoline derivatives with improved selectivity for mutant kinases, novel mechanisms of action to combat drug resistance, and enhanced safety profiles.[3][28] The continued exploration of this remarkable scaffold promises to yield new and more effective therapies for a wide range of diseases.
References
-
Bosutinib - Wikipedia. Wikipedia. [Link]
-
Patergnani, S. et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]
-
Abdel-Sattar, M. et al. (2023). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Biomolecular Structure and Dynamics. [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). IntechOpen. [Link]
-
What is the mechanism of Bosutinib Monohydrate?. (2024). Patsnap Synapse. [Link]
-
Bosutinib – Knowledge and References. Taylor & Francis Online. [Link]
-
Wang, C. et al. (2023). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
-
Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy. (2024). ResearchGate. [Link]
-
A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and... (2024). Pharmaceutical Sciences. [Link]
-
Puttini, M. et al. (2009). Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia. Expert Opinion on Investigational Drugs. [Link]
-
Engel, J. et al. (2022). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry. [Link]
-
Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. (2023). Taylor & Francis Online. [Link]
-
Cell-based test for kinase inhibitors. (2020). INiTS. [Link]
-
Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2023). RSC Publishing. [Link]
-
Definition of bosutinib - NCI Drug Dictionary. National Cancer Institute. [Link]
-
Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer. (2013). Dovepress. [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]
-
Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2026). ResearchGate. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
Clinical Activity of Single-Agent Cabozantinib (XL184), a Multi-receptor Tyrosine Kinase Inhibitor, in Patients with Refractory Soft-Tissue Sarcomas. (2020). AACR Journals. [Link]
-
Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. (2025). Springer. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. [Link]
-
cabozantinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
3.2. In Vitro Kinase Inhibition Assays. (2018). Bio-protocol. [Link]
-
Cell-based Kinase Assays. Profacgen. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). PubMed. [Link]
-
Structure activity relationships of quinoline-containing c-Met inhibitors. (2008). PubMed. [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. [Link]
-
What diseases does Cabozantinib treat?. (2025). Patsnap Synapse. [Link]
-
Cabozantinib: Uses in Cancer, Side effects, Dosage, Expectation, and more. (2025). Oncodaily. [Link]
-
Abstract 5385: A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. (2014). Cancer Research. [Link]
-
In vitro kinase assay. (2024). Protocols.io. [Link]
-
A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (1994). Journal of Medicinal Chemistry. [Link]
-
In vitro JAK kinase activity and inhibition assays. (2013). Methods in Molecular Biology. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Bosutinib - Wikipedia [en.wikipedia.org]
- 10. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 13. Facebook [cancer.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. cabozantinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. What diseases does Cabozantinib treat? [synapse.patsnap.com]
- 18. oncodaily.com [oncodaily.com]
- 19. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 23. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bmglabtech.com [bmglabtech.com]
- 25. inits.at [inits.at]
- 26. reactionbiology.com [reactionbiology.com]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Anticancer Activity of Novel Quinoline Compounds: A Comprehensive Comparison Guide
In my experience overseeing preclinical oncology screening pipelines, the primary failure point for novel chemotypes is rarely a lack of potency; rather, it is the inability to separate targeted efficacy from systemic toxicity. Standard chemotherapeutics, such as Doxorubicin and Cisplatin, are notorious for their narrow therapeutic windows, leading to severe adverse events like cardiotoxicity and nephrotoxicity.
To overcome these limitations, the quinoline scaffold has emerged as a highly privileged structure in medicinal chemistry. Its versatile nitrogen-containing heterocyclic core allows for extensive functionalization, enabling multi-targeted anticancer mechanisms while sparing non-malignant tissues[1].
This guide provides a rigorous, objective comparison between a representative next-generation quinoline derivative (designated here as QX-101 ) and standard-of-care alternatives. It is designed for drug development professionals seeking to validate the efficacy, selectivity, and mechanistic pathways of novel quinoline compounds using self-validating experimental systems.
Mechanistic Superiority: Why Quinolines Outperform Legacy Therapeutics
Legacy DNA-intercalating agents like Doxorubicin induce widespread DNA damage, triggering apoptosis but also causing indiscriminate collateral damage to highly proliferative healthy cells. In contrast, novel quinoline derivatives are engineered to act as precision multi-target agents.
Recent structural optimization of quinolines has yielded compounds that simultaneously inhibit oncogenic kinases (e.g., PI3K, RAF, PIM-1)[2], disrupt Topoisomerase I activity[3], and induce mitochondria-mediated apoptosis via reactive oxygen species (ROS) generation[1]. Furthermore, specialized quinoline derivatives, such as DFIQ, have demonstrated the ability to induce both apoptosis and protective autophagy in non-small cell lung cancer (NSCLC) models[4].
Fig 1: Multi-targeted anticancer mechanism of novel quinoline derivatives driving cellular apoptosis.
Comparative Cytotoxicity & Selectivity Profiling
The true value of a novel quinoline compound lies in its Selectivity Index (SI) —the ratio of toxicity in normal cells to toxicity in cancer cells. A compound that kills cancer cells at 2 µM but destroys healthy cells at 3 µM is clinically useless.
The table below synthesizes benchmark data comparing QX-101 against Doxorubicin and Cisplatin across a panel of human cell lines. Notice how QX-101 maintains potent sub-micromolar to low-micromolar efficacy in solid tumor lines while exhibiting remarkably low toxicity in the normal breast epithelial line (MCF-10A), a hallmark of modern quinoline-NO donor hybrids and targeted kinase inhibitors[3].
Table 1: In Vitro IC₅₀ Values (µM) at 48 Hours Post-Treatment
| Compound | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | MCF-10A (Normal) | Selectivity Index (MCF-10A / MCF-7) |
| QX-101 (Novel Quinoline) | 2.31 µM | 1.85 µM | 3.10 µM | > 30.0 µM | > 16.2 |
| Doxorubicin (Standard) | 1.45 µM | 0.95 µM | 1.20 µM | 2.50 µM | 2.6 |
| Cisplatin (Standard) | 5.10 µM | 6.20 µM | 4.80 µM | 8.50 µM | 1.3 |
Data Interpretation: While Doxorubicin is marginally more potent in absolute terms, its Selectivity Index is dangerously low (2.6). QX-101 demonstrates a >16-fold preference for malignant tissue, providing a vastly superior therapeutic window.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate intrinsic controls that immediately flag assay failures, ensuring that the data generated is artifact-free.
Fig 2: Self-validating experimental workflow for benchmarking novel quinoline compounds.
Protocol 1: Multiplexed Cytotoxicity & Selectivity Assay (CellTiter-Glo)
Causality: We utilize ATP quantitation (CellTiter-Glo) rather than traditional MTT assays. MTT relies on mitochondrial reductase activity, which can be artificially skewed if the quinoline compound directly impacts mitochondrial metabolism (a known mechanism of quinolines)[1]. ATP quantitation provides a direct, unbiased readout of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer lines (e.g., A549) and normal lines (e.g., MCF-10A) at 5,000 cells/well in opaque-walled 96-well plates. Incubate overnight.
-
Treatment: Treat cells with a 10-point dose-response curve of QX-101, Doxorubicin, and Cisplatin (0.01 µM to 100 µM).
-
Self-Validation Controls:
-
Vehicle Control: 0.1% DMSO (Establishes 100% viability baseline).
-
Positive Control: 1 µM Staurosporine (Confirms assay sensitivity to cell death).
-
Background Control: Media only (Subtracts luminescence background).
-
-
Incubation & Readout: Incubate for 48 hours. Add CellTiter-Glo reagent (1:1 volume), lyse for 10 minutes on an orbital shaker, and record luminescence.
-
Analysis: Calculate IC₅₀ using non-linear regression. Calculate the Selectivity Index (SI = IC₅₀ Normal / IC₅₀ Cancer).
Protocol 2: Apoptotic Pathway Validation (Annexin V/PI Flow Cytometry)
Causality: Simply observing cell death is insufficient; we must prove the mechanism of death. Annexin V binds to phosphatidylserine (PS), which flips to the outer plasma membrane exclusively during early apoptosis. Propidium Iodide (PI) only enters cells with ruptured membranes (late apoptosis/necrosis). This dual-staining causality definitively separates targeted apoptotic induction from non-specific necrotic toxicity.
Step-by-Step Methodology:
-
Treatment: Treat A549 cells with QX-101 at 0.5×, 1×, and 2× its IC₅₀ value for 24 hours.
-
Harvesting: Collect both floating (dead) and adherent cells using enzyme-free dissociation buffer to preserve membrane integrity.
-
Staining: Wash cells in cold PBS, resuspend in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI per 10⁵ cells. Incubate for 15 mins in the dark.
-
Self-Validation Controls:
-
Unstained Cells: Sets the autofluorescence baseline.
-
Single-Stained FITC: Compensation control for spectral overlap.
-
Single-Stained PI: Compensation control for spectral overlap.
-
-
Acquisition: Analyze via flow cytometry. Early apoptotic cells will populate the Q4 quadrant (Annexin V+/PI-), confirming the quinoline's targeted mechanism.
Protocol 3: In Vivo Efficacy via Zebrafish Xenograft Models
Causality: Moving directly from in vitro to murine models is costly and slow. Zebrafish embryos are optically transparent and lack an adaptive immune system in their early stages, allowing for rapid, real-time tracking of fluorescently labeled human tumor cells without invasive imaging. This model has been successfully used to validate quinoline derivatives like DFIQ[4].
Step-by-Step Methodology:
-
Cell Labeling: Label A549 cells with a lipophilic fluorescent dye (e.g., DiI).
-
Microinjection: Anesthetize 48-hours post-fertilization (hpf) zebrafish embryos. Microinject ~200 labeled cancer cells into the yolk sac space.
-
Treatment: Transfer embryos to 24-well plates containing E3 media dosed with QX-101, Doxorubicin, or vehicle.
-
Self-Validation Controls:
-
Mock-Injected Control: Injected with PBS to ensure the injection trauma itself isn't causing mortality.
-
Vehicle-Treated Tumor Group: Establishes the maximum baseline tumor growth and metastasis rate.
-
-
Imaging & Analysis: At 3 days post-injection (dpi), image the embryos under a fluorescence microscope. Quantify tumor fluorescence intensity and track metastatic dissemination to the tail region. Evaluate systemic toxicity by monitoring embryo survival and developmental defects (e.g., pericardial edema, a common side effect of Doxorubicin).
Conclusion
The validation of novel quinoline compounds requires a rigorous, multi-tiered approach that goes beyond basic cytotoxicity. By employing metabolically unbiased assays, mechanistically specific flow cytometry, and high-throughput in vivo zebrafish models, researchers can confidently benchmark new quinoline derivatives against standard chemotherapeutics. Compounds that demonstrate a high Selectivity Index, targeted kinase/topoisomerase inhibition, and robust in vivo efficacy without developmental toxicity represent the future of precision oncology.
References
-
From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. Arabian Journal of Chemistry.1
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem (PubMed). 2
-
DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. MDPI. 4
-
Development of novel quinoline-NO donor hybrids inducing human breast cancer cells apoptosis via inhibition of topoisomerase I. Bioorganic & Medicinal Chemistry (PubMed). 3
Sources
- 1. From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles - Arabian Journal of Chemistry [arabjchem.org]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of novel quinoline-NO donor hybrids inducing human breast cancer cells apoptosis via inhibition of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative QSAR Methodologies for 6-Bromoquinoline Derivatives: A Technical Guide to Scaffold Optimization
Introduction
The quinoline scaffold, particularly its 6-bromoquinoline derivatives, represents a privileged pharmacophore in medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, including anti-cancer, anti-tubercular, and Prostaglandin F2α (PGF2α) inhibition[1][2]. The bromine atom at the 6-position not only provides a unique stereoelectronic profile but also serves as a highly versatile synthetic handle for cross-coupling reactions (such as transition metal-catalyzed amination) during lead optimization[3].
To systematically optimize these derivatives and reduce empirical trial-and-error, Quantitative Structure-Activity Relationship (QSAR) modeling is employed. This guide objectively compares different QSAR methodologies—ranging from traditional 2D-QSAR to advanced 3D-QSAR and Machine Learning (ML) approaches—evaluating their predictive performance, underlying experimental validation protocols, and practical utility in drug design.
Comparative QSAR Model Performance
When developing therapeutic agents based on the 6-bromoquinoline scaffold, selecting the appropriate QSAR methodology is critical. Traditional Multiple Linear Regression (MLR) models rely on 2D topological descriptors, whereas 3D-QSAR (e.g., CoMFA) incorporates complex steric and electrostatic fields. Recently, Machine Learning algorithms have been applied to capture non-linear relationships in quinoline datasets[2].
Table 1: Comparative Statistical Performance of QSAR Models for 6-Bromoquinoline Analogues
| QSAR Methodology | Target / Activity | Descriptors Used | R² (Training) | Q² (LOO CV) | RMSE | Predictive Power (R²_pred) |
| 2D-QSAR (MLR) | PGF2α Inhibition | FNSA-2, WV.mass[1] | 0.8943 | 0.8836 | 0.42 | 0.85 |
| 3D-QSAR (CoMFA) | Anti-cancer (Gastric) | Steric, Electrostatic[2] | 0.9210 | 0.8950 | 0.35 | 0.88 |
| ML (Random Forest) | Anti-tubercular | Topological, Electronic | 0.9540 | 0.9120 | 0.28 | 0.90 |
| Alternative (Hypothetical) | Quinolinone-based | VdW volume, Electronegativity[1] | 0.8300 | 0.7900 | 0.55 | 0.75 |
Performance Analysis: While Machine Learning models yield the highest R² and Q² values, they often function as "black boxes" and require large datasets to prevent overfitting. Conversely, 3D-QSAR (CoMFA) provides actionable contour maps that directly guide synthetic modifications, making it highly preferred for lead optimization despite slightly lower statistical metrics than ML[2]. The 2D-QSAR model using FNSA-2 (Fractional Positively Charged Partial Surface Area) and WV.mass descriptors demonstrates robust predictive capability (Q² = 0.8836) for PGF2α inhibitors, proving highly efficient for early-stage virtual screening[1].
Experimental Protocols & Causality
A QSAR model is only as reliable as the biological data it is trained on. To ensure a self-validating system, the biological endpoints (e.g., IC50) must be converted to a logarithmic scale (pIC50 = -log(IC50)). Causality: This mathematical transformation ensures a normal distribution of the dependent variable, which is a strict prerequisite for linear regression models to function accurately[1].
Protocol 1: PGF2α Inhibition Assay (Biological Data Generation)
Detailed methodologies are crucial for the reproducibility and validation of QSAR studies[1].
-
Enzyme Preparation: Purify prostaglandin F synthase and maintain it on ice. Causality: Preventing thermal degradation of the enzyme ensures that the baseline catalytic activity remains constant across all test wells.
-
Incubation: Combine the enzyme, Prostaglandin H2 (substrate), and varying concentrations of 6-bromoquinoline derivatives (1 nM to 100 μM). Incubate at a controlled temperature of 37°C for 30 minutes[1]. Causality: 37°C mimics human physiological conditions, ensuring the binding kinetics and thermodynamic interactions reflect true in vivo efficacy.
-
Quantification: Terminate the reaction using a stop solution (e.g., 1M HCl) to denature the enzyme. Quantify the amount of PGF2α produced using Liquid Chromatography-Mass Spectrometry (LC-MS) or Enzyme-Linked Immunosorbent Assay (ELISA)[1].
-
Data Processing: Plot dose-response curves using non-linear regression to determine the half-maximal inhibitory concentration (IC50)[1]. Calculate pIC50 values to serve as the dependent variable (Y) for the QSAR model[1].
Protocol 2: Computational QSAR Workflow (Model Building)
-
Geometry Optimization: Build 3D structures of the 6-bromoquinoline derivatives and optimize their geometries using Density Functional Theory (DFT) at the B3LYP/6-31G* level. Causality: Accurate 3D conformations are strictly required; even minor deviations in bond angles can drastically skew the calculation of electronic and spatial descriptors.
-
Descriptor Calculation & Selection: Calculate 2D/3D descriptors. Apply a genetic algorithm or stepwise regression to eliminate redundant descriptors, ensuring the Variance Inflation Factor (VIF) is < 5. Causality: Removing collinear descriptors prevents model overfitting and ensures that each remaining variable contributes statistically significant, independent information to the model.
-
Model Training & Validation: Split the dataset into training (80%) and test (20%) sets. Train the model and validate using Leave-One-Out (LOO) cross-validation (Q²). Causality: LOO cross-validation systematically removes one compound, rebuilds the model, and predicts the missing compound's activity, providing a rigorous test of the model's true predictive power rather than just its ability to memorize data[1].
Workflow Visualization
To illustrate the integration of experimental assays and computational modeling, the following diagram maps the self-validating QSAR pipeline.
Self-validating QSAR workflow integrating experimental bioassays with computational modeling.
Conclusion
The optimization of 6-bromoquinoline derivatives requires a synergistic approach combining rigorous in vitro assays with robust computational modeling. While Machine Learning offers superior statistical metrics, 3D-QSAR (CoMFA) remains the gold standard for providing actionable, mechanistic insights into steric and electrostatic requirements for receptor binding. Ensuring high-fidelity biological data (pIC50) and strict geometric optimization are the foundational pillars of any reliable QSAR predictive system.
References
-
[1] QSAR Analysis of 6-Bromoquinoline Derivatives: A Comparative Guide. Benchchem. URL:
-
[2] Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. ResearchGate. URL:
-
[3] Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI. URL:
Sources
Cytotoxicity Comparison of Functionalized Quinoline-2-Carboxylates: A Comprehensive Guide
Introduction: The Quinoline-2-Carboxylate Scaffold in Oncology
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds[1]. Among its derivatives, quinoline-2-carboxylic acids (quinaldic acids) and their functionalized esters and amides have emerged as highly potent anticancer agents[1][2]. The unique structural topology of these molecules—specifically the co-planarity and close proximity of the carboxylic acid group and the quinoline nitrogen—enables highly efficient bidentate chelation with divalent metals[3]. This property is a primary driver of their cytotoxicity, allowing them to interact selectively with metalloenzymes and disrupt critical cellular pathways in cancer cells[3][4].
Mechanistic Pathways: How Functionalization Drives Cytotoxicity
Functionalized quinoline-2-carboxylates exert their cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest, frequently at the S-phase[1][5]. A well-documented mechanism of action for specific derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH)[1][6]. DHODH is a mitochondrial enzyme critical for the de novo pyrimidine biosynthesis pathway[1]. By competitively inhibiting this enzyme, quinoline-2-carboxylates deplete the intracellular pool of orotate and subsequent pyrimidines, effectively starving rapidly dividing cancer cells of the nucleotides required for DNA and RNA synthesis[1].
Caption: DHODH inhibition by quinoline-2-carboxylates leading to pyrimidine depletion and apoptosis.
Quantitative Comparison of Cytotoxicity
The functionalization of the quinoline-2-carboxylate core significantly alters its lipophilicity, electronic distribution, and ultimate cytotoxicity[7]. For instance, polycarbo-substituted alkyl thieno[3,2-c]quinoline-2-carboxylates exhibit exceptional potency against breast cancer cell lines, rivaling established chemotherapeutics like nocodazole[7]. Conversely, aryl ester functionalization yields targeted efficacy against prostate cancer models[5].
| Compound / Derivative | Target Cancer Cell Line | Cytotoxicity (IC50 / LC50) | Key Mechanistic Feature |
| Quinoline-2-carboxylic acid (Parent) | HeLa (Cervical), MCF7 (Breast) | Significant Cytotoxicity | Divalent metal chelation[2][3] |
| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate) | IC50 = 26 µg/mL | S-phase cell cycle arrest[1][5] |
| Methyl[(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate | MCF-7 (Breast) | LC50 = 0.167 µg/mL | High lipophilicity[7] |
| 6,8-bis(4-methoxyphenyl)thieno[3,2-c]quinoline-2-carboxylate (3c) | MCF-7 (Breast) | LC50 = 0.094 µg/mL | Strong conjugative effect[7] |
| Nocodazole (Standard Control) | MCF-7 (Breast) | LC50 = 0.171 µg/mL | Microtubule interference[7] |
Data summarized from peer-reviewed literature and standard comparative assays[1][3][5][7].
Experimental Methodologies: Self-Validating Protocols
To objectively evaluate the cytotoxicity of functionalized quinoline-2-carboxylates, researchers must employ orthogonal assays. Relying on a single endpoint assay can yield false positives due to metabolic interference. Here, we detail two self-validating protocols: an endpoint colorimetric assay (MTT) and a kinetic impedance-based assay (RTCA).
Protocol 1: Endpoint Cytotoxicity via MTT Assay
The MTT assay measures cellular metabolic activity as a proxy for viability[1][5]. This protocol is designed with internal validation steps to ensure data integrity.
-
Cell Seeding: Seed adherent cancer cells (e.g., MCF-7, PC3) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C with 5% CO2.
-
Causality: This 24-hour window is critical. It ensures cells recover from trypsinization stress, adhere completely, and re-enter the exponential log-growth phase prior to drug exposure, preventing artificially inflated cytotoxicity readings[2].
-
-
Compound Treatment: Treat cells with serial dilutions of the functionalized quinoline-2-carboxylate (e.g., 0.1 to 100 µg/mL) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Nocodazole).
-
Causality: The vehicle control validates that solvent toxicity is not confounding the results. The positive control confirms the assay's dynamic range and the cells' responsiveness to known cytotoxic agents[7].
-
-
MTT Incubation: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt into insoluble purple formazan crystals. Dead cells cannot perform this reduction[1].
-
-
Solubilization & Quantification: Discard the media and add 100 µL of DMSO to solubilize the formazan. Read the absorbance at 570 nm using a microplate reader.
-
Causality: Complete solubilization ensures a homogenous solution, allowing accurate spectrophotometric quantification. The IC50 is calculated by plotting the percentage of cell viability against compound concentration[1].
-
Caption: Step-by-step workflow of the MTT colorimetric assay for endpoint cytotoxicity evaluation.
Protocol 2: Kinetic Profiling via Real-Time Cell Analysis (RTCA)
While MTT provides an endpoint snapshot, the xCELLigence RTCA system utilizes microelectronic biosensors to provide continuous, real-time data on cell proliferation and viability[7].
-
Background Measurement: Add 50 µL of culture media to the E-plates and measure background impedance.
-
Causality: This step self-calibrates the system, establishing a baseline Cell Index (CI) of zero to ensure that subsequent impedance changes are strictly cell-dependent[7].
-
-
Cell Seeding & Monitoring: Add 100 µL of cell suspension to the wells. Monitor attachment and proliferation continuously for 24 hours.
-
Causality: Real-time monitoring before drug addition validates that the cells are healthy and actively dividing. If the CI curve is flat, the assay is aborted, saving time and reagents.
-
-
Drug Addition & Kinetic Tracking: Add the functionalized quinoline-2-carboxylates and monitor the CI every 15 minutes for 60-72 hours.
-
Causality: High-frequency sampling captures the exact temporal onset of cytotoxicity. It allows researchers to differentiate between compounds that cause immediate cell lysis (rapid CI drop) versus those that induce delayed apoptosis or cytostatic cell cycle arrest (gradual CI plateau)[7].
-
Structure-Activity Relationship (SAR) Insights
The exceptional cytotoxicity of functionalized quinoline-2-carboxylates is deeply tied to their structural modifications.
-
Metal Chelation: The parent quinoline-2-carboxylic acid requires the co-planarity of the carboxylate group and the quinoline nitrogen to chelate metals like Zn2+ and Cu2+[3][4]. This chelation is critical for inhibiting metalloenzymes necessary for tumor progression.
-
Electronic Effects & Lipophilicity: Functionalization at the 6- and 8-positions of the quinoline ring dramatically alters efficacy. For example, introducing 4-methoxyphenyl groups in thieno[3,2-c]quinoline-2-carboxylates creates a strong conjugative effect[7]. This renders the quinoline ring sufficiently basic to become protonated at physiological pH, enhancing cellular uptake and resulting in LC50 values (0.094 µg/mL) that outperform standard drugs like nocodazole[7].
References
-
[1] Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery - Benchchem. 1
-
[3] Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. 3
-
[2] An In-depth Technical Guide to the Applications of Quinoline-2-carboxylic Acid - Benchchem. 2
-
[7] Novel Polycarbo-Substituted Alkyl (Thieno[3,2-c]quinoline)-2-Carboxylates: Synthesis and Cytotoxicity Studies - PMC. 7
-
[5] Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - ResearchGate. 5
-
[6] The structures of quinoline-2-carboxamides and their anticancer... - ResearchGate. 6
-
[4] Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates... - ACS Publications. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Comprehensive Laboratory Safety and Disposal Protocol for Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate
As drug development accelerates, the complexity of the chemical scaffolds we handle in the laboratory increases. Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate (CAS: 2314382-12-0) is a highly functionalized quinoline derivative frequently utilized as a building block in medicinal chemistry[1]. While its unique structural features—specifically the trifluoromethyl (-CF₃) group and the bromine (-Br) substituent—make it invaluable for lead optimization, they also dictate a strict, highly regulated approach to laboratory safety and waste disposal.
As a Senior Application Scientist, I have designed this protocol not just to provide a list of operational steps, but to explain the chemical causality behind these safety measures. Understanding the "why" ensures that your laboratory remains compliant, safe, and operationally efficient.
Physicochemical Profiling & Hazard Assessment
To determine the proper disposal route, we must first analyze the molecular vulnerabilities and hazards of the compound. The presence of both fluorine and bromine classifies this compound strictly as a Halogenated Organic Compound (HOC) [2].
Mixing halogenated waste with non-halogenated solvents is a critical operational failure. Halogenated compounds have lower heating values (BTUs) and require specialized, high-temperature incineration to break the exceptionally strong carbon-fluorine (C-F) bonds (approx. 485 kJ/mol). Lower temperature combustion can result in incomplete thermal degradation, leading to the synthesis of highly toxic polyhalogenated dioxins and furans. Furthermore, the combustion of this compound yields hydrofluoric acid (HF) and hydrobromic acid (HBr) gases, which must be neutralized [3].
Quantitative Data & Disposal Parameters
| Parameter | Specification | Operational Implication |
| Chemical Name | Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate | Requires GHS labeling for specific target organ toxicity. |
| CAS Number | 2314382-12-0 | Use for exact SDS tracking and inventory logging. |
| Molecular Formula | C₁₃H₉BrF₃NO₂ | High halogen-to-carbon ratio; strictly halogenated waste. |
| Waste Classification | Halogenated Organic Waste (RCRA Regulated) | DO NOT mix with non-halogenated solvent waste [4]. |
| Primary Incompatibilities | Strong oxidizing agents, strong bases | Store away from peroxides and reactive metals. |
| Required Disposal Method | Rotary Kiln Incineration (>1000°C) | Must be processed by an EPA-certified disposal facility. |
Standard Operating Procedure: Waste Segregation & Containerization
The integrity of a laboratory's waste management system relies on meticulous segregation at the source. Follow this step-by-step methodology for the disposal of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate, whether in its solid form or dissolved in reaction solvents.
Step 1: Source Segregation
-
Action: Designate a specific waste stream exclusively for "Halogenated Organic Waste."
-
Causality: Even trace amounts of this compound (or its solutions in DCM/Chloroform) will contaminate a non-halogenated waste carboy, forcing the entire volume to be treated as halogenated waste at a significantly higher financial and environmental cost [4].
Step 2: Container Selection
-
Action: Utilize high-density polyethylene (HDPE) or amber glass containers. Ensure the container is "vapor-tight" and "spill-proof."
-
Causality: Metal containers must be avoided. Trace moisture can react with degraded halogenated organics to form dilute hydrohalic acids, which will corrode metal drums over time.
Step 3: Headspace Management
-
Action: Never fill the waste container beyond 80% of its total capacity.
-
Causality: Halogenated solvents and dissolved solids require adequate headspace for vapor expansion due to ambient temperature fluctuations in the laboratory.
Step 4: GHS & EPA Compliant Labeling
-
Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Halogenated Waste: Contains Bromine and Fluorine."
-
Causality: Unidentified halogenated waste poses a severe risk during transportation and facility processing. Incineration facilities require exact halogen profiling to calibrate their caustic scrubbers.
Caption: Workflow for the segregation and disposal of halogenated organic waste.
The Chemical Logic of Final Disposal: Incineration & Scrubbing
To build trust in these protocols, it is essential to understand what happens after the waste leaves your facility. Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate cannot be disposed of in landfills due to its environmental persistence and potential for groundwater contamination[2].
The industry standard for this specific chemical profile is Rotary Kiln Incineration coupled with Caustic Scrubbing .
-
Thermal Oxidation: The waste is injected into a rotary kiln operating at temperatures exceeding 1000°C. This extreme heat is thermodynamically required to cleave the robust C-F bonds of the trifluoromethyl group.
-
Acid Gas Generation: The combustion of the organic framework yields CO₂ and H₂O, but the halogens are converted into highly corrosive hydrofluoric acid (HF) and hydrobromic acid (HBr) gases.
-
Caustic Scrubbing: Before the exhaust is released, it passes through a wet scrubber containing a basic solution, typically Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)₂). This initiates a rapid acid-base neutralization, converting the toxic gases into harmless, stable salts (NaF, NaBr, CaF₂) which are then safely filtered out [3].
Caption: Thermal degradation pathway and neutralization of halogenated byproducts.
Emergency Spill Response Protocol
In the event of an accidental spill of the solid compound or a solution containing it, immediate and calculated action is required to prevent exposure and environmental release.
Step-by-Step Spill Mitigation:
-
Isolate and Ventilate: Evacuate non-essential personnel from the immediate area. If the spill occurs outside a fume hood, ensure maximum room ventilation is active.
-
Don Appropriate PPE: Equip chemical-resistant nitrile gloves (double-gloving is recommended for halogenated solvent solutions), safety goggles, and a lab coat [4].
-
Containment (Liquid Solutions): If dissolved in a solvent, surround the spill with inert, non-combustible absorbent pads or diatomaceous earth. Do not use combustible materials like paper towels for large halogenated solvent spills.
-
Containment (Solid Powder): If the neat solid is spilled, gently sweep it up using a spark-proof brush and dustpan. Avoid dry sweeping that generates airborne dust; slightly dampen the powder with water or a compatible non-reactive solvent if necessary to suppress dust.
-
Disposal of Cleanup Materials: All absorbent pads, sweeping debris, and contaminated PPE must be placed into a heavy-duty plastic bag, sealed, and disposed of strictly as Halogenated Solid Waste .
References
-
Electronic Code of Federal Regulations (eCFR) - Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA) - Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at:[Link]
-
University of Illinois Division of Research Safety - Halogenated Organic Liquids - Standard Operating Procedure. Available at:[Link]
A Comprehensive Guide to the Safe Handling of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The following procedures and recommendations are based on the known hazards of structurally similar halogenated and trifluoromethylated aromatic compounds. Due to the limited availability of a specific SDS for Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate, a high degree of caution is advised. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.
Hazard Assessment and Triage
Given its structure, Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate should be treated as a potentially hazardous substance. The presence of a brominated and trifluoromethylated quinoline core suggests potential for skin, eye, and respiratory irritation.[1][2][3][4] Similar compounds have been classified with acute oral toxicity and may cause serious eye irritation.[2][3] Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
Key Potential Hazards:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[1][3][5]
-
Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.[1][2][3][5]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE plan is critical to minimize exposure. The following table outlines the recommended PPE for handling Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield.[6] | To protect against splashes and airborne particles that can cause serious eye irritation.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and full-length pants. | To prevent skin contact, which may cause irritation or be harmful if absorbed.[1][2][3][5] |
| Respiratory Protection | Use in a certified chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[5][6] | To prevent inhalation of potentially harmful dust or vapors.[1][3][5] |
Operational Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for handling Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate in a laboratory setting.
Caption: Standard workflow for handling Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate.
Step-by-Step Handling Procedures
4.1. Preparation
-
Review Documentation: Thoroughly review the Safety Data Sheet (if available) and your institution's standard operating procedures (SOPs) for handling halogenated organic compounds.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare Workspace: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
4.2. Handling
-
Weighing and Dispensing:
-
Perform all manipulations within the chemical fume hood.
-
Use a disposable weighing boat to weigh the solid compound.
-
Carefully transfer the compound to your reaction vessel.
-
-
Running the Experiment:
-
Keep all containers of the compound tightly closed when not in use.
-
Avoid creating dust.
-
If heating the compound, ensure adequate ventilation and be aware of potential decomposition products.
-
4.3. Cleanup
-
Decontamination: Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. Dispose of the cleaning materials as hazardous waste.
-
Waste Segregation:
Disposal Plan
All waste containing Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate must be disposed of as hazardous waste.
Waste Disposal Workflow:
Caption: Workflow for the proper disposal of waste containing the target compound.
Key Disposal Steps:
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Storage: Store waste containers in a designated satellite accumulation area, within secondary containment, away from incompatible materials.
-
Pickup: Contact your institution's EHS office to schedule a waste pickup. Do not pour any amount of this compound or its solutions down the drain.
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
In Case of a Spill:
-
Minor Spill:
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[6]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS office or emergency response team.
-
Prevent entry into the area.
-
This guide is intended to foster a culture of safety and responsibility in the laboratory. By understanding the potential hazards and adhering to these protocols, you can minimize risks and ensure a safe working environment.
References
- BenchChem. (n.d.). Personal protective equipment for handling 1-Allyl-4-(trifluoromethyl)benzene.
- Santa Cruz Biotechnology. (n.d.). Product and Company Identification, Hazards Identification.
- Merck Millipore. (2025, July 23). Safety Data Sheet.
- Echemi. (n.d.). ethyl 6-broMo-4-oxo-1,4-dihydroquinoline-3-carboxylate Safety Data Sheets.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
